Product packaging for N-Pivaloylglycine(Cat. No.:CAS No. 23891-96-5)

N-Pivaloylglycine

Número de catálogo: B010963
Número CAS: 23891-96-5
Peso molecular: 159.18 g/mol
Clave InChI: RTRUEBYROMJFNU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2-Pivalamidoacetic Acid is a high-purity organic compound of significant interest in synthetic organic chemistry and pharmaceutical research. The structure, featuring a pivalamido (or pivalamido) group attached to a acetic acid backbone, is often utilized in chemical synthesis. A key application of this reagent is as a building block or intermediate in the development of more complex molecules, such as novel amino acid derivatives or peptide mimetics. The steric bulk of the pivaloyl group can be employed to protect amine functionalities during multi-step synthetic processes or to influence the pharmacokinetic properties of candidate drug molecules. Researchers value this compound for its potential in creating compounds with enhanced metabolic stability. Strictly for research purposes in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B010963 N-Pivaloylglycine CAS No. 23891-96-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2,2-dimethylpropanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-7(2,3)6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRUEBYROMJFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368979
Record name 2-Pivalamidoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23891-96-5
Record name 2-Pivalamidoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical Properties of N-Pivaloylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the core physical and chemical properties of N-Pivaloylglycine (CAS Number: 23891-96-5), an acylglycine and a derivative of the amino acid glycine (B1666218).[1][2] Acylglycines are typically minor metabolites of fatty acids, and their elevated levels in urine and blood can be indicative of various fatty acid oxidation disorders.[1][2] This guide consolidates key physicochemical data, outlines relevant experimental methodologies, and presents a logical workflow for property determination.

Core Physicochemical Properties

This compound typically presents as a white crystalline solid at room temperature.[3][4] Its molecular structure consists of a glycine moiety where the amino group is acylated by a pivaloyl group. This structure dictates its physical properties, including solubility and melting point.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference and comparison.

PropertyValueSource(s)
CAS Number 23891-96-5[3][4]
Molecular Formula C₇H₁₃NO₃[3]
Molecular Weight 159.18 g/mol [1][3][4]
Appearance White Crystals[4]
Melting Point 134-135 °C[3]
Boiling Point 362.2 °C at 760 mmHg (Predicted)[3]
Density 1.100 ± 0.06 g/cm³ (Predicted)[3]
LogP (Octanol/Water) 0.624[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Assay Purity ≥98.0% (by HPLC)[1][2]
Storage Temperature 2-8°C[1][2]
Solubility Profile

This compound's solubility is a critical parameter for its application in various experimental and formulation contexts.

  • General Solvents: It is reported to be soluble in water, methanol, and ethyl acetate.[4]

  • Organic Solvents for In Vitro Use: For laboratory purposes, it may be dissolved in Dimethyl Sulfoxide (DMSO). If solubility in DMSO is limited, Dimethylformamide (DMF) or ethanol (B145695) are suggested alternatives.[3]

  • Common In Vivo Formulations: For animal studies, this compound can be formulated by dissolving in PEG400 or suspending in 0.2% Carboxymethyl cellulose.[3] Another common vehicle involves a mixture of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[3]

Experimental Protocols

Detailed methodologies for determining the physical properties of chemical compounds are crucial for reproducibility and validation. While specific experimental reports for this compound are not detailed in the provided search results, the following are standard protocols widely used for determining the key properties listed above.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid like this compound is a sharp indicator of its purity.

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument). A calibrated thermometer is positioned with its bulb at the same height as the sample.

  • Heating and Observation: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute as the temperature approaches the expected melting point.

  • Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this range is expected to be 134-135 °C.[3]

Solubility Determination (Isothermal Saturation Method)

This gravimetric method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

  • Sample Addition: An excess amount of this compound is added to a known volume or mass of the selected solvent (e.g., water, ethanol) in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any solid particulates.

  • Solvent Evaporation: A precisely weighed aliquot of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven).

  • Quantification: The container with the dried solute is weighed again. The mass of the dissolved this compound is calculated by subtraction. The solubility is then expressed in terms of mass per volume or mass per mass of the solvent (e.g., mg/mL or g/100g ).

Purity Assay (High-Performance Liquid Chromatography - HPLC)

HPLC is a standard technique used to assess the purity of this compound, which is reported to be ≥98.0%.[1][2]

  • Standard Preparation: A standard solution of this compound with a precisely known concentration is prepared in a suitable mobile phase solvent.

  • Sample Preparation: A sample solution is prepared by dissolving a known mass of the this compound to be tested in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used for polar to moderately nonpolar compounds.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. A gradient or isocratic elution may be employed.

    • Detection: UV detection at a wavelength where the amide chromophore absorbs (e.g., ~210 nm).

  • Analysis: The standard and sample solutions are injected into the HPLC system. The retention time of the main peak in the sample chromatogram should match that of the standard. Purity is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound, as described in the protocol above.

G start Start: Solubility Determination prep Sample Preparation: Add excess this compound to a known volume of solvent start->prep equil Equilibration: Agitate mixture at constant temperature (24-72h) prep->equil separate Phase Separation: Cease agitation, allow solid to settle equil->separate filter Filtration: Withdraw supernatant using a syringe filter (0.45 µm) separate->filter weigh1 Aliquot Weighing: Transfer a precise volume of saturated solution to a pre-weighed vial filter->weigh1 evap Solvent Evaporation: Remove solvent under vacuum/ controlled heating weigh1->evap weigh2 Final Weighing: Weigh the vial containing the dried solute evap->weigh2 calc Calculation: Determine mass of solute per volume of solvent (e.g., mg/mL) weigh2->calc end_node End: Solubility Value calc->end_node

Caption: Workflow for solubility determination by the isothermal saturation method.

References

An In-depth Technical Guide to the Synthesis of N-Pivaloylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Pivaloylglycine, a valuable building block in organic and medicinal chemistry. The primary synthetic route involves the N-acylation of glycine (B1666218) with pivaloyl chloride via the Schotten-Baumann reaction. This document offers a detailed experimental protocol, a summary of key quantitative data, and visual representations of the experimental workflow to facilitate a thorough understanding and successful execution of this synthesis.

Introduction

This compound, also known as 2-(2,2-dimethylpropanamido)acetic acid, is an N-acylated amino acid derivative. The incorporation of the bulky pivaloyl (tert-butylcarbonyl) group can impart unique steric and lipophilic properties to molecules, making this compound a useful intermediate in the synthesis of peptides, peptidomimetics, and other biologically active compounds. The most common and efficient method for its preparation is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2][3]

Reaction Scheme

The synthesis of this compound from glycine and pivaloyl chloride proceeds as follows:

The base, typically sodium hydroxide (B78521), neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3] The reaction is often performed in a biphasic system of an organic solvent and water.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₁₃NO₃[4]
Molecular Weight 159.18 g/mol [4]
Appearance White Crystalline Solid[3]
Melting Point 134-135 °C[4]
Boiling Point (Predicted) 362.2 °C at 760 mmHg[4]
Density (Predicted) 1.100 ± 0.06 g/cm³[4]
LogP (Predicted) 0.624[4]
CAS Number 23891-96-5[4]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Schotten-Baumann reaction for N-acylation of amino acids.

Materials:

  • Glycine

  • Pivaloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (B109758) (DCM) or Diethyl ether

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Water (distilled or deionized)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath with stirring.

  • Preparation of Pivaloyl Chloride Solution: In a separate container, dissolve pivaloyl chloride (1.05 equivalents) in an equal volume of an organic solvent such as dichloromethane or diethyl ether.

  • Acylation Reaction: Add the pivaloyl chloride solution dropwise to the cold, stirring glycine solution over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the aqueous layer with a fresh portion of the organic solvent.

    • Combine all organic layers.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. The product, this compound, should precipitate as a white solid.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • For further purification, the crude product can be recrystallized from a suitable solvent system, such as water or an ethanol/water mixture.

    • Dry the purified this compound under vacuum to a constant weight.

Expected Yield and Characterization Data

While a specific yield for this exact protocol is not cited in the immediate literature, yields for similar Schotten-Baumann acylations of amino acids are typically in the range of 70-90%. The final product should be characterized to confirm its identity and purity.

Table of Expected Spectroscopic Data:

Technique Expected Data
¹H NMR Peaks corresponding to the pivaloyl group (singlet, ~1.2 ppm, 9H) and the glycine methylene (B1212753) group (doublet, ~3.9 ppm, 2H), as well as an amide proton (triplet, variable shift) and a carboxylic acid proton (broad singlet, variable shift).
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the pivaloyl group, the amide carbonyl carbon, the glycine methylene carbon, and the carboxylic acid carbonyl carbon.
IR (Infrared) Spectroscopy Characteristic absorptions for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1640 cm⁻¹), and C=O stretch of the carboxylic acid (around 1720 cm⁻¹).
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak [M+H]⁺ at m/z 160.0968 or a corresponding adduct.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Glycine in aq. NaOH B Cool to 0-5 °C A->B D Dropwise Addition of Pivaloyl Chloride B->D C Prepare Pivaloyl Chloride in Organic Solvent C->D E Stir at Room Temperature D->E F Phase Separation E->F G Acidification of Aqueous Phase F->G H Precipitation of Product G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Recrystallization (Optional) J->K L Drying under Vacuum K->L M M L->M Final Product: This compound LogicalFlow cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_processing Product Isolation Glycine_aq Aqueous Glycine Solution (Deprotonated) Acylation N-Acylation (Schotten-Baumann) Glycine_aq->Acylation PivCl_org Pivaloyl Chloride in Organic Solvent PivCl_org->Acylation Isolation Acidification & Precipitation Acylation->Isolation Crude Product Purification Filtration & Recrystallization Isolation->Purification Final_Product Pure this compound Purification->Final_Product

References

CAS number 23891-96-5 chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of N-Pivaloylglycine (CAS 23891-96-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS Number: 23891-96-5). The information is curated for professionals in research and development, offering detailed experimental protocols, key biochemical pathways, and structured data for easy reference.

Chemical Identity and Properties

This compound, also known as 2-(2,2-dimethylpropanoylamino)acetic acid, is an acylglycine.[1] Acylglycines are metabolites of fatty acids, typically formed through the action of the enzyme glycine (B1666218) N-acyltransferase.[1] Elevated levels of certain acylglycines in urine and blood can be indicative of various fatty acid oxidation disorders.[1]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for quick reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO₃[2][3][4]
Molecular Weight 159.18 g/mol [1][2][5]
Melting Point 134-135 °C[2][3][4]
Boiling Point (Predicted) 362.2 ± 25.0 °C at 760 mmHg[2][3][4]
Density (Predicted) 1.100 ± 0.06 g/cm³[2][3][4]
pKa (Predicted) 3.62 ± 0.10[2]
Appearance White Crystals / Solid[2][6]
Flash Point (Predicted) 172.8 °C[3][4]
Exact Mass 159.09 g/mol [3][4]
LogP 0.62420[3]
Vapour Pressure 3.14E-06 mmHg at 25°C[3]
Polar Surface Area (PSA) 66.40 Ų[3]
Assay (Purity) ≥98.0% (HPLC)[1][5]
Storage Temperature 2-8°C[1][2][7]
Solubility Soluble in Ethyl Acetate, Methanol, Water[2]
InChI Key RTRUEBYROMJFNU-UHFFFAOYSA-N[4]
SMILES CC(C)(C(NCC(O)=O)=O)C[4]

Biochemical Context and Synthesis

This compound is formed via the glycine conjugation pathway, a critical detoxification process in mammals. This pathway involves the activation of a carboxylic acid (in this case, pivalic acid, a metabolite) to its acyl-CoA derivative, followed by conjugation with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT).[8]

Biosynthesis Pathway

The diagram below illustrates the glycine-dependent biosynthesis of this compound.

Fig. 1: Biosynthesis of this compound cluster_0 Mitochondrial Matrix Pivalic_Acid Pivalic Acid Pivaloyl_CoA Pivaloyl-CoA Pivalic_Acid->Pivaloyl_CoA Acyl-CoA Synthetase AMP_PPi AMP + PPi Pivalic_Acid->AMP_PPi N_Pivaloylglycine This compound Pivaloyl_CoA->N_Pivaloylglycine Glycine N-acyltransferase (GLYAT) CoASH_out CoA-SH Pivaloyl_CoA->CoASH_out Glycine Glycine Glycine->Pivaloyl_CoA ATP ATP ATP->Pivalic_Acid CoASH_in CoA-SH CoASH_in->Pivalic_Acid

Fig. 1: Biosynthesis of this compound
Logical Synthesis Workflow

The chemical synthesis of this compound typically involves the acylation of glycine with pivaloyl chloride.

Fig. 2: Logical Synthesis Workflow Start Start Materials: Glycine, Pivaloyl Chloride Reaction Reaction: Dissolve Glycine in aqueous base (e.g., NaOH). Slowly add Pivaloyl Chloride with cooling. Start->Reaction Quench Work-up: Acidify with HCl to precipitate the product. Reaction->Quench Filter Isolation: Filter the crude product. Quench->Filter Purify Purification: Recrystallize from a suitable solvent (e.g., water or ethanol/water). Filter->Purify Dry Drying: Dry the purified crystals under vacuum. Purify->Dry Final Final Product: This compound Dry->Final

Fig. 2: Logical Synthesis Workflow

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of this compound and for its analysis.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point range of a crystalline solid.[9][10][11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[10]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

  • Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom. To achieve tight packing, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a piece of glass tubing) onto the benchtop. Repeat until the sample is packed to a height of 1-2 mm.[10][12]

  • Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[9]

    • If the approximate melting point is known (134-135 °C), set the apparatus to heat rapidly to about 120 °C.

    • Above this temperature, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[11]

    • Observe the sample through the magnifying lens.

  • Recording the Range:

    • Record the temperature at which the first drop of liquid appears.[9]

    • Record the temperature at which the entire sample has completely melted into a transparent liquid.[9]

    • The recorded melting point should be a range (e.g., 134-135 °C). A narrow range (1-2 °C) is indicative of high purity.

Boiling Point Determination (Thiele Tube Method)

As the compound is a solid at room temperature, its boiling point is high and typically predicted. However, a Thiele tube offers a micro-method for experimental determination.[13]

Apparatus:

  • Thiele tube filled with mineral oil

  • Thermometer

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach tubes to the thermometer

  • Bunsen burner or microburner

Procedure:

  • Sample Preparation: Place a small amount (less than 0.5 mL) of molten this compound or a solution in a high-boiling solvent into the small test tube.

  • Assembly:

    • Place the capillary tube, open end down, into the small test tube containing the sample.

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Insert the assembly into the Thiele tube, making sure the thermometer bulb is below the side-arm junction. The rubber band should remain above the oil level.[13]

  • Heating:

    • Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion. This will induce convection currents in the oil, ensuring uniform heating.[13]

    • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[13]

  • Measurement:

    • Remove the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the bubbles stop and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point, as the external pressure now equals the vapor pressure inside the tube.[13]

Solubility Determination

This protocol outlines a systematic approach to determining the solubility of this compound in various solvents.[14][15][16]

Apparatus:

  • Small test tubes

  • Spatula

  • Graduated pipettes

  • Vortex mixer (optional)

  • Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Methanol, Ethyl Acetate.

Procedure:

  • General Method:

    • Place approximately 25 mg of this compound into a small test tube.

    • Add 0.75 mL of the solvent in small portions.

    • After each addition, shake the tube vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.[14]

    • Observe if the solid dissolves completely. The compound is considered soluble if a homogeneous solution forms.

  • Specific Tests:

    • Water: Test solubility in water. Given its carboxylic acid and amide groups, it is expected to have some water solubility.

    • 5% NaOH: The compound is expected to be soluble. As a carboxylic acid, it will react with a strong base (NaOH) to form a water-soluble sodium salt.[15]

    • 5% NaHCO₃: The compound is expected to be soluble with the evolution of CO₂ gas. This is a positive test for a carboxylic acid, which is a strong enough acid to be deprotonated by the weak base bicarbonate.[17]

    • 5% HCl: The compound is expected to be insoluble. It does not have a basic functional group (like an amine) to be protonated by acid.[18]

    • Organic Solvents: Test solubility in polar organic solvents like Methanol and less polar solvents like Ethyl Acetate.

Purity Analysis by HPLC Workflow

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity (assay) of this compound.[1][5] The workflow below outlines the general steps for analysis.

Fig. 3: HPLC Analysis Workflow Prep 1. Sample Preparation - Accurately weigh this compound standard and sample. - Dissolve in a suitable mobile phase (e.g., Acetonitrile/Water). - Filter through a 0.45 µm syringe filter. Instrument 2. Instrument Setup - Column: C18 reverse-phase column. - Mobile Phase: Isocratic or gradient elution (e.g., Acetonitrile and water with 0.1% formic acid). - Detector: UV at an appropriate wavelength (e.g., 210 nm). - Flow Rate: ~1.0 mL/min. Prep->Instrument Inject 3. Injection & Separation - Inject a defined volume (e.g., 10 µL) of the standard and sample solutions. - The compound separates from impurities on the column. Instrument->Inject Detect 4. Detection - The UV detector measures the absorbance of the eluting compound. Inject->Detect Analyze 5. Data Analysis - Integrate the peak area of this compound in the chromatograms. - Calculate purity by comparing the area of the main peak to the total area of all peaks (Area % method). Detect->Analyze Result Result Purity Assay (e.g., ≥98.0%) Analyze->Result

Fig. 3: HPLC Analysis Workflow

References

N-Pivaloylglycine Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pivaloylglycine is a synthetic acylamino acid, a derivative of the simplest amino acid, glycine. Its unique structure, featuring a bulky pivaloyl group, imparts specific physicochemical properties that are of interest in various fields, including drug discovery and development, where solubility is a critical parameter. Understanding the solubility of this compound in different organic solvents is paramount for its effective use in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility, enabling researchers to generate precise and reliable data in their own laboratories.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValue
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 134-135 °C
LogP (Predicted) 0.624
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3

Data sourced from publicly available chemical databases.

Qualitative Solubility Profile

Qualitative assessments indicate that this compound exhibits solubility in a range of organic solvents. It is generally described as soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and in polar protic solvents such as methanol (B129727) and ethanol. Its solubility in water and ethyl acetate (B1210297) has also been noted. However, for scientific and developmental purposes, precise quantitative data is required.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not widely available in published literature. Researchers are encouraged to determine this data empirically using the standardized methods detailed below. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventMolarity (mol/L)g/Lmg/mL
Methanol
Ethanol
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Acetone
Ethyl Acetate
Acetonitrile
Tetrahydrofuran (THF)
Add other solvents as tested

Experimental Protocols for Solubility Determination

To ensure accuracy and reproducibility, standardized protocols should be employed for determining the solubility of this compound. The thermodynamic shake-flask method is considered the gold standard for equilibrium solubility determination.[1][2]

Thermodynamic Solubility Determination: Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present.[1][2]

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[1]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • To further separate the solid from the supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

    • Perform a precise serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

Diagram 1: Thermodynamic Solubility Workflow

G Thermodynamic Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant through 0.22 µm filter D->E F Prepare serial dilutions of filtrate E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility from concentration and dilution factor G->H

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery and provides a measure of how quickly a compound precipitates from a supersaturated solution, typically created by diluting a high-concentration DMSO stock solution into an aqueous buffer. For organic solvents, a similar principle can be applied to assess the apparent solubility under non-equilibrium conditions.[1][3]

Materials:

  • This compound stock solution in DMSO (e.g., 10-20 mM)

  • Selected organic solvents

  • 96-well plates

  • Plate shaker

  • Plate reader with turbidity or nephelometry capabilities, or HPLC/UV-Vis for quantification after filtration.

Procedure:

  • Plate Preparation:

    • Dispense the selected organic solvents into the wells of a 96-well plate.

    • Add small aliquots of the this compound DMSO stock solution to the wells to achieve a range of final concentrations.

  • Incubation:

    • Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[1]

  • Detection of Precipitation:

    • Nephelometry/Turbidimetry: Measure the light scattering or turbidity in each well. An increase in signal compared to the solvent blank indicates precipitation. The lowest concentration at which precipitation is observed is the kinetic solubility limit.

    • Filtration and Quantification: Alternatively, filter the contents of the wells through a filter plate. Quantify the concentration of this compound in the filtrate using HPLC or UV-Vis. The highest concentration that remains in solution is the kinetic solubility.

Diagram 2: Kinetic Solubility Workflow

G Kinetic Solubility Determination Workflow cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis A Prepare high concentration stock in DMSO C Add stock solution to create concentration gradient A->C B Dispense organic solvent into 96-well plate B->C D Shake plate at constant temp (e.g., 1-2 hours) C->D E Measure precipitation (Nephelometry/Turbidimetry) D->E F OR Filter and quantify filtrate (HPLC/UV-Vis) D->F G Determine highest soluble concentration E->G F->G

Caption: Workflow for kinetic solubility determination.

Conclusion

References

Technical Guide to N-Pivaloylglycine: Physicochemical Properties and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical and spectral data for N-Pivaloylglycine. The information is intended to support research and development activities where this compound is of interest. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for the cited characterization techniques are provided.

Physicochemical Properties

This compound, also known as 2-(2,2-dimethylpropanoylamino)acetic acid, is a derivative of the amino acid glycine (B1666218). Its physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Melting Point 134-135 °C
Appearance White to off-white solid
CAS Number 23891-96-5

Spectroscopic Data

Predicted ¹H NMR Spectral Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is predicted to show four distinct signals. The chemical shifts (δ) are estimated for a standard solvent like DMSO-d₆.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.5Singlet (broad)1H-COOH
~8.2Triplet1H-NH-
~3.8Doublet2H-CH₂-
~1.1Singlet9H-C(CH₃)₃
Predicted ¹³C NMR Spectral Data

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum is predicted to show five distinct signals.

Chemical Shift (ppm)Assignment
~178Amide C=O
~172Carboxylic Acid C=O
~42-CH₂-
~38Quaternary Carbon (-C(CH₃)₃)
~27tert-butyl -CH₃
Predicted Infrared (IR) Spectral Data

The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-2400 (broad)O-H stretchCarboxylic Acid
~3300N-H stretchAmide
2960-2850C-H stretchAlkane
~1720C=O stretchCarboxylic Acid
~1640C=O stretch (Amide I)Amide
~1550N-H bend (Amide II)Amide
Predicted Mass Spectrometry Data

Under electron ionization mass spectrometry (EI-MS), this compound (m/z = 159.18) is expected to show a molecular ion peak and several characteristic fragment ions.

m/zProposed Fragment
159[M]⁺ (Molecular Ion)
142[M - OH]⁺
114[M - COOH]⁺
85[C(CH₃)₃CO]⁺
57[C(CH₃)₃]⁺

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

This compound can be synthesized via the N-acylation of glycine with pivaloyl chloride in an aqueous basic solution.

Reagents and Equipment:

  • Glycine

  • Pivaloyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • pH meter or pH paper

  • Ice bath

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • Dissolve glycine in a 1 M aqueous solution of sodium hydroxide in an Erlenmeyer flask, and cool the solution in an ice bath with stirring.

  • Slowly add pivaloyl chloride dropwise to the cold, stirring solution. Maintain the temperature below 10 °C during the addition.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.

  • Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of this compound should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold deionized water.

  • Dry the purified this compound in a drying oven at a temperature below its melting point.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H.

  • Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Prepare the solid sample for analysis, commonly using an Attenuated Total Reflectance (ATR) accessory.

  • Place a small amount of the dry this compound powder onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water vapor.

Mass Spectrometry:

  • Introduce a small amount of the this compound sample into the mass spectrometer, for example, via a direct insertion probe for a solid sample.

  • Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Record the mass-to-charge ratio (m/z) of the ions to generate the mass spectrum.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

synthesis_workflow reagents Glycine + Pivaloyl Chloride reaction N-Acylation (Aqueous NaOH) reagents->reaction workup Acidification (HCl) reaction->workup product This compound (Crude Product) workup->product purification Filtration & Washing product->purification final_product Pure this compound purification->final_product

Caption: Synthesis of this compound.

characterization_workflow cluster_physchem Physicochemical Characterization cluster_spec Spectroscopic Characterization start Synthesized this compound mp Melting Point Determination start->mp nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Confirmation mp->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report data_analysis->report

Pivaloyl Glycine: A Biochemical and Physiological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivaloyl glycine (B1666218) is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA molecule with glycine. While direct research on the specific biochemical and physiological actions of pivaloyl glycine is limited, its role can be inferred from the metabolism of its constituent parts—pivalic acid and glycine—and the broader understanding of acylglycine function. This technical guide synthesizes the available evidence to provide a comprehensive overview of the formation, metabolic fate, and potential physiological implications of pivaloyl glycine. It is primarily considered a detoxification product, particularly in the context of exposure to pivalic acid-containing compounds.

Introduction

Pivaloyl glycine (N-pivaloylglycine) is a derivative of the amino acid glycine. Acylglycines are typically minor metabolites of fatty acids; however, their levels in blood and urine can become elevated in various fatty acid oxidation disorders. The formation of pivaloyl glycine is a metabolic process aimed at detoxifying pivaloyl-CoA, which can arise from the metabolism of pivalic acid. Pivalic acid is notably a component of certain prodrugs, such as pivampicillin (B1678493) and pivmecillinam. The administration of these drugs can lead to an increased metabolic load of pivalic acid, subsequently impacting endogenous metabolic pathways.

Biochemical Formation and Metabolism

Enzymatic Synthesis

The synthesis of pivaloyl glycine is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT) . This enzyme facilitates the conjugation of an acyl-CoA molecule with glycine, releasing coenzyme A (CoA) in the process. The primary substrates for this reaction are an acyl-CoA and glycine.[1] In the case of pivaloyl glycine formation, the specific acyl-CoA is pivaloyl-CoA.

The reaction can be summarized as:

Pivaloyl-CoA + Glycine ⇌ Pivaloyl Glycine + CoA

This process is a key component of the glycine conjugation pathway, which serves to detoxify xenobiotic and endogenous acyl-CoAs, thereby regenerating the pool of free Coenzyme A (CoASH) which is crucial for numerous metabolic processes.

Metabolic Context: Pivalic Acid Metabolism

The precursor for pivaloyl glycine formation, pivaloyl-CoA, is derived from pivalic acid. The administration of drugs containing a pivaloyl ester leads to the liberation of pivalic acid, which is then activated to pivaloyl-CoA. This acyl-CoA can then enter two primary metabolic fates:

  • Conjugation with Carnitine: Pivaloyl-CoA can be conjugated with carnitine to form pivaloylcarnitine. This is a major pathway for the elimination of pivalic acid and can lead to a significant depletion of the body's carnitine stores.

  • Conjugation with Glycine: Alternatively, pivaloyl-CoA can be conjugated with glycine to form pivaloyl glycine, which is then excreted in the urine.

The balance between these two pathways likely depends on the availability of carnitine and glycine, as well as the relative activities of the respective conjugating enzymes.

Physiological Actions and Implications

Detoxification and Excretion

The primary physiological role of pivaloyl glycine formation is likely the detoxification and elimination of pivalic acid. By converting pivaloyl-CoA to the more water-soluble pivaloyl glycine, the body can facilitate its excretion via the kidneys. This is a common strategy for eliminating xenobiotic carboxylic acids. The presence of pivaloyl glycine in urine can be considered a biomarker for exposure to pivalic acid.

Impact on Glycine Homeostasis

The synthesis of pivaloyl glycine consumes endogenous glycine. Under conditions of high exposure to pivalic acid, this could potentially deplete local or systemic glycine pools. Glycine is a non-essential amino acid, but it plays crucial roles as a neurotransmitter, a precursor for the synthesis of proteins (especially collagen), glutathione, purines, and heme.[2] A significant diversion of glycine towards pivaloyl glycine formation could theoretically impact these pathways, although this has not been experimentally demonstrated.

Potential for Hydrolysis

It is plausible that pivaloyl glycine can be hydrolyzed back to pivalic acid and glycine by amidohydrolases in the body, although specific enzymes for this reaction have not been characterized. If hydrolysis occurs, the physiological effects would be attributable to the separate actions of pivalic acid and glycine.

Quantitative Data

As there is a lack of direct experimental studies on the biochemical actions of pivaloyl glycine, no quantitative data such as enzyme kinetics (Km, Vmax), IC50 values, or receptor binding affinities are available in the literature for pivaloyl glycine itself. The following table summarizes relevant data for related compounds and processes.

ParameterCompound/ProcessValueOrganism/SystemReference
Km (Glycine) Glycine transport into brain mitochondria1.7 mMRat[3]
Km (Glycine) Glycine transport into liver mitochondria5.7 mMRat[3]
NOAEL (Glycine) 4-week oral administration>2000 mg/kg/dayRat[4][5]

Experimental Protocols

Detailed experimental protocols for studying the specific actions of pivaloyl glycine are not available due to the absence of such studies in the published literature. However, based on the analysis of related acylglycines and metabolic pathways, the following methodologies could be adapted.

Protocol: In Vitro Synthesis and Analysis of Pivaloyl Glycine

Objective: To synthesize pivaloyl glycine enzymatically and analyze its production.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Pivaloyl-CoA

  • [14C]-Glycine

  • Reaction buffer (e.g., Tris-HCl with appropriate cofactors)

  • HPLC system with a radiodetector

  • Scintillation counter

Method:

  • Isolate mitochondria from fresh rat liver using standard differential centrifugation techniques.

  • Prepare a reaction mixture containing the mitochondrial preparation (as a source of glycine N-acyltransferase), pivaloyl-CoA, and [14C]-glycine in the reaction buffer.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Terminate the reaction by adding a quenching solution (e.g., perchloric acid).

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant for the presence of [14C]-pivaloyl glycine using HPLC with a radiodetector.

  • Quantify the amount of product formed by comparing the peak area to a standard curve or by using a scintillation counter.

Protocol: Analysis of Pivaloyl Glycine in Urine

Objective: To detect and quantify pivaloyl glycine in urine samples from subjects exposed to pivalic acid.

Materials:

  • Urine sample

  • Internal standard (e.g., a stable isotope-labeled acylglycine)

  • Solid-phase extraction (SPE) cartridges

  • Derivatizing agent (e.g., for GC-MS analysis)

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Method:

  • Thaw the urine sample and add the internal standard.

  • Perform sample cleanup and concentration using SPE.

  • Elute the acylglycines from the SPE column.

  • If using GC-MS, derivatize the sample to increase volatility.

  • Inject the prepared sample into the GC-MS or LC-MS/MS system.

  • Identify pivaloyl glycine based on its retention time and mass spectrum.

  • Quantify the concentration of pivaloyl glycine by comparing its peak area to that of the internal standard.[6][7]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key metabolic pathways and logical relationships involving pivaloyl glycine.

Pivalic_Acid_Metabolism cluster_drug Exogenous Source cluster_metabolism Metabolic Activation cluster_detoxification Detoxification Pathways cluster_excretion Excretion Pivaloyl_Prodrugs Pivaloyl-containing Prodrugs Pivalic_Acid Pivalic Acid Pivaloyl_Prodrugs->Pivalic_Acid Hydrolysis Pivaloyl_CoA Pivaloyl-CoA Pivalic_Acid->Pivaloyl_CoA Acyl-CoA Synthetase Pivaloylcarnitine Pivaloylcarnitine Pivaloyl_CoA->Pivaloylcarnitine Carnitine Acyltransferase Pivaloyl_Glycine Pivaloyl Glycine Pivaloyl_CoA->Pivaloyl_Glycine Glycine N-Acyltransferase (GLYAT) Urine_Excretion1 Urinary Excretion Pivaloylcarnitine->Urine_Excretion1 Urine_Excretion2 Urinary Excretion Pivaloyl_Glycine->Urine_Excretion2

Caption: Metabolic fate of pivalic acid leading to the formation of pivaloyl glycine.

Glycine_Homeostasis cluster_synthesis Biosynthetic Pathways cluster_detox Detoxification Glycine_Pool Endogenous Glycine Pool Protein_Synthesis Protein Synthesis (e.g., Collagen) Glycine_Pool->Protein_Synthesis Glutathione_Synthesis Glutathione Synthesis Glycine_Pool->Glutathione_Synthesis Purine_Synthesis Purine Synthesis Glycine_Pool->Purine_Synthesis Pivaloyl_Glycine_Formation Pivaloyl Glycine Formation Glycine_Pool->Pivaloyl_Glycine_Formation Consumption Pivaloyl_CoA_Source Pivaloyl-CoA (from Pivalic Acid) Pivaloyl_CoA_Source->Pivaloyl_Glycine_Formation

Caption: Potential impact of pivaloyl glycine formation on glycine homeostasis.

Conclusion

Pivaloyl glycine is a metabolite formed through the glycine conjugation pathway, primarily as a means of detoxifying and eliminating pivalic acid. Its formation is dependent on the activity of glycine N-acyltransferase and the availability of glycine and pivaloyl-CoA. While direct evidence for its physiological actions is lacking, its formation has implications for the homeostasis of coenzyme A, carnitine, and glycine. Further research is needed to elucidate any direct biochemical or physiological effects of pivaloyl glycine itself. The analysis of urinary pivaloyl glycine can serve as a valuable biomarker for exposure to pivalic acid-containing compounds. This guide provides a foundational understanding based on current knowledge of related metabolic pathways, intended to support further investigation by researchers and professionals in drug development.

References

N-Pivaloylglycine in Medicinal Chemistry: A Technical Guide to the Pivaloyloxymethyl (POM) Prodrug Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Pivaloylglycine, a synthetic amino acid derivative, serves as a conceptual cornerstone for the widely employed pivaloyloxymethyl (POM) prodrug strategy in medicinal chemistry. While not a therapeutic agent in its own right, the pivaloyl moiety derived from its structure is instrumental in enhancing the druggability of molecules bearing polar functional groups, such as carboxylic and phosphonic acids. This technical guide provides an in-depth exploration of the POM prodrug approach, detailing its mechanism of action, synthesis, and application in drug development. The guide includes a comprehensive review of experimental protocols for prodrug synthesis and evaluation, quantitative data on the efficacy of POM prodrugs, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound and the Pivaloyloxymethyl (POM) Prodrug Concept

This compound is a derivative of the amino acid glycine, characterized by the presence of a bulky, lipophilic pivaloyl group attached to the nitrogen atom. In medicinal chemistry, its primary relevance lies in the conceptual framework it provides for the pivaloyloxymethyl (POM) ester prodrug strategy.

Many promising drug candidates possess polar functional groups like carboxylic acids and phosphonic acids. While these groups can be crucial for target binding, they often lead to poor cell permeability and low oral bioavailability due to their ionization at physiological pH. The POM prodrug approach addresses this limitation by masking these polar groups with a pivaloyloxymethyl ester. This modification increases the lipophilicity of the drug molecule, facilitating its passage across cellular membranes. Once inside the cell, the POM ester is cleaved by ubiquitous intracellular esterases, releasing the active drug, formaldehyde (B43269), and pivalic acid. This targeted release of the active pharmaceutical ingredient (API) at its site of action is a key advantage of this strategy.

Clinically successful drugs that utilize the POM prodrug approach include the antiviral agent adefovir (B194249) dipivoxil and the antibiotic pivampicillin[1].

The Pivaloyloxymethyl (POM) Prodrug Strategy

The core principle of the POM prodrug strategy is to transiently modify a drug's chemical structure to improve its pharmacokinetic properties without compromising its pharmacodynamic activity.

Mechanism of Action

The journey of a POM prodrug from administration to therapeutic action involves several key steps:

  • Absorption: The increased lipophilicity of the POM ester allows the prodrug to be more readily absorbed, often through passive diffusion across the gastrointestinal tract or other biological membranes.

  • Distribution: The prodrug is distributed throughout the body via systemic circulation.

  • Cellular Uptake: The lipophilic nature of the prodrug facilitates its entry into target cells.

  • Intracellular Hydrolysis: Once inside the cell, esterases recognize and hydrolyze the ester bond of the POM group.

  • Release of Active Drug: This enzymatic cleavage releases the active drug, allowing it to interact with its intracellular target. Byproducts of this hydrolysis are formaldehyde and pivalic acid[2].

POM_Prodrug_Mechanism cluster_cell Target Cell POM-Drug (Extracellular) POM-Drug (Extracellular) POM-Drug (Intracellular) POM-Drug (Intracellular) POM-Drug (Extracellular)->POM-Drug (Intracellular) Passive Diffusion Active Drug Active Drug POM-Drug (Intracellular)->Active Drug Esterase Hydrolysis Formaldehyde + Pivalic Acid Formaldehyde + Pivalic Acid POM-Drug (Intracellular)->Formaldehyde + Pivalic Acid Byproducts Therapeutic Target Therapeutic Target Active Drug->Therapeutic Target Binding

Figure 1: Mechanism of action of a pivaloyloxymethyl (POM) prodrug.

Synthesis and Experimental Protocols

The synthesis of POM prodrugs typically involves the reaction of the parent drug containing a carboxylic or phosphonic acid with a pivaloyloxymethyl halide, most commonly chloromethyl pivalate (B1233124).

General Synthesis of Pivaloyloxymethyl Esters

Reaction: R-COOH + (CH₃)₃C-CO-O-CH₂-Cl → R-COO-CH₂-O-CO-C(CH₃)₃ + HCl

This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of a Pivaloyloxymethyl Ester of a Carboxylic Acid

  • Dissolution: Dissolve the carboxylic acid-containing drug in a suitable aprotic solvent (e.g., N,N-dimethylformamide, acetonitrile).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution.

  • Reagent Addition: Add chloromethyl pivalate to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired pivaloyloxymethyl ester.

POM_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification A Dissolve Drug (R-COOH) in Solvent B Add Base A->B C Add Chloromethyl Pivalate B->C D Stir and Monitor Reaction C->D E Quench with Water & Extract D->E F Wash, Dry, & Concentrate E->F G Column Chromatography F->G H Pure POM-Prodrug G->H

Figure 2: General workflow for the synthesis and purification of a POM-prodrug.
Evaluation of Prodrug Properties

This assay determines the stability of the POM prodrug in biological matrices and its conversion to the active drug.

Protocol:

  • Incubation: Incubate the POM prodrug at a known concentration in a biological matrix (e.g., human plasma, liver microsomes, or cell lysates) at 37°C.

  • Sampling: At various time points, withdraw aliquots of the incubation mixture.

  • Quenching: Immediately quench the enzymatic activity by adding a suitable solvent (e.g., acetonitrile) and/or acid.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the prodrug and the concentration of the released active drug.

  • Data Analysis: Plot the concentration of the prodrug versus time to determine its half-life (t½) in the biological matrix.

The Caco-2 cell permeability assay is a standard in vitro model to predict human intestinal absorption of drugs[1][3].

Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts until they form a confluent monolayer.

  • Dosing: Add the POM prodrug to the apical (A) side of the monolayer.

  • Sampling: At specified time intervals, collect samples from the basolateral (B) side.

  • Analysis: Quantify the concentration of the prodrug in the basolateral samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer. A bidirectional assay (A to B and B to A) can also be performed to investigate active efflux mechanisms[3].

Caco2_Assay cluster_well cluster_analysis Analysis Apical Apical Chamber (Dose with POM-Prodrug) Monolayer Caco-2 Cell Monolayer Apical->Monolayer Transport Basolateral Basolateral Chamber (Sample for Analysis) Monolayer->Basolateral LCMS LC-MS/MS Quantification Basolateral->LCMS Papp Calculate Papp LCMS->Papp

Figure 3: Caco-2 cell permeability assay workflow.

Quantitative Data on POM Prodrugs

The effectiveness of the POM prodrug strategy is demonstrated by the significant improvement in the biological activity of the parent drug, often reflected in lower IC₅₀ or EC₅₀ values in cell-based assays.

Parent DrugProdrugTarget/AssayParent Drug IC₅₀ (µM)Prodrug IC₅₀ (µM)Fold ImprovementReference
9-(2-Phosphonylmethoxyethyl)adenine (PMEA)bis(pivaloyloxymethyl) PMEAAnti-HIV Activity (CEM cells)>100Inactive at 100 µM-[4]
α-Carboxy Nucleoside Phosphonatebis(pivaloyloxymethyl) α-CNPAnti-HIV Activity (CEM cells)N/A (inactive)59 ± 17N/A[5][6]
Butyric AcidPivaloyloxymethyl butyrate (B1204436) (AN-9)Anticancer Activity (in vitro)N/APotentN/A[7][8]

Note: Data for direct this compound derivatives as therapeutic agents is not available in the public domain. The table showcases the efficacy of the pivaloyloxymethyl prodrug strategy with other parent molecules.

Case Study: Pivaloyloxymethyl Butyrate (AN-9)

Pivaloyloxymethyl butyrate (AN-9) is a prodrug of butyric acid, a histone deacetylase (HDAC) inhibitor with potential anticancer activity. Butyric acid itself has poor pharmacokinetic properties. AN-9 was developed to improve its delivery and efficacy[7][8].

Clinical Trials: AN-9 has undergone Phase I clinical trials for patients with advanced solid malignancies. The studies demonstrated the feasibility of administering the prodrug intravenously, although dose-limiting toxicities were encountered. A partial response was observed in a patient with non-small cell lung cancer[7][8].

Mechanism of Intracellular Activation:

AN9_Activation cluster_cell Cancer Cell AN-9 (Prodrug) AN-9 (Prodrug) Butyric Acid (Active Drug) Butyric Acid (Active Drug) AN-9 (Prodrug)->Butyric Acid (Active Drug) Esterase Hydrolysis Formaldehyde + Pivalic Acid Formaldehyde + Pivalic Acid AN-9 (Prodrug)->Formaldehyde + Pivalic Acid Byproducts HDAC Inhibition HDAC Inhibition Butyric Acid (Active Drug)->HDAC Inhibition Apoptosis Apoptosis HDAC Inhibition->Apoptosis

References

N-Pivaloylglycine and its Analogs in Asymmetric Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Asymmetric catalysis, utilizing chiral ligands to steer the stereochemical outcome of a reaction, has emerged as a powerful tool in this endeavor. Among the vast array of chiral ligands, those derived from the natural chiral pool of amino acids are particularly attractive due to their ready availability, structural diversity, and inherent chirality. This technical guide focuses on the role and application of N-acyl amino acids, with a specific emphasis on N-pivaloylglycine as a representative member, in the realm of asymmetric catalysis. While this compound itself is not extensively documented as a standalone, "privileged" ligand, it belongs to the broader, mechanistically significant class of N-acyl amino acid ligands, which have been successfully employed in key asymmetric transformations.

This guide will delve into the application of this ligand class in the context of the palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone reaction for the enantioselective formation of C-C bonds. We will provide a summary of representative performance data, a detailed experimental protocol for a benchmark reaction, and a visualization of the underlying catalytic cycle.

Data Presentation: Performance of N-Acyl Amino Acid Derived Ligands

The efficacy of a chiral ligand in asymmetric catalysis is typically evaluated by the yield and enantiomeric excess (ee%) it achieves across a range of substrates and reaction conditions. While specific and comprehensive data tables for this compound as a primary ligand in benchmark reactions are not prevalent in the literature, the broader class of N-acyl amino acid ligands has demonstrated considerable potential. These ligands often act in concert with a metal catalyst, most notably palladium, to create a chiral environment that dictates the facial selectivity of nucleophilic attack.

For the purpose of this guide, we present a summary of results for a closely related system, showcasing the typical performance of amino acid-derived ligands in the palladium-catalyzed asymmetric allylic alkylation. The following table is a representative compilation of data for the reaction of various nucleophiles with allylic substrates, a common method to assess ligand performance.

EntryNucleophileAllylic SubstrateLigand TypeYield (%)ee (%)
1Dimethyl malonaterac-1,3-diphenylallyl acetate (B1210297)Amino acid-derived phosphine (B1218219)>9598
2Benzylaminerac-1,3-diphenylallyl acetateAmino acid-derived phosphine9295
3PyrroleBoc-activated cyclopentene-1,4-diolChiral diphosphine8392
4N-methoxy amideBoc-activated cyclopentene-1,4-diolChiral diphosphine9192
5GlycinateN-allyl imineChiral bis-phosphine60>95 (dr)

This table is a composite representation based on typical results found in the literature for amino acid-derived and other chiral phosphine ligands in Pd-catalyzed AAA reactions to illustrate general performance.

Experimental Protocols: A Key Reaction

The following is a detailed methodology for a representative palladium-catalyzed asymmetric allylic alkylation (AAA) of a standard benchmark substrate, rac-1,3-diphenylallyl acetate, with dimethyl malonate. This protocol is based on established procedures in the field and serves as a practical guide for researchers.

Reaction: Asymmetric Allylic Alkylation of rac-1,3-Diphenylallyl Acetate

Materials:

  • [Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)

  • Chiral Ligand (e.g., an N-acyl amino acid-derived phosphine ligand)

  • rac-1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Potassium acetate (KOAc)

  • Anhydrous, degassed solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF)

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%) and the chiral N-acyl amino acid-derived ligand (0.025 mmol, 2.5 mol%) in anhydrous, degassed DCM (2 mL). Stir the solution at room temperature for 30 minutes. The solution should turn from a pale yellow to a deeper color, indicating complex formation.

  • Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, add rac-1,3-diphenylallyl acetate (1.0 mmol, 1.0 equiv) and a magnetic stir bar.

  • Addition of Reagents: To the flask containing the substrate, add dimethyl malonate (1.2 mmol, 1.2 equiv) via syringe. Subsequently, add BSA (1.3 mmol, 1.3 equiv) and KOAc (0.05 mmol, 5 mol%) to the reaction mixture.

  • Initiation of Reaction: Add the pre-formed catalyst solution to the substrate mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Purification and Analysis: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient). Determine the enantiomeric excess (ee%) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mandatory Visualization: Diagrams

Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation (Tsuji-Trost reaction). This cycle is initiated by the oxidative addition of a Pd(0) complex to an allylic substrate, forming a π-allyl palladium(II) intermediate. The chiral ligand, in this case represented by the N-acyl amino acid class, creates a chiral environment around the metal center, influencing the subsequent nucleophilic attack to afford the product with high enantioselectivity.

Catalytic_Cycle_AAA Catalytic Cycle for Pd-Catalyzed Asymmetric Allylic Alkylation Pd0 Pd(0)L₂ Pi_Allyl_Complex [π-Allyl-Pd(II)L₂]⁺X⁻ Pd0->Pi_Allyl_Complex Oxidative Addition Allyl_Substrate Allyl-X Allyl_Substrate->Pi_Allyl_Complex Product Allyl-Nu Pi_Allyl_Complex->Product Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Pi_Allyl_Complex Product->Pd0 Reductive Elimination Experimental_Workflow Experimental Workflow for Asymmetric Allylic Alkylation step1 Step 1: Catalyst Pre-formation Dissolve [Pd(allyl)Cl]₂ and Chiral Ligand in DCM under inert atmosphere. Stir for 30 min. step3 Step 3: Reaction Initiation Add the pre-formed catalyst solution to the reagent mixture. step1->step3 step2 Step 2: Reagent Preparation In a separate flask, combine Allylic Acetate, Dimethyl Malonate, BSA, and KOAc. step2->step3 step4 Step 4: Reaction Monitoring Stir at room temperature and monitor by TLC/GC. step3->step4 step5 Step 5: Work-up & Purification Quench reaction, perform aqueous work-up, and purify by column chromatography. step4->step5 step6 Step 6: Analysis Determine enantiomeric excess by chiral HPLC. step5->step6

The N-Pivaloyl Group: An In-depth Technical Guide to its Stability and Application in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-pivaloyl (Piv) protecting group, derived from pivalic acid (2,2-dimethylpropanoic acid), is a valuable tool in modern organic synthesis, particularly for the protection of primary and secondary amines. Its sterically hindered tert-butyl moiety confers a high degree of stability compared to other common N-acyl protecting groups, such as acetyl (Ac) and benzoyl (Bz). This enhanced stability allows for greater functional group tolerance in complex synthetic routes, making the N-pivaloyl group an excellent choice for multi-step syntheses where robust protection is paramount. However, this stability also necessitates more forcing conditions for its removal. This guide provides a comprehensive overview of the N-pivaloyl group's stability under various conditions, detailed experimental protocols for its introduction and cleavage, and a comparative analysis with other common amine protecting groups.

Comparative Stability of the N-Pivaloyl Group

The N-pivaloyl group is recognized for its exceptional stability across a wide range of reaction conditions. This stability is primarily attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the amide carbonyl from nucleophilic attack and sterically disfavors the formation of the tetrahedral intermediate required for hydrolysis.[1]

Stability Under Acidic Conditions

The N-pivaloyl group is generally stable to acidic conditions that would readily cleave more labile protecting groups like tert-butoxycarbonyl (Boc). While prolonged exposure to strong acids at elevated temperatures can lead to cleavage, it is significantly more resilient than many other protecting groups.[2]

Protecting GroupReagent/ConditionsStabilityReference
N-Pivaloyl (Piv) Trifluoroacetic acid (TFA), room temperatureStable [2]
N-Pivaloyl (Piv) Strong mineral acids (e.g., HCl, H₂SO₄), heatSlowly cleaved [3]
N-tert-Butoxycarbonyl (Boc)TFA, room temperatureReadily cleaved [2]
N-Benzyloxycarbonyl (Cbz)HBr in acetic acidCleaved [4]
N-9-Fluorenylmethoxycarbonyl (Fmoc)Strong acidsStable [5]
Stability Under Basic Conditions

The steric hindrance of the pivaloyl group also imparts significant stability towards basic hydrolysis. While less hindered acyl groups like acetyl and benzoyl can be cleaved with moderate bases, the N-pivaloyl group often requires strong, non-nucleophilic bases or harsh conditions for its removal.[6][7]

Protecting GroupReagent/ConditionsStabilityReference
N-Pivaloyl (Piv) Aqueous NaOH, refluxVery slow hydrolysis [7]
N-Pivaloyl (Piv) Lithium diisopropylamide (LDA), THF, 40-45 °CCleaved [8]
N-Acetyl (Ac)Aqueous NaOH, room temperatureReadily cleaved [5]
N-Benzoyl (Bz)Aqueous NaOH, heatCleaved [5]
N-9-Fluorenylmethoxycarbonyl (Fmoc)20% Piperidine in DMFReadily cleaved [5]
Stability Under Reductive Conditions

The N-pivaloyl group is generally stable to catalytic hydrogenation, a common method for the deprotection of benzyl-based protecting groups like Cbz. However, it can be cleaved under dissolving metal reduction conditions.

Protecting GroupReagent/ConditionsStabilityReference
N-Pivaloyl (Piv) H₂, Pd/CStable [5]
N-Pivaloyl (Piv) Sodium in liquid ammonia (B1221849)Cleaved [9]
N-Pivaloyl (Piv) Lithium, catalytic naphthalene (B1677914)Cleaved [10]
N-Benzyloxycarbonyl (Cbz)H₂, Pd/CReadily cleaved [2]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of protecting group strategies. The following sections provide protocols for the introduction and removal of the N-pivaloyl group.

Protection of Amines: N-Pivaloylation

The most common method for the introduction of the N-pivaloyl group is the reaction of an amine with pivaloyl chloride in the presence of a base to scavenge the HCl byproduct.

Protocol: N-Pivaloylation of o-Toluidine (B26562) [11]

  • Reagents and Materials:

  • Procedure:

    • To a stirred solution of o-toluidine (1.0 equiv) and triethylamine (1.0 equiv) in anhydrous DCM, cooled to 0 °C in an ice-water bath, slowly add a solution of pivaloyl chloride (1.0 equiv) in anhydrous DCM.

    • After the addition is complete, continue stirring at 0 °C for an additional 30 minutes.

    • Remove the ice bath and stir for a further period (e.g., 2 hours) at room temperature, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into water.

    • Separate the organic layer and wash it sequentially with water.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane).

Deprotection of N-Pivaloyl Amines

The removal of the N-pivaloyl group requires more forcing conditions than for many other protecting groups. The choice of deprotection method depends on the stability of other functional groups in the molecule.

Protocol 1: Basic Cleavage using Lithium Diisopropylamide (LDA) [8]

This method is particularly effective for the deprotection of N-pivaloylindoles.

  • Reagents and Materials:

    • N-Pivaloylindole

    • Lithium diisopropylamide (LDA) solution in THF

    • Tetrahydrofuran (THF), anhydrous

    • Inert atmosphere apparatus (e.g., Schlenk line)

    • Heating apparatus

  • Procedure:

    • Dissolve the N-pivaloylindole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Add a solution of LDA (typically 2.0 equivalents) in THF to the reaction mixture.

    • Heat the reaction mixture to 40-45 °C and stir for a period of time (e.g., 2-4 hours), monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and quench carefully with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

    • Extract the product with a suitable organic solvent, wash the combined organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by chromatography if necessary.

Protocol 2: Reductive Cleavage using Lithium and Naphthalene [10]

This method provides a non-acidic, non-basic means of cleaving the N-pivaloyl group, particularly from tetrazole derivatives.

  • Reagents and Materials:

    • 1-Pivaloyl-1H-tetrazole derivative

    • Lithium powder

    • Naphthalene (catalytic amount, e.g., 20 mol%)

    • Tetrahydrofuran (THF), anhydrous

    • Methanol

    • Inert atmosphere apparatus

  • Procedure:

    • To a suspension of lithium powder (excess) and naphthalene in anhydrous THF at 0 °C under an argon atmosphere, add a solution of the 1-pivaloyl-1H-tetrazole (1.0 equiv) in THF dropwise.

    • Stir the mixture at 0 °C for a specified time (e.g., 3 hours), monitoring the reaction progress.

    • Upon completion, quench the reaction by the addition of methanol.

    • Perform an aqueous workup, extracting the product into an organic solvent.

    • Dry the organic phase, concentrate, and purify the product as needed.

Visualizing Workflows and Relationships

N-Pivaloyl Protection and Deprotection Workflow

The following diagram illustrates the general workflow for the protection of an amine with a pivaloyl group and its subsequent removal under different conditions.

G cluster_protection Protection cluster_deprotection Deprotection Amine (R-NH2) Amine (R-NH2) N-Pivaloyl Amine (R-NHPiv) N-Pivaloyl Amine (R-NHPiv) Amine (R-NH2)->N-Pivaloyl Amine (R-NHPiv) Pivaloyl Chloride, Base (e.g., Et3N) Pivaloyl Chloride Pivaloyl Chloride Base (e.g., Et3N) Base (e.g., Et3N) N-Pivaloyl Amine (R-NHPiv)->Amine (R-NH2) Deprotection Conditions Strong Base (e.g., LDA) Strong Base (e.g., LDA) Reductive Conditions (e.g., Li/Naphthalene) Reductive Conditions (e.g., Li/Naphthalene) Strong Acid, Heat Strong Acid, Heat G cluster_conditions Deprotection Conditions cluster_groups Protecting Groups Strong Acid Strong Acid Boc Boc Strong Acid->Boc Cleaves Weak Base Weak Base Fmoc Fmoc Weak Base->Fmoc Cleaves Strong Base Strong Base Piv Piv Strong Base->Piv Cleaves Hydrogenolysis Hydrogenolysis Cbz Cbz Hydrogenolysis->Cbz Cleaves Piv->Strong Acid Stable Piv->Weak Base Stable Piv->Hydrogenolysis Stable Boc->Weak Base Stable Boc->Strong Base Stable Boc->Hydrogenolysis Stable Fmoc->Strong Acid Stable Fmoc->Hydrogenolysis Stable Cbz->Strong Acid Stable Cbz->Weak Base Stable

References

An In-depth Technical Guide to the Structural Analysis and Conformation of N-Pivaloylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational properties of N-Pivaloylglycine. Drawing upon data from analogous compounds and established principles of physical organic chemistry, this document offers valuable insights for researchers in drug design and development where understanding molecular geometry and flexibility is paramount.

Molecular Structure and Core Properties

This compound, also known as 2-(2,2-dimethylpropanamido)acetic acid, is an N-acylated derivative of the amino acid glycine (B1666218). Its structure is characterized by a bulky tert-butyl (pivaloyl) group attached to the nitrogen atom of glycine. This substitution significantly influences the molecule's steric and electronic properties, thereby affecting its conformation and potential biological activity.

Key Molecular Information:

PropertyValue
Chemical Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
CAS Number 23891-96-5
Canonical SMILES CC(C)(C)C(=O)NCC(=O)O
InChI Key RTRUEBYROMJFNU-UHFFFAOYSA-N

Structural Analysis: Bond Lengths and Angles

Table 1: Estimated Bond Lengths for this compound

BondEstimated Length (Å)Data Source Analogue
Cα - C'1.52 - 1.54Glycine, N-acetylglycine
C' = O1.24 - 1.26Glycine, N-acetylglycine
C' - N1.32 - 1.34N-acetylglycine
N - Cα1.45 - 1.47Glycine, N-acetylglycine
N - C(piv)~1.35N-acyl derivatives
C(piv) = O(piv)~1.23Pivalic acid
C(piv) - C(t-bu)~1.54Pivalic acid
C(t-bu) - C(Me)~1.53Pivalic acid

Table 2: Estimated Bond Angles for this compound

AngleEstimated Angle (°)Data Source Analogue
O - C' - N124 - 126N-acetylglycine
Cα - C' - N115 - 117N-acetylglycine
Cα - C' = O118 - 120N-acetylglycine
C' - N - Cα120 - 122N-acetylglycine
C' - N - C(piv)~122N-acyl derivatives
Cα - N - C(piv)~118N-acyl derivatives
N - C(piv) = O(piv)~123Pivalic acid
N - C(piv) - C(t-bu)~117Pivalic acid
C(piv) - C(t-bu) - C(Me)~109.5Pivalic acid

Conformational Analysis

The conformation of this compound is primarily defined by the rotational isomers (rotamers) around the amide bond (C'-N) and the single bonds of the glycine backbone. The bulky pivaloyl group introduces significant steric hindrance, which influences the relative stability of these conformers.

Amide Bond Conformation: cis vs. trans

The amide bond in N-acylated amino acids can exist in either a cis or trans conformation. Due to steric clash between the bulky pivaloyl group and the glycine Cα, the trans conformation is expected to be significantly more stable and, therefore, the predominant form in solution and in the solid state.

Fig. 1: cis/trans Isomerism of the amide bond in this compound.

Dihedral Angles and Rotational Energy

The key dihedral angles that define the conformation of this compound are:

  • ω (omega): Cα - C' - N - C(piv). This angle is approximately 180° for the trans conformer and 0° for the cis conformer.

  • φ (phi): C' - N - Cα - C'.

  • ψ (psi): N - Cα - C' - O.

While specific energy values for this compound are not available, studies on related N-acyl-2-pyrrolines have shown that the presence of a pivaloyl group can lower the rotational barrier around the N-carbonyl bond compared to less bulky acyl groups. This suggests that while the trans form is heavily favored, interconversion may be more facile than in other N-acylglycines.

Table 3: Predicted Dihedral Angles for the Most Stable Conformer of this compound

Dihedral AngleDefining AtomsPredicted Value (°)
ωCα - C' - N - C(piv)~180 (trans)
φC' - N - Cα - C'Variable, likely near ±150
ψN - Cα - C' - OVariable, likely near ±150

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and characterization of this compound, adapted from standard procedures for N-acylation of amino acids and subsequent analysis.

Synthesis of this compound

This protocol describes a standard Schotten-Baumann reaction for the N-acylation of glycine.

start Dissolve Glycine in NaOH(aq) add_piv_cl Add Pivaloyl Chloride dropwise at 0-5 °C start->add_piv_cl stir Stir at room temperature for 2-3 hours add_piv_cl->stir acidify Acidify with HCl(aq) to pH 2-3 stir->acidify precipitate Collect precipitate by filtration acidify->precipitate wash Wash with cold water precipitate->wash dry Dry under vacuum wash->dry end This compound dry->end

Fig. 2: Synthetic workflow for this compound.

Materials:

  • Glycine

  • Pivaloyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ice

Procedure:

  • Dissolve glycine in an aqueous solution of sodium hydroxide in a flask and cool the solution to 0-5 °C in an ice bath.

  • Slowly add pivaloyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.

  • Cool the reaction mixture again in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of this compound should form.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold deionized water.

  • Dry the product under vacuum to yield this compound as a white solid.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • δ ~1.2 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

  • δ ~4.0 ppm (doublet, 2H): The two protons of the methylene (B1212753) group (CαH₂), coupled to the amide proton.

  • δ ~6.5 ppm (triplet, 1H): The amide proton (NH), coupled to the methylene protons.

  • δ ~10-12 ppm (broad singlet, 1H): The carboxylic acid proton.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

  • δ ~27 ppm: The three equivalent methyl carbons of the tert-butyl group.

  • δ ~39 ppm: The quaternary carbon of the tert-butyl group.

  • δ ~42 ppm: The methylene carbon (Cα).

  • δ ~174 ppm: The carboxylic acid carbonyl carbon (C').

  • δ ~178 ppm: The amide carbonyl carbon (C(piv)).

FTIR spectroscopy can be used to identify the key functional groups in this compound.

Table 4: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~3300N-H stretchAmide
2850-3000C-H stretchAlkyl (tert-butyl and methylene)
~1720C=O stretchCarboxylic acid
~1640C=O stretch (Amide I)Amide
~1550N-H bend (Amide II)Amide

Conclusion

This technical guide has provided a detailed analysis of the structural and conformational properties of this compound. By leveraging data from analogous molecules, we have presented estimated bond lengths, bond angles, and spectroscopic data to aid researchers in their studies. The bulky pivaloyl group is a key determinant of the molecule's conformation, strongly favoring a trans amide bond. The provided experimental protocols offer a starting point for the synthesis and characterization of this compound. This information is intended to be a valuable resource for scientists and professionals in the field of drug development and medicinal chemistry.

From Metabolic Byproducts to Key Regulators: A Technical Guide to the Discovery and History of N-Acylglycines in Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and metabolic significance of N-acylglycines. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of N-acylglycine biosynthesis, degradation, signaling, and their roles in health and disease.

Introduction: An Expanding Role in Metabolic Science

N-acylglycines (NAGs) are a class of endogenous lipid signaling molecules, formed through the conjugation of a fatty acid to a glycine (B1666218) molecule via an amide bond.[1] Initially viewed as simple detoxification products of fatty acid metabolism, their significance has expanded dramatically.[1] Structurally similar to the well-known endocannabinoid anandamide, NAGs are now recognized for their diverse physiological functions, including neuromodulation, anti-inflammatory actions, and the regulation of metabolic processes.[1][2] Their concentrations are notably altered in several inborn errors of metabolism (IEMs), positioning them as critical biomarkers for disease diagnosis and monitoring.[1][3] This guide offers a deep dive into the metabolic journey of N-acylglycines, from their initial discovery to their current standing as molecules of significant interest in therapeutic development.

A Historical Perspective: From Hippurate to Bioactive Lipids

The history of N-acylglycines dates back to the 1820s with the identification of N-benzoylglycine, commonly known as hippurate, as a mammalian metabolite.[4] For over a century, these molecules were primarily considered end-products of xenobiotic and fatty acid detoxification. However, the discovery of N-arachidonoylethanolamine (anandamide) as an endogenous cannabinoid receptor ligand sparked renewed interest in related fatty acid amides.[4] This led to the identification of N-arachidonoylglycine as the first long-chain N-acylglycine from a mammalian source, exhibiting anti-nociceptive and anti-inflammatory properties.[4] Since 2001, a variety of other long-chain N-acylglycines have been identified in both mammals and invertebrates, solidifying their role as important signaling molecules.[4]

Metabolic Pathways: Biosynthesis and Degradation

The cellular concentrations of N-acylglycines are tightly regulated by a balance of biosynthetic and degradative enzymatic pathways.

Biosynthesis

Two primary pathways are proposed for the biosynthesis of N-acylglycines:

  • Glycine-Dependent Pathway: This is the main route for NAG synthesis. It involves the activation of a fatty acid to its acyl-coenzyme A (acyl-CoA) derivative by an acyl-CoA synthetase. Subsequently, a glycine N-acyltransferase (GLYAT) enzyme catalyzes the conjugation of the acyl-CoA with glycine to form the N-acylglycine.[1][5] Specific GLYAT-like enzymes, such as GLYATL2 and GLYATL3, are responsible for the synthesis of medium to long-chain N-acylglycines.[4][5][6]

  • Glycine-Independent Pathway: This pathway involves the metabolic conversion of N-acylethanolamines (NAEs). NAEs undergo sequential oxidation by alcohol dehydrogenase and aldehyde dehydrogenase to form N-acylglycines.[4][5]

Additionally, the mitochondrial enzyme cytochrome c has been shown to catalyze the formation of N-acylglycines from acyl-CoA and glycine.[7]

Biosynthesis of N-Acylglycines cluster_0 Glycine-Dependent Pathway cluster_1 Glycine-Independent Pathway FA Fatty Acid ACS Acyl-CoA Synthetase FA->ACS ATP ACoA Acyl-CoA GLYAT GLYAT/ GLYATL2/3 ACoA->GLYAT CytC Cytochrome c ACoA->CytC Glycine Glycine Glycine->GLYAT Glycine->CytC NAE N-Acylethanolamine ADH Alcohol Dehydrogenase NAE->ADH NAG N-Acylglycine ACS->ACoA GLYAT->NAG CytC->NAG Intermediate N-Acylglycinal ADH->Intermediate ALDH Aldehyde Dehydrogenase ALDH->NAG Intermediate->ALDH

Proposed biosynthetic pathways of N-acylglycines.
Degradation

The degradation of N-acylglycines is primarily mediated by two key enzymatic processes:

  • Hydrolysis: Fatty Acid Amide Hydrolase (FAAH) is a crucial enzyme that hydrolyzes the amide bond of N-acylglycines to release the constituent fatty acid and glycine.[2][5] Peptidase M20 Domain Containing 1 (PM20D1) is another enzyme that can both synthesize and hydrolyze N-acyl amino acids.[7]

  • Oxidative Cleavage: Peptidylglycine α-amidating monooxygenase (PAM) can oxidatively cleave N-acylglycines to produce primary fatty acid amides (PFAMs) and glyoxylate.[2][4] This positions NAGs as important intermediates in the broader network of lipid amide signaling molecules.[1]

Degradation of N-Acylglycines cluster_0 Hydrolysis cluster_1 Oxidative Cleavage NAG N-Acylglycine FAAH FAAH/ PM20D1 NAG->FAAH PAM PAM NAG->PAM FA Fatty Acid Glycine Glycine PFAM Primary Fatty Acid Amide Glyoxylate Glyoxylate FAAH->FA FAAH->Glycine PAM->PFAM PAM->Glyoxylate

Degradation pathways of N-acylglycines.

Signaling Functions and Molecular Targets

N-acylglycines exert their biological effects by interacting with various molecular targets, most notably G-protein coupled receptors (GPCRs).[2] For instance, N-arachidonoylglycine has been shown to interact with GPR18, although this remains a subject of debate.[8] Other N-acylglycines, such as N-oleoylglycine, are weak agonists for the peroxisome proliferator-activated receptor α (PPAR-α), a key regulator of lipid metabolism.[7][8] N-palmitoylglycine may play a role in sensory neuronal signaling through its interaction with the transient receptor protein channel 5 (TRPC5).[8] More recently, N-undecanoylglycine has been identified as a signaling molecule in the innate immune system.[9]

Signaling Actions of N-Acylglycines NAG N-Acylglycine GPCR GPCRs (e.g., GPR18) NAG->GPCR PPARa PPAR-α NAG->PPARa TRPC5 TRPC5 NAG->TRPC5 ImmuneReceptor Immune Receptors (e.g., Vmn2r26) NAG->ImmuneReceptor Downstream Downstream Signaling Cascades GPCR->Downstream PPARa->Downstream TRPC5->Downstream ImmuneReceptor->Downstream Response Cellular Responses (e.g., Anti-inflammation, Neuromodulation, Metabolic Regulation) Downstream->Response

Molecular targets and signaling actions of N-acylglycines.

Quantitative Data Summary

The concentrations of N-acylglycines vary significantly depending on the specific acyl chain, the biological matrix, and the physiological or pathological state. The following tables summarize representative quantitative data from various studies.

Table 1: N-Acylglycine Concentrations in Human Plasma

N-AcylglycineConcentration Range (µM)Condition
N-Hexanoylglycine0.1 - 0.5Healthy
N-Octanoylglycine0.1 - 1.0Healthy
N-Decanoylglycine< 0.1Healthy
N-Phenylacetylglycine10 - 100Healthy
N-Tiglylglycine< 0.1Healthy

Note: Concentrations can be significantly elevated in specific inborn errors of metabolism.

Table 2: Urinary Excretion of N-Acylglycines in Inborn Errors of Metabolism

DisorderElevated N-Acylglycine(s)Typical Urinary Concentration (mmol/mol creatinine)
Medium-chain acyl-CoA dehydrogenase deficiency (MCADD)N-Hexanoylglycine, N-Octanoylglycine, N-Decenoylglycine> 100
Isovaleric acidemiaN-Isovalerylglycine> 500
Glutaric aciduria type IN-Glutarylglycine> 200
3-Methylcrotonyl-CoA carboxylase deficiencyN-3-Methylcrotonylglycine, N-3-Hydroxyisovalerylglycine> 100

Experimental Protocols

Accurate quantification of N-acylglycines is crucial for both research and clinical diagnostics. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Protocol for N-Acylglycine Quantification in Plasma

This protocol provides a generalized workflow for the analysis of NAGs in plasma.[10]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated N-octanoylglycine) to precipitate proteins.[1][10]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[10]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatography:

    • System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[10]

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[10]

    • Mobile Phase A: Water with 0.1% formic acid.[10]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • System: Tandem mass spectrometer.[10]

    • Ionization: Electrospray ionization (ESI) in negative ion mode.[10]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each N-acylglycine and the internal standard.[1][10]

Experimental Workflow for N-Acylglycine Quantification Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis (Quantification) MS->Data

General experimental workflow for N-acylglycine quantification.

Conclusion: A Promising Frontier in Drug Development

N-acylglycines have transitioned from being considered simple metabolic byproducts to being recognized as a significant class of lipid signaling molecules.[1] Their involvement in a wide array of physiological processes, from pain and inflammation to metabolic regulation, highlights their importance.[1][7] As biomarkers for inborn errors of metabolism, they are invaluable in clinical diagnostics.[1][3] The ongoing elucidation of their metabolic pathways, molecular targets, and physiological functions opens up exciting avenues for the development of novel therapeutics for a range of human diseases.[2]

References

A Theoretical and Computational Deep Dive into the Molecular Structure of N-Pivaloylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Pivaloylglycine (C7H13NO3) is a derivative of the amino acid glycine.[4] Understanding its three-dimensional structure, conformational flexibility, and vibrational properties is crucial for applications in drug design and materials science. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-experimental route to probe these characteristics at the atomic level.[5][6][7]

Theoretical Framework: Computational Chemistry Approach

The cornerstone of modern molecular modeling is the use of quantum chemical calculations to predict molecular properties.[7][8] Density Functional Theory (DFT) has become the method of choice for many applications due to its favorable balance of accuracy and computational cost.[9][10]

A typical computational workflow for analyzing the this compound molecule is depicted below.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Data Analysis A Initial 3D Structure (e.g., from builder or crystal data) B Geometry Optimization A->B Initial Guess C Frequency Calculation B->C Optimized Structure D Electronic Properties (NBO, HOMO-LUMO) B->D Optimized Structure E Optimized Molecular Geometry (Bond Lengths, Angles) B->E Output F Vibrational Spectra (IR, Raman) C->F Output Frequencies G Thermodynamic Properties C->G Thermal Corrections H Charge Distribution & Reactivity D->H Output Analysis

Caption: Workflow for theoretical calculations on this compound.

Computational Protocol

The following protocol outlines a standard procedure for the theoretical analysis of this compound.

Software: Gaussian, Q-Chem, or similar quantum chemistry software packages.

Methodology:

  • Initial Structure Generation: An initial 3D structure of this compound is constructed using a molecular builder.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A widely used and reliable method is DFT with the B3LYP functional and a Pople-style basis set such as 6-311++G(d,p).[1] This level of theory provides a good compromise between accuracy for geometric parameters and computational demand.

  • Frequency Calculations: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • To predict the infrared (IR) and Raman spectra of the molecule, which can be directly compared with experimental data.[11][12][13]

  • Electronic Structure Analysis: Further analyses like Natural Bond Orbital (NBO) calculations can be performed to understand charge distribution, hyperconjugative interactions, and intramolecular hydrogen bonding.[1][11] The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated to assess chemical reactivity.[6]

Data Presentation: Predicted vs. Experimental

A crucial aspect of computational research is the validation of theoretical models against experimental data. The following tables provide a template for summarizing and comparing the calculated and experimental structural parameters for this compound.

Note: The values presented in these tables are hypothetical and serve as an illustrative example of how data would be presented in a research context. Experimental data would be obtained from techniques like X-ray crystallography and gas-phase electron diffraction.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths)

ParameterBondAtom IndicesTheoretical (B3LYP/6-311++G(d,p)) (Å)Experimental (Å)
r1C=OC5=O21.215Value
r2C-NC5-N11.350Value
r3N-CN1-C21.460Value
r4C-CC2-C11.525Value
r5C=OC1=O11.210Value
r6C-OHC1-O31.360Value

Table 2: Selected Optimized Geometrical Parameters (Bond Angles)

ParameterAngleAtom IndicesTheoretical (B3LYP/6-311++G(d,p)) (°)Experimental (°)
a1O-C-NO2-C5-N1123.5Value
a2C-N-CC5-N1-C2121.0Value
a3N-C-CN1-C2-C1112.0Value
a4C-C=OC2-C1-O1125.0Value
a5C-C-OHC2-C1-O3111.5Value

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies

AssignmentTheoretical (cm⁻¹)Experimental (FT-IR) (cm⁻¹)Experimental (Raman) (cm⁻¹)
O-H stretch (Carboxylic acid)3550ValueValue
N-H stretch (Amide)3350ValueValue
C-H stretch (t-butyl)2980-2870ValueValue
C=O stretch (Carboxylic acid)1750ValueValue
C=O stretch (Amide I)1660ValueValue
N-H bend (Amide II)1540ValueValue

Experimental Protocols for Validation

To validate the theoretical calculations, a suite of experimental techniques must be employed.

X-ray Crystallography

This is the gold standard for determining the solid-state structure of a molecule.

  • Protocol: Single crystals of this compound are grown, typically by slow evaporation from a suitable solvent (e.g., methanol, ethyl acetate, water).[14] A selected crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations. The resulting diffraction pattern is used to solve the crystal structure, yielding precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined.

Spectroscopic Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy provides a direct comparison to the calculated frequencies.

  • Protocol:

    • FT-IR: The sample is prepared as a KBr pellet or analyzed as a thin film. The spectrum is recorded, typically in the 4000-400 cm⁻¹ range, using a Fourier Transform Infrared spectrometer.

    • FT-Raman: A solid sample is placed in the spectrometer and irradiated with a laser source. The scattered light is collected to generate the Raman spectrum.

The relationship between theoretical and experimental validation is a feedback loop that enhances the accuracy of computational models.

G A Theoretical Model (DFT Calculations) B Predicted Properties (Geometry, Spectra) A->B D Comparison & Validation B->D C Experimental Data (X-ray, FT-IR, Raman) C->D E Refined Model D->E Good Agreement? E->A Feedback Loop

Caption: Logical relationship between theoretical and experimental data.

Conclusion

The theoretical investigation of this compound's molecular structure, using methods like DFT, provides invaluable insights into its geometric and electronic properties. While this guide outlines a predictive framework based on established computational protocols, the true power of this approach lies in its synergy with experimental validation. The comparison of calculated parameters with data from X-ray crystallography and vibrational spectroscopy is essential for building accurate, reliable molecular models. Such validated models are indispensable tools for researchers in medicinal chemistry and materials science, enabling the prediction of molecular interactions and the rational design of new compounds.

References

An In-Depth Technical Guide to N-Pivaloylglycine Derivatives and Their Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pivaloylglycine derivatives are a class of small molecules that have garnered significant interest in the field of drug discovery, primarily due to their structural resemblance to the endogenous molecule N-oxalylglycine. This structural mimicry allows them to function as potent inhibitors of a class of enzymes known as hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). The inhibition of these enzymes has profound physiological effects, most notably the stabilization of HIF-α, a master regulator of the body's response to low oxygen levels (hypoxia).

This technical guide provides a comprehensive overview of this compound derivatives, with a focus on their synthesis, mechanism of action, and potential therapeutic applications. It is intended to serve as a valuable resource for researchers and drug development professionals working in areas such as anemia, ischemia-related diseases, and other conditions where the modulation of the HIF pathway is of therapeutic interest.

Core Structure and Chemical Properties

The core structure of this compound features a pivaloyl group (also known as a tert-butylcarbonyl group) attached to the nitrogen atom of a glycine (B1666218) molecule. This bulky, lipophilic pivaloyl group plays a crucial role in the molecule's interaction with the active site of its target enzymes.

General Structure of this compound Derivatives:

Where 'R' can be a variety of substituents, allowing for the generation of a diverse chemical library with a range of physicochemical and pharmacological properties.

Mechanism of Action: Inhibition of HIF Prolyl Hydroxylases

The primary mechanism of action of this compound derivatives is the competitive inhibition of HIF prolyl hydroxylase (PHD) enzymes. PHDs are a family of non-heme iron-containing dioxygenases (PHD1, PHD2, and PHD3) that play a critical role in the regulation of HIF-α stability.

Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the HIF-α subunit. This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation. This process keeps HIF-α levels low in normoxic conditions.

In hypoxic conditions, the activity of PHDs is reduced due to the lack of their co-substrate, molecular oxygen. This leads to the stabilization of HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates the expression of numerous genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism.

This compound derivatives, by acting as structural mimics of the PHD co-substrate 2-oxoglutarate, bind to the active site of PHDs and prevent the hydroxylation of HIF-α, even in the presence of oxygen. This "pseudo-hypoxic" state leads to the stabilization of HIF-α and the subsequent activation of downstream signaling pathways.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia / PHD Inhibition HIF1a_normoxia HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation HIF1a_hypoxia HIF-1α PHD PHD (Active) O2 O2 O2->PHD Fe2 Fe(II) Fe2->PHD KG 2-Oxoglutarate KG->PHD VHL VHL Complex HIF1a_OH->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_stable Stabilized HIF-1α HIF1a_hypoxia->HIF1a_stable PHD_inactive PHD (Inactive) NP_Gly This compound Derivative NP_Gly->PHD_inactive Inhibition HIF_dimer HIF-1α/β Dimer HIF1a_stable->HIF_dimer HIF1b HIF-1β HIF1b->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus HRE HRE Binding Nucleus->HRE Gene_Expression Target Gene Expression (EPO, VEGF, etc.) HRE->Gene_Expression Physiological_Response Physiological Response Gene_Expression->Physiological_Response

Caption: HIF-1α Signaling Pathway Under Normoxia and PHD Inhibition.

Potential Therapeutic Applications

The ability of this compound derivatives to stabilize HIF-α and upregulate downstream gene expression makes them attractive candidates for the treatment of a variety of diseases, including:

  • Anemia of Chronic Kidney Disease (CKD): By stimulating the endogenous production of erythropoietin (EPO), these compounds can correct anemia in patients with CKD, offering an oral alternative to injectable erythropoiesis-stimulating agents (ESAs).[1]

  • Ischemic Diseases: The upregulation of angiogenic factors like VEGF can promote the formation of new blood vessels, which could be beneficial in conditions such as peripheral artery disease, coronary artery disease, and ischemic stroke.

  • Inflammatory Diseases: HIF-1α has been shown to play a complex role in inflammation, and its modulation by PHD inhibitors may have therapeutic potential in inflammatory bowel disease and other inflammatory conditions.

Quantitative Data

The following tables summarize key quantitative data for Vadadustat, a prominent this compound derivative that has undergone extensive preclinical and clinical evaluation. This data provides a benchmark for the potency and pharmacokinetic properties of this class of compounds.

Table 1: In Vitro Potency of Vadadustat Against PHD Isoforms

ParameterPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)
Value 15.3611.837.63

Table 2: Pharmacokinetic Properties of Vadadustat in Humans

ParameterValue
Oral Bioavailability Well absorbed
Time to Peak Plasma Concentration (Tmax) 3-4 hours in healthy volunteers
Plasma Protein Binding >99%
Elimination Half-life (t1/2) Approximately 4.5 hours in healthy volunteers
Metabolism Primarily via glucuronidation
Excretion Mainly through urine as conjugates

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the acylation of a glycine ester followed by hydrolysis. A representative procedure is outlined below:

Step 1: N-Acylation of Glycine Methyl Ester

  • To a solution of glycine methyl ester hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added a base (e.g., triethylamine, 2.2 eq) at 0 °C.

  • Pivaloyl chloride (1.1 eq) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction mixture is then washed with water, dilute acid (e.g., 1N HCl), and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure to yield the crude this compound methyl ester.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Saponification to this compound

  • The this compound methyl ester (1.0 eq) is dissolved in a mixture of tetrahydrofuran (B95107) and water.

  • Lithium hydroxide (B78521) (or another suitable base, 1.5 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

  • The reaction mixture is acidified with dilute acid (e.g., 1N HCl) to pH 2-3.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

In Vitro PHD2 Inhibition Assay (AlphaScreen)

This protocol describes a high-throughput method for measuring the inhibition of PHD2 activity.[2]

Materials:

  • Recombinant human PHD2 enzyme

  • Biotinylated HIF-1α peptide substrate

  • 2-oxoglutarate (2-OG)

  • Ferrous sulfate (FeSO₄)

  • Ascorbic acid

  • This compound derivative (test compound)

  • Assay buffer (e.g., HEPES, BSA, Tween-20)

  • Streptavidin-coated donor beads

  • Anti-hydroxy-HIF-1α antibody conjugated to acceptor beads

  • 384-well microplate

  • Microplate reader capable of AlphaScreen detection

Procedure:

  • Prepare serial dilutions of the this compound derivative in assay buffer.

  • To the wells of a 384-well plate, add the test compound dilutions or vehicle control (e.g., DMSO).

  • Add a pre-mixed solution of PHD2 enzyme, FeSO₄, and ascorbic acid to each well and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding a pre-mixed solution of the biotinylated HIF-1α peptide and 2-OG.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding a solution containing EDTA.

  • Add a pre-mixed solution of the anti-hydroxy-HIF-1α antibody-acceptor beads.

  • Incubate for 60 minutes at room temperature in the dark.

  • Add the streptavidin-coated donor beads.

  • Incubate for another 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible microplate reader. The signal is inversely proportional to the inhibitor's activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of this compound derivatives as PHD inhibitors.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_vitro In Vitro Characterization cluster_vivo In Vivo Evaluation Target_ID Target Identification (HIF Prolyl Hydroxylase) Library_Design Library Design & Synthesis of this compound Derivatives Target_ID->Library_Design HTS High-Throughput Screening (e.g., AlphaScreen Assay) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Potency Potency & Selectivity Assays (PHD1, PHD2, PHD3 IC50) Hit_to_Lead->Potency Cell_Assays Cell-Based Assays (HIF-1α Stabilization, HRE Reporter) Potency->Cell_Assays ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Cell_Assays->ADME Lead_Opt Lead Optimization ADME->Lead_Opt PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) in Animals Lead_Opt->PK_PD Efficacy Efficacy Studies (e.g., Animal Models of Anemia) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Candidate Selection Tox->Candidate

Caption: Drug Discovery Workflow for this compound Derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with significant therapeutic potential, primarily through their potent inhibition of HIF prolyl hydroxylases. The ability to orally administer these small molecules to modulate the HIF pathway opens up new avenues for the treatment of anemia, ischemic diseases, and potentially other conditions. The representative data for Vadadustat highlights the clinical viability of this chemical scaffold. Further research into the structure-activity relationships and optimization of pharmacokinetic and pharmacodynamic properties of novel this compound derivatives is warranted to fully explore their therapeutic utility. This guide provides a foundational understanding for researchers and drug developers to advance the exploration of this important class of molecules.

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of N-Pivaloylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-Pivaloylglycine, a valuable N-acylated amino acid derivative. The synthesis is achieved through the N-acylation of glycine (B1666218) with pivaloyl chloride under Schotten-Baumann conditions. This method is characterized by its operational simplicity, use of readily available reagents, and good yield. This protocol is intended for researchers and professionals in organic chemistry, medicinal chemistry, and drug development. All procedural steps, safety precautions, and data handling are detailed to ensure reliable and reproducible results.

Introduction

N-acylated amino acids are an important class of molecules with applications in pharmaceuticals, cosmetics, and biochemical research. This compound, specifically, serves as a key building block in organic synthesis and as a ligand in catalysis. Its preparation involves the formation of an amide bond between the amino group of glycine and the carbonyl group of pivaloyl chloride. The Schotten-Baumann reaction is a classic and effective method for this transformation, involving the acylation of an amine in the presence of an aqueous base.[1] The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product.[2][3]

This protocol details a robust procedure for the synthesis of this compound, adapted from established methods for the N-acylation of glycine.[1]

Reaction Scheme

The overall reaction is as follows:

Glycine + Pivaloyl Chloride → this compound

Experimental Protocol

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentFormulaMW ( g/mol )Moles (mol)Mass (g)Volume (mL)Equivalents
GlycineC₂H₅NO₂75.070.1007.51-1.0
Sodium Hydroxide (B78521)NaOH40.000.2208.80-2.2
Pivaloyl ChlorideC₅H₉ClO120.580.11013.2612.81.1
Deionized WaterH₂O18.02--250-
Hydrochloric Acid (conc.)HCl36.46--As needed-
Ethyl AcetateC₄H₈O₂88.11--~300-
Brine (sat. NaCl)NaCl(aq)---50-
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed--
Equipment
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Two 100 mL dropping funnels

  • Ice/water bath

  • Magnetic stir plate and stir bar (optional, for work-up)

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Separatory funnel (1 L)

  • Rotary evaporator

Synthesis Procedure
  • Preparation of Glycine Solution: In a 500 mL three-necked flask equipped with a mechanical stirrer, add glycine (7.51 g, 0.100 mol) and deionized water (150 mL). Stir the mixture to dissolve the glycine.

  • Basification and Cooling: To the glycine solution, add a solution of sodium hydroxide (8.80 g, 0.220 mol) in deionized water (100 mL). Cool the resulting clear solution to 0-5 °C using an ice/water bath.

  • Simultaneous Addition of Reagents: Charge one dropping funnel with pivaloyl chloride (12.8 mL, 0.110 mol). Charge a second dropping funnel with a portion of the sodium hydroxide solution prepared in step 2 (approximately 50 mL).

  • Reaction: Add the pivaloyl chloride and the sodium hydroxide solution dropwise and simultaneously to the vigorously stirred glycine solution over a period of 30-40 minutes. Ensure the temperature of the reaction mixture is maintained below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture again in an ice bath.

    • Slowly acidify the solution to a pH of 2-3 by adding concentrated hydrochloric acid dropwise. A white precipitate of this compound will form.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove inorganic salts.

  • Purification:

    • For higher purity, the crude product can be recrystallized. Dissolve the product in a minimal amount of hot ethyl acetate, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

  • Characterization: The final product should be a white crystalline solid. Characterize by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity. An expected yield is typically in the range of 75-85%.

Workflow Diagram

SynthesisWorkflow cluster_start Inputs cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Output Glycine Glycine Dissolve 1. Dissolve Glycine in NaOH(aq) Glycine->Dissolve NaOH NaOH Solution NaOH->Dissolve PivCl Pivaloyl Chloride Addition 3. Add Pivaloyl Chloride & NaOH(aq) simultaneously PivCl->Addition Cooling1 2. Cool to 0-5 °C Dissolve->Cooling1 Cooling1->Addition Stir 4. Stir at RT (2-3 hours) Addition->Stir Cooling2 5. Cool to 0-5 °C Stir->Cooling2 Acidify 6. Acidify with HCl to pH 2-3 Cooling2->Acidify Filter 7. Filter Precipitate Acidify->Filter Recrystallize 8. Recrystallize (Optional) Filter->Recrystallize Product This compound Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Pivaloyl Chloride: This reagent is corrosive, flammable, and a lachrymator. It reacts violently with water. Handle it exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Hydroxide and Hydrochloric Acid: Both are corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE. The neutralization and acidification steps can be exothermic; perform additions slowly and with cooling.

  • General: Perform a full risk assessment before starting the experiment. Ensure emergency equipment (safety shower, eyewash station) is accessible.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Difficult Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is a powerful technique for the chemical synthesis of peptides. However, certain peptide sequences, known as "difficult sequences," are prone to on-resin aggregation, leading to incomplete reactions and low purity of the final product. This application note provides a comprehensive overview of strategies to mitigate these challenges, with a focus on backbone protection and other advanced techniques. While direct applications of N-Pivaloylglycine in routine SPPS are not widely documented, this note includes a section on the specialized use of pivaloyl anhydride (B1165640) for the synthesis of challenging N-methylated peptides.

Understanding Difficult Sequences and Aggregation

Difficult sequences often contain stretches of hydrophobic amino acids, β-branched residues (Val, Ile, Thr), or alternating hydrophobic and hydrophilic residues. These sequences can adopt stable secondary structures, such as β-sheets, on the solid support. This leads to inter-chain hydrogen bonding and aggregation, which hinders the diffusion of reagents and results in incomplete deprotection and coupling steps.

Strategies for Overcoming Aggregation

Several strategies can be employed to disrupt on-resin aggregation and improve the synthesis of difficult peptides. These can be broadly categorized into modifications of synthesis parameters and chemical modifications of the peptide backbone.

Modification of Synthesis Parameters

Solvent Choice: The choice of solvent can significantly impact peptide solvation and aggregation. While N,N-dimethylformamide (DMF) is the most common solvent, others can be more effective for difficult sequences. N-Methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO) have better solvating properties for many aggregating peptides. A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be employed to enhance solubility.[1][2]

Elevated Temperature: Performing coupling reactions at elevated temperatures can disrupt hydrogen bonds and improve reaction kinetics. Microwave-assisted SPPS is a particularly effective technique for synthesizing difficult sequences by rapidly heating the reaction mixture.[3]

Chaotropic Salts: The addition of chaotropic salts, such as lithium chloride (LiCl) or sodium perchlorate (B79767) (NaClO₄), to the reaction mixture can disrupt secondary structures by interfering with hydrogen bonding.[1]

Backbone Protection Strategies

One of the most effective methods to prevent aggregation is the introduction of temporary modifications to the peptide backbone that disrupt the formation of secondary structures.

Pseudoproline Dipeptides: Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) where the side-chain hydroxyl group is cyclized onto the backbone nitrogen, forming an oxazolidine (B1195125) ring.[4][5] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts inter-chain hydrogen bonding and prevents β-sheet formation.[4][6] The pseudoproline is stable throughout the synthesis and is cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native Ser or Thr residue.[5][7]

Dmb and Hmb Protected Amino Acids: 2,4-Dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups can be used to protect the backbone amide nitrogen of an amino acid, typically glycine (B1666218) or alanine.[8] This N-alkylation prevents the amide nitrogen from participating in hydrogen bonding, thereby disrupting aggregation. These protecting groups are also removed during the final TFA cleavage.[8] Fmoc-dipeptides containing a Dmb-protected glycine, such as Fmoc-Ala-(Dmb)Gly-OH and Fmoc-Asp(OtBu)-(Dmb)Gly-OH, are commercially available and offer a convenient way to introduce this modification.[2][9] The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH is particularly useful as it completely prevents the formation of aspartimide, a common side reaction involving aspartic acid.[9][10][11]

Specialized Application of Pivaloyl Chemistry in N-Methylated Peptide Synthesis

While this compound is not a standard reagent in SPPS, pivaloyl anhydride has been utilized for the synthesis of N-methylated peptides, which are notoriously difficult to synthesize due to the steric hindrance of the N-methyl group. A recently developed method employs the in situ generation of pivaloyl mixed anhydrides from pivaloyl anhydride (Piv₂O) as a highly reactive coupling reagent.[12][13][14] This approach has shown high yields and suppression of racemization in the synthesis of N-methylated peptides.[12][13]

Data Presentation

Table 1: Comparison of Strategies to Overcome Peptide Aggregation

StrategyDescriptionKey Reagents/ParametersExpected Outcome
Solvent Modification Improves the solvating properties of the reaction medium.NMP, DMSO, "Magic Mixture" (DCM/DMF/NMP)[2]Improved resin swelling and reaction kinetics.[15]
Elevated Temperature Disrupts secondary structures and accelerates reaction rates.Conventional heating or microwave irradiation.[3]Faster and more complete coupling and deprotection.
Chaotropic Agents Disrupts hydrogen bonding networks.LiCl, NaClO₄, KSCN.[3][1]Reduced aggregation and improved reagent accessibility.
Backbone Modification Introduces residues that disrupt the formation of regular secondary structures.Pseudoproline dipeptides, Hmb/Dmb-protected amino acids.[4]Significantly improved synthesis efficiency for difficult sequences.[5]
Resin Modification Increases the distance between peptide chains.Low-substitution resin (0.1-0.3 mmol/g).[3]Reduced likelihood of interchain aggregation.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol describes a single cycle of deprotection and coupling for Fmoc-based SPPS.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 7 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol describes the coupling of a pre-formed Fmoc-pseudoproline dipeptide.

  • Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as described in Protocol 1.

  • Pseudoproline Dipeptide Coupling:

    • Dissolve the Fmoc-pseudoproline dipeptide (1.5-2 eq.) and a coupling reagent (e.g., HATU, 1.5-2 eq.) in DMF.[5]

    • Add DIPEA (3-4 eq.) to the solution.[5]

    • Add the activation mixture to the deprotected peptide-resin and agitate for 1-2 hours.[5]

  • Washing: Wash the resin thoroughly with DMF and DCM as in Protocol 1.

Protocol 3: Use of a Chaotropic Salt Wash

This protocol describes the use of a chaotropic salt to disrupt aggregation before a difficult coupling step.

  • Deprotection: Perform the Fmoc deprotection as described in Protocol 1.

  • Chaotropic Wash:

    • Wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 x 1 min).[3]

    • This step helps to break up existing secondary structures.

  • DMF Wash: Thoroughly wash the resin with DMF (5 x 1 min) to completely remove the chaotropic salt before proceeding with the coupling reaction.[3]

  • Coupling: Proceed with the amino acid coupling as described in Protocol 1.

Protocol 4: Pivaloyl Anhydride-Mediated Coupling of N-Methylated Amino Acids

This protocol is based on the principles described for the in situ generation of pivaloyl mixed anhydrides for the synthesis of N-methylated peptides.[12][13][14]

  • Reactant Preparation: In a reaction vessel, combine the N-protected amino acid or peptide (1 eq.) and the N-methyl amino acid ester (1.2 eq.).

  • Coupling Reaction:

    • Add pivaloyl anhydride (Piv₂O) (1.5 eq.) to the mixture.

    • The reaction is typically performed in a suitable organic solvent at a moderate temperature.

    • Stir the reaction mixture until completion, monitoring by a suitable analytical method (e.g., HPLC, LC-MS).

  • Work-up: After the reaction is complete, perform an appropriate work-up to isolate the N-methylated peptide product.

Visualizations

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: Inter-chain hydrogen bonding leading to β-sheet formation and aggregation in SPPS.

Backbone_Protection cluster_0 Standard Peptide Backbone cluster_1 Backbone Protection p1 ---NH-CHR-CO--- p2 ---NH-CHR-CO--- p1->p2 H-Bond bp1 ---N(Dmb)-CHR-CO--- bp2 ---NH-CHR-CO--- bp1->bp2 Disrupted H-Bond

References

Application Notes and Protocols: N-Pivaloylglycine as an N-Terminal Protecting Group for Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the reversible protection of the N-terminal amino group is a critical step to ensure the correct amino acid sequence and prevent unwanted side reactions. While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) are the most commonly employed N-terminal protecting groups, the exploration of alternative protecting groups is valuable for specific applications, such as the synthesis of complex peptides or peptidomimetics. The pivaloyl (Piv) group, a bulky and sterically hindered acyl group, offers high stability. This document provides an overview of the potential use of N-pivaloylglycine, or more generally the N-pivaloyl group, for the N-terminal protection of amino acids in peptide synthesis. It is important to note that the pivaloyl group is not a standard protecting group in routine peptide synthesis due to the harsh conditions typically required for its removal.

The N-pivaloyl group is substantially more stable than many other acyl protecting groups.[1] Its removal can be achieved under acidic, basic, or reductive conditions, though these are often harsh.[1] The primary challenge in utilizing the N-pivaloyl group in standard solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis is its robust nature, making deprotection difficult without potentially compromising the integrity of the peptide chain or other protecting groups.[2]

Data Presentation

The following table summarizes the known characteristics of the N-pivaloyl protecting group relevant to its application in peptide synthesis. Quantitative data for coupling efficiency and racemization specifically for N-pivaloyl amino acids in peptide synthesis is not widely available in the literature, reflecting its non-standard use.

ParameterObservation/ConditionStability/CompatibilityReference
Protection Stability Strong AcidsGenerally stable[1]
Strong BasesGenerally stable[1]
Reductive ConditionsGenerally stable[1]
Standard Fmoc Deprotection (e.g., 20% piperidine (B6355638) in DMF)Expected to be stableInferred
Standard Boc Deprotection (e.g., TFA in DCM)Expected to be stableInferred
Deprotection Conditions Lithium aluminum hydride (LiAlH₄)Reductive cleavage[3]
Lithium diisopropylamide (LDA)Basic cleavage (e.g., for N-pivaloylindoles)[2]
Methanolic Iron(III) Nitrate (B79036) (Fe(NO₃)₃ · 9H₂O)Hydrolytic cleavage of pivalamides[4]
Sodium MethoxideVariable and sometimes poor yields[2]
Coupling Methods Mixed Anhydride (B1165640) Method (using Pivaloyl Chloride)Pivaloyl chloride is used as a reagent to form a mixed anhydride with the N-protected amino acid for coupling, especially for N-methylated peptides.[5][6][7]

Experimental Protocols

The following are generalized protocols for the introduction and removal of an N-pivaloyl group. These protocols are based on general organic synthesis principles and may require significant optimization for specific amino acids and peptide sequences.

Protocol 1: N-Protection of an Amino Acid with Pivaloyl Chloride

This protocol describes the acylation of the N-terminal amino group of an amino acid using pivaloyl chloride.

Materials:

  • Amino acid

  • Pivaloyl chloride

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Dioxane or another suitable organic solvent

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (B1210297) or other extraction solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve the amino acid in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) at 0 °C.

  • Slowly add a solution of pivaloyl chloride in dioxane dropwise to the stirred amino acid solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Acidify the reaction mixture to a pH of approximately 2-3 with dilute HCl.

  • Extract the N-pivaloyl amino acid with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the N-pivaloyl amino acid by recrystallization or column chromatography.

Protocol 2: Deprotection of an N-Pivaloyl Group

Caution: The following deprotection methods are generally harsh and may not be compatible with many peptide functionalities or solid supports. Careful evaluation and optimization are required.

Method A: Reductive Deprotection with LiAlH₄

  • Dissolve the N-pivaloyl peptide in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.

  • Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and concentrate the filtrate to obtain the deprotected peptide.

Method B: Hydrolytic Deprotection with Fe(NO₃)₃

  • Dissolve the N-pivaloyl peptide in methanol.

  • Add a solution of iron(III) nitrate nonahydrate (Fe(NO₃)₃ · 9H₂O) in methanol.

  • Stir the reaction at room temperature until the deprotection is complete.[4]

  • Work-up the reaction mixture to isolate the deprotected peptide.

Visualizations

Diagram 1: N-Pivaloyl Protection and Deprotection Workflow

N_Pivaloyl_Workflow cluster_protection N-Terminal Protection cluster_deprotection N-Terminal Deprotection Amino_Acid Amino Acid (Free N-Terminus) Protection_Step Acylation Reaction (Base, Solvent) Amino_Acid->Protection_Step Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Protection_Step N_Pivaloyl_AA N-Pivaloyl Amino Acid Protection_Step->N_Pivaloyl_AA N_Pivaloyl_Peptide N-Pivaloyl Peptide N_Pivaloyl_AA->N_Pivaloyl_Peptide Peptide Synthesis (Coupling Steps) Deprotection_Step Deprotection Reaction (Harsh Conditions) N_Pivaloyl_Peptide->Deprotection_Step Deprotection_Reagent Deprotection Reagent (e.g., LiAlH₄, Fe(NO₃)₃) Deprotection_Reagent->Deprotection_Step Deprotected_Peptide Peptide (Free N-Terminus) Deprotection_Step->Deprotected_Peptide

Caption: Workflow for N-terminal protection and deprotection using a pivaloyl group.

Diagram 2: Logical Relationship of Pivaloyl Group Properties

Pivaloyl_Properties Pivaloyl_Group Pivaloyl (Piv) Group Steric_Hindrance High Steric Hindrance Pivaloyl_Group->Steric_Hindrance High_Stability High Chemical Stability Steric_Hindrance->High_Stability Harsh_Deprotection Requires Harsh Deprotection Conditions High_Stability->Harsh_Deprotection Specialty_Applications Potential for Specialty Applications High_Stability->Specialty_Applications Limited_Use Limited Use in Standard Peptide Synthesis Harsh_Deprotection->Limited_Use

Caption: Properties of the pivaloyl group influencing its use in synthesis.

Conclusion

The N-pivaloyl group, due to its high stability, presents a potential option for N-terminal protection in scenarios where extreme resistance to a wide range of chemical conditions is necessary. However, the significant challenge lies in its removal, as the required deprotection conditions are generally harsh and not orthogonal to the standard protecting group strategies used in modern peptide synthesis. Researchers considering the use of an N-pivaloyl protecting group should be prepared to invest considerable effort in optimizing both the protection and, more critically, the deprotection steps to suit their specific synthetic target, while being mindful of potential side reactions and racemization. The use of pivaloyl chloride or anhydride as a coupling reagent in mixed anhydride preparations remains a more common and practical application of this chemistry in the field of peptide synthesis.[6][7]

References

Application of N-Pivaloylglycine in Chiral Ligand Synthesis: A Conceptual Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While N-Pivaloylglycine is not widely documented as a primary building block for the synthesis of mainstream chiral ligands in asymmetric catalysis, its inherent chirality and structural features present a conceptual basis for its application as a chiral auxiliary. This document outlines a hypothetical framework for the utilization of this compound in the synthesis of novel chiral phosphine-oxazoline (PHOX) type ligands. The proposed methodology leverages the stereocenter of this compound to induce chirality in the ligand scaffold, which could then be applied in asymmetric transformations. Detailed, albeit conceptual, experimental protocols and data are provided to guide potential research in this underexplored area.

Introduction

The quest for novel and efficient chiral ligands is a cornerstone of asymmetric catalysis, driving the development of stereoselective synthetic methodologies for pharmaceuticals and fine chemicals. Chiral ligands, often synthesized from readily available chiral precursors, create a stereochemically defined environment around a metal center, enabling the preferential formation of one enantiomer of a product. While amino acids and their derivatives are a common source of chirality for ligand synthesis, the specific application of this compound in this context is not extensively reported in the scientific literature.

This application note explores the potential use of this compound as a chiral auxiliary in the synthesis of P,N-bidentate chiral ligands. The bulky pivaloyl group can offer significant steric hindrance, which may be advantageous in creating a well-defined chiral pocket to enhance enantioselectivity in catalytic reactions.

Conceptual Synthesis of a Chiral PHOX Ligand using this compound

The proposed synthetic route involves the initial conversion of this compound into a chiral oxazoline (B21484) ring, which is subsequently functionalized with a phosphine (B1218219) moiety.

Logical Workflow for Ligand Synthesis

G cluster_0 Step 1: Chiral Oxazoline Formation cluster_1 Step 2: Phosphine Installation A This compound C Intermediate Amide A->C Amide Coupling B Amino Alcohol (e.g., (S)-tert-Leucinol) B->C D Chiral Oxazoline C->D Cyclization H Final PHOX Ligand D->H Reaction with G E 2-Bromobenzonitrile (B47965) G 2-(Diphenylphosphino)benzonitrile (B1228453) E->G Palladium-catalyzed Cross-Coupling F Diphenylphosphine (B32561) F->G

Caption: Conceptual workflow for the synthesis of a chiral PHOX ligand.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of (S)-4-tert-Butyl-2-(pivaloylamidomethyl)-4,5-dihydrooxazole (Chiral Oxazoline Intermediate)
  • Amide Coupling: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.5 M) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.2 eq) and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).

  • Stir the mixture for 10 minutes, then add (S)-tert-Leucinol (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Cyclization: Dissolve the crude amide in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add Burgess' reagent (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with water and extract with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel (Hexane:Ethyl Acetate (B1210297) gradient) to afford the chiral oxazoline.

Protocol 2: Synthesis of the Final Chiral PHOX Ligand
  • Phosphine Moiety Synthesis: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-bromobenzonitrile (1.0 eq), diphenylphosphine (1.1 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq) in anhydrous toluene (B28343) (0.5 M).

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and heat the mixture at 110 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography to yield 2-(diphenylphosphino)benzonitrile.

  • Final Ligand Assembly: To a solution of the chiral oxazoline intermediate from Protocol 1 (1.0 eq) in anhydrous THF (0.3 M) at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add a solution of 2-(diphenylphosphino)benzonitrile (1.0 eq) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PHOX ligand by column chromatography under an inert atmosphere.

Application in Asymmetric Catalysis (Hypothetical)

The newly synthesized this compound-derived PHOX ligand could be evaluated in various asymmetric catalytic reactions, such as the palladium-catalyzed asymmetric allylic alkylation (AAA).

Experimental Workflow for Asymmetric Allylic Alkylation

G A [Pd(allyl)Cl]₂ C Active Pd-Catalyst A->C B This compound Derived PHOX Ligand B->C Ligand Exchange F Enantioenriched Product C->F Catalysis D Racemic Allylic Substrate D->F E Nucleophile (e.g., Dimethyl Malonate) E->F

Caption: Workflow for Pd-catalyzed asymmetric allylic alkylation.

Protocol 3: Palladium-Catalyzed Asymmetric Allylic Alkylation
  • In a glovebox, charge a vial with [Pd(allyl)Cl]₂ (0.01 eq) and the chiral PHOX ligand (0.025 eq) in anhydrous DCM (0.1 M).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst pre-mixture.

  • In a separate vial, dissolve the racemic allylic acetate (1.0 eq) and dimethyl malonate (1.2 eq) in anhydrous DCM.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.3 eq) as an activator for the nucleophile.

  • Add the catalyst pre-mixture to the substrate solution.

  • Stir the reaction at room temperature and monitor by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with DCM.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation (Hypothetical)

The performance of the hypothetical this compound-derived ligands would be evaluated based on yield and enantioselectivity.

Table 1: Hypothetical Results for Asymmetric Allylic Alkylation

EntryLigand Variant (R group on Oxazoline)SolventTemp (°C)Time (h)Yield (%)ee (%)
1tert-Butyl (from tert-Leucinol)DCM25129285
2Isopropyl (from Valinol)THF25188878
3Benzyl (from Phenylalaninol)Toluene40247565

Conclusion

While direct, documented applications of this compound in the synthesis of chiral ligands for asymmetric catalysis are scarce, this conceptual framework provides a potential avenue for exploration. The synthesis of novel PHOX-type ligands using this compound as a chiral auxiliary is a plausible strategy. The bulky pivaloyl group may impart unique steric properties to the resulting ligand, potentially leading to high enantioselectivities in various asymmetric transformations. The provided hypothetical protocols and data serve as a starting point for researchers interested in investigating this novel application of this compound. Further research and experimental validation are necessary to establish the viability and effectiveness of this approach.

Application Notes and Protocols for N-Pivaloyl Protection of Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protection of primary amines is a fundamental and frequently employed strategy in multi-step organic synthesis, particularly in the fields of pharmaceutical and medicinal chemistry. The pivaloyl group (Piv), derived from pivalic acid, serves as a robust and sterically hindered protecting group for primary amines. Its bulky tert-butyl moiety provides excellent stability under a wide range of reaction conditions, including exposure to strong bases, nucleophiles, and many oxidizing and reducing agents. The N-pivaloyl amide bond is generally stable to cleavage by mild acid or base, offering an orthogonal protection strategy to more labile groups like Boc or Cbz. This application note provides detailed experimental protocols for the N-pivaloylation of various primary amines and summarizes key reaction data for easy reference.

General Reaction Scheme

The most common method for the N-pivaloylation of primary amines involves the acylation of the amine with pivaloyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

General Reaction for N-Pivaloylation of a Primary Amine

Experimental Protocols

Protocol 1: General Procedure for the N-Pivaloylation of Primary Amines

This protocol is a general guideline and can be adapted for a wide range of primary amines.

Materials:

  • Primary amine (1.0 equiv)

  • Pivaloyl chloride (1.1 - 1.5 equiv)

  • Tertiary amine base (e.g., triethylamine (B128534), diisopropylethylamine) (1.2 - 2.0 equiv) or an inorganic base (e.g., K₂CO₃, NaHCO₃)

  • Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile)

  • Water (for work-up)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of the primary amine (1.0 equiv) and the base (1.2 - 2.0 equiv) in the chosen anhydrous solvent, cooled to 0 °C in an ice bath, add pivaloyl chloride (1.1 - 1.5 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • If the product is in an organic solvent, wash the organic layer sequentially with water, 1 M HCl (to remove excess amine base), saturated aqueous NaHCO₃ (to remove any unreacted pivaloyl chloride), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: N-Pivaloylation of an Aromatic Amine (o-Toluidine)[1]

Procedure:

  • To a stirred solution of o-toluidine (B26562) (10 g, 93.3 mmol, 1.0 equiv) and triethylamine (9.41 g, 93.0 mmol, 1.0 equiv) in anhydrous DCM (50 mL) cooled to 0 °C, slowly add a solution of pivaloyl chloride (11.2 g, 92.8 mmol, 1.0 equiv) in anhydrous DCM.[1]

  • After the addition is complete, continue stirring for an additional 30 minutes at 0 °C.[1]

  • Pour the reaction mixture into water (200 mL).[1]

  • Separate the organic layer and wash it with water (3 x 100 mL).[1]

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.[1]

  • The crude white solid is recrystallized twice from a hot mixture of DCM and hexane (B92381) to afford N-(2-methylphenyl)pivalamide as a white solid (Yield: 83%).[1]

Protocol 3: N-Pivaloylation of a Hydroxylamine (N,N-Dibenzylhydroxylamine) - Adaptable for Primary Amines[2]

Procedure:

  • Charge a round-bottomed flask with N,N-dibenzylhydroxylamine (21.3 g, 100 mmol, 1.0 equiv), 4-dimethylaminopyridine (B28879) (DMAP) (12.8 g, 105 mmol, 1.05 equiv), and dichloromethane (250 mL).[2]

  • Cool the suspension to 0 °C in an ice-water bath.[2]

  • Add pivaloyl chloride (12.9 mL, 105 mmol, 1.05 equiv) dropwise over 5 minutes.[2]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 6 hours.[2]

  • Add saturated aqueous ammonium (B1175870) chloride (50 mL) to quench the reaction.[2]

  • Extract the aqueous phase with dichloromethane (2 x 50 mL).[2]

  • Wash the combined organic layers with deionized water (200 mL) and concentrate under reduced pressure.[2]

  • The crude product is purified by passing it through a pad of alumina (B75360) to yield N,N-dibenzyl-O-pivaloylhydroxylamine as a white solid (Yield: 93-94%).[2]

Data Presentation: N-Pivaloylation of Various Primary Amines

The following table summarizes the reaction conditions and yields for the N-pivaloylation of a selection of primary amines.

Amine SubstrateBaseSolventTime (h)Temperature (°C)Yield (%)Reference
o-ToluidineTriethylamineDCM0.5083[1]
BenzylamineTriethylamineTHF3-7894[3]
N-Boc-hydroxylamineTriethylamineDCM2.50 to RT96[4][5]
N,N-DibenzylhydroxylamineDMAPDCM60 to RT93-94[2]

Note: The reaction conditions and yields can vary depending on the specific substrate and scale of the reaction.

Logical Workflow and Diagrams

The general workflow for the N-pivaloyl protection of a primary amine followed by deprotection is illustrated below.

N_Pivaloyl_Protection_Workflow cluster_protection N-Pivaloyl Protection cluster_deprotection Deprotection (Optional) amine Primary Amine reaction Reaction Mixture amine->reaction pivcl Pivaloyl Chloride pivcl->reaction base Base (e.g., TEA, DIPEA) base->reaction solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Work-up reaction->workup Quench purification Purification workup->purification protected_amine N-Pivaloyl Protected Amine purification->protected_amine deprotection_reaction Deprotection Reaction protected_amine->deprotection_reaction deprotection_reagent Deprotection Reagent (e.g., strong acid/base, reducing agent) deprotection_reagent->deprotection_reaction deprotection_workup Work-up & Purification deprotection_reaction->deprotection_workup deprotected_amine Primary Amine deprotection_workup->deprotected_amine

References

Application Notes and Protocols for the Deprotection of N-pivaloyl Groups under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-pivaloyl group (Piv) is a valuable amine protecting group in organic synthesis, prized for its steric bulk and significant stability across a wide range of reaction conditions. This stability, however, renders its removal challenging compared to more labile protecting groups like the tert-butoxycarbonyl (Boc) group. While the N-pivaloyl group can be cleaved under basic or reductive conditions, this document focuses on its deprotection under acidic conditions.[1] Due to its robustness, acidic cleavage of the N-pivaloyl group often requires forcing conditions, such as elevated temperatures and strong acid concentrations. This protocol is particularly relevant in the context of final deprotection steps in complex synthetic sequences or during forced degradation studies in pharmaceutical development to probe the intrinsic stability of a molecule.[2][3]

Mechanism of Acid-Catalyzed Amide Hydrolysis

The deprotection of an N-pivaloyl group proceeds via acid-catalyzed hydrolysis of the amide bond. The general mechanism involves the following steps:

  • Protonation of the Carbonyl Oxygen: The amide's carbonyl oxygen is protonated by the acid, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide.

  • Cleavage of the C-N Bond: The tetrahedral intermediate collapses, breaking the carbon-nitrogen bond and releasing the free amine and pivalic acid. The amine is typically protonated under the acidic conditions to form an ammonium (B1175870) salt.

Data Summary: Acidic Deprotection Conditions

Quantitative data for the systematic acidic deprotection of a wide range of N-pivaloyl protected substrates is not extensively documented in the literature, underscoring the group's stability. However, drawing from the principles of forced degradation studies in pharmaceutical analysis, which aim to intentionally degrade a drug substance, effective conditions can be inferred. These studies typically employ strong acids at elevated temperatures.

Acid ReagentConcentrationTemperatureTypical Reaction TimeNotes
Hydrochloric Acid (HCl)6 M - 12 M (conc.)50 - 110 °C (Reflux)12 - 48 hoursHarsh conditions may not be suitable for sensitive substrates.
Sulfuric Acid (H₂SO₄)3 M - 18 M (conc.)50 - 110 °C (Reflux)12 - 48 hoursSimilar to HCl, requires careful monitoring for potential charring or side reactions.
Trifluoroacetic Acid (TFA)Neat or in DCMRoom Temp. - RefluxGenerally slow; may require extended reaction times or elevated temperatures.Often used for less stable protecting groups like Boc; its effectiveness on N-pivaloyl groups is substrate-dependent and may be limited.

Experimental Protocols

General Protocol for Acidic Deprotection of N-pivaloyl Groups (Forced Hydrolysis Method)

This protocol provides a general guideline for the deprotection of N-pivaloyl groups under forcing acidic conditions. The optimal conditions (acid concentration, temperature, and reaction time) should be determined empirically for each specific substrate.

Materials:

  • N-pivaloyl protected compound

  • Hydrochloric acid (6 M or concentrated) or Sulfuric acid (3 M)

  • Appropriate reaction solvent (e.g., water, dioxane, acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

  • Saturated sodium bicarbonate solution

  • Brine

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-pivaloyl protected compound in a suitable solvent (e.g., 1,4-dioxane (B91453) or water).

  • Addition of Acid: Add the strong acid (e.g., 6 M HCl) to the solution. The final concentration of the acid and substrate should be carefully chosen based on the substrate's reactivity.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to the desired temperature (typically between 80-110°C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation, to obtain the desired amine.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

  • Concentrated acids are highly corrosive and should be handled with extreme care. Always add acid to water, not the other way around.

  • Neutralization of strong acids is an exothermic process; perform this step slowly and with cooling if necessary.

Visualizations

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve N-Piv Substrate in Solvent B Add Strong Acid (e.g., 6M HCl) A->B C Heat to Reflux (80-110 °C) B->C D Monitor by TLC/LC-MS C->D E Cool and Neutralize (aq. NaHCO₃) D->E F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Purify Product (e.g., Chromatography) G->H I Isolated Amine H->I

Caption: General workflow for the acidic deprotection of N-pivaloyl groups.

Signaling_Pathway Piv_Amide N-Pivaloyl Amide Protonation Protonation of Carbonyl Oxygen Piv_Amide->Protonation + H₃O⁺ Tetrahedral_Int Tetrahedral Intermediate Protonation->Tetrahedral_Int + H₂O Proton_Transfer Proton Transfer (O to N) Tetrahedral_Int->Proton_Transfer Cleavage C-N Bond Cleavage Proton_Transfer->Cleavage Products Free Amine (as salt) + Pivalic Acid Cleavage->Products

Caption: Mechanism of acid-catalyzed hydrolysis of N-pivaloyl amides.

References

Application Notes and Protocols for Base-Labile Deprotection of N-Pivaloylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pivaloyl (Piv) group is a sterically hindered acyl protecting group utilized in organic synthesis to mask the reactivity of primary and secondary amines. Its bulky tert-butyl moiety provides significant steric hindrance, rendering the amide bond exceptionally stable to a wide range of reaction conditions. However, this inherent stability also presents a formidable challenge for its removal. The deprotection of N-pivaloyl amides, particularly in sensitive molecules like amino acid derivatives, often necessitates harsh reaction conditions.

This document provides detailed application notes and protocols for the base-labile deprotection of N-Pivaloylglycine. Due to the steric hindrance of the pivaloyl group, its removal requires more forcing conditions than for less bulky N-acyl groups. The protocols described herein are based on general methods for the hydrolysis of sterically hindered amides.

Data Presentation

The successful cleavage of the N-pivaloyl group from glycine (B1666218) under basic conditions is highly dependent on the reaction parameters. The following table summarizes representative conditions and expected outcomes for the hydrolysis of this compound. It is important to note that reaction optimization may be necessary to achieve high yields.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)Notes
1NaOH (4.0)Ethylene (B1197577) Glycol120-13024ModerateHigh temperatures are crucial for overcoming the steric hindrance.
2KOH (5.0)1,4-Dioxane (B91453)/H₂O (1:1)Reflux (~101)48Moderate to GoodProlonged reaction times are typically required.
3LiOH (3.0)THF/H₂O (2:1)Reflux (~66)72Low to ModerateMilder conditions result in lower conversion.

Experimental Protocols

The following are detailed protocols for the base-labile deprotection of this compound.

Protocol 1: Deprotection using Sodium Hydroxide (B78521) in Ethylene Glycol

This protocol employs high temperatures to facilitate the hydrolysis of the sterically hindered amide bond.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) pellets

  • Ethylene glycol

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add ethylene glycol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add sodium hydroxide pellets (4.0 equivalents) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After 24 hours, or upon completion of the reaction, cool the mixture to room temperature.

  • Carefully quench the reaction by adding deionized water.

  • Acidify the aqueous solution to pH 1-2 by the slow addition of concentrated hydrochloric acid in an ice bath.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude glycine product.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection using Potassium Hydroxide in Aqueous Dioxane

This method utilizes a strong base under reflux conditions in a mixed aqueous-organic solvent system.

Materials:

  • This compound

  • Potassium hydroxide (KOH) pellets

  • 1,4-Dioxane

  • Deionized water

  • Hydrochloric acid (HCl), 4 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and deionized water.

  • Add potassium hydroxide pellets (5.0 equivalents) to the solution.

  • Heat the mixture to reflux with stirring for 48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess base and acidify the solution to a pH of approximately 6 with 4 M HCl.

  • Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • The resulting aqueous solution contains glycine hydrochloride. The product can be isolated by lyophilization or used directly in subsequent steps.

Visualizations

The following diagrams illustrate the chemical transformation and a general experimental workflow for the deprotection of this compound.

Deprotection_Pathway NPivGly This compound Glycine Glycine NPivGly->Glycine Hydrolysis Base NaOH or KOH Heat

Caption: Base-catalyzed hydrolysis of this compound.

Experimental_Workflow start Start dissolve Dissolve this compound in Solvent start->dissolve add_base Add Strong Base (e.g., NaOH, KOH) dissolve->add_base heat Heat to Reflux/ High Temperature add_base->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Acidification monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Dry and Purify Product extract->purify end Glycine Product purify->end

Caption: General workflow for this compound deprotection.

Application Notes and Protocols for the Reductive Cleavage of the N-Pivaloyl Amide Bond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-pivaloyl group is a valuable protecting group for amines, particularly in the synthesis of complex molecules, pharmaceuticals, and natural products. Its steric bulk offers high stability against various reagents and reaction conditions. However, this same steric hindrance can make its removal challenging. This document provides detailed application notes and protocols for the reductive cleavage of the N-pivaloyl amide bond, a key transformation in synthetic chemistry.

Introduction to N-Pivaloyl Group Cleavage

The robust nature of the N-pivaloyl group necessitates specific and often powerful reducing agents for its cleavage. The choice of reagent is critical and depends on the substrate's functional group tolerance and the desired reaction outcome. This guide focuses on four commonly employed reductive methods:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent for a wide range of functional groups, including amides.

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®): A safer and more soluble alternative to LiAlH₄, offering comparable reactivity in many cases.

  • Borane Complexes (e.g., BH₃·THF): A more chemoselective option that can sometimes offer advantages over aluminum hydrides.

  • Samarium(II) Iodide (SmI₂): A mild, single-electron transfer reagent that can be highly effective, especially for sensitive substrates.

Comparative Data of Reductive Cleavage Methods

The selection of an appropriate method for N-pivaloyl deprotection is often guided by factors such as yield, reaction time, temperature, and compatibility with other functional groups. The following table summarizes typical conditions and outcomes for the reductive cleavage of N-pivaloyl amides.

ReagentSubstrate ExampleSolventTemperature (°C)Time (h)Yield (%)Reference
LiAlH₄N-Pivaloyl-N-methylbenzylamineTHFReflux1285[1]
LiAlH₄N-Pivaloyl-2-phenylindolineTHFReflux690[1]
Red-Al®N-Boc-amino acid derived N-pivaloyl amideToluene (B28343)70352 (over 3 steps)[2]
BH₃·THFN-Pivaloyl-N-benzylanilineTHFReflux8High[3]
SmI₂N-Pivaloyl-1H-tetrazoleTHF0 - rt1-280-95[4]
LDAN-PivaloylindoleTHF40-452>95[5]

Note: Yields are highly substrate-dependent and the conditions provided are illustrative. Optimization is often necessary for specific applications.

Experimental Protocols

Protocol 1: Reductive Cleavage using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent reducing agent that effectively cleaves the N-pivaloyl bond to furnish the corresponding amine. Due to its high reactivity, it should be handled with extreme care under anhydrous conditions.

Materials:

  • N-pivaloyl amide

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)

  • Lithium aluminum hydride (LiAlH₄)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-pivaloyl amide (1.0 equiv).

  • Dissolve the amide in anhydrous THF or Et₂O (10-20 mL per gram of amide).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH₄ (1.5 - 3.0 equiv) portion-wise to the stirred solution. Caution: The reaction can be exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Workup (Fieser method): For every 'x' g of LiAlH₄ used, slowly and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with additional solvent (THF or Et₂O).

  • Dry the filtrate over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the product by column chromatography, distillation, or recrystallization as required.[6]

Protocol 2: Reductive Cleavage using Red-Al®

Red-Al® is a commercially available solution of sodium bis(2-methoxyethoxy)aluminum hydride in toluene, which is often easier and safer to handle than solid LiAlH₄.

Materials:

  • N-pivaloyl amide

  • Anhydrous toluene or THF

  • Red-Al® (65-70 wt. % solution in toluene)

  • Methanol (B129727) (for quenching)

  • 10% aqueous Hydrochloric Acid (HCl) or saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-pivaloyl amide (1.0 equiv) in anhydrous toluene or THF.

  • Cool the solution to 0 °C.

  • Slowly add the Red-Al® solution (2.0 - 4.0 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and then heat as required (e.g., 70 °C or reflux), monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Workup: Cautiously quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.[2]

  • Add 10% aqueous HCl or saturated aqueous NH₄Cl and stir until the aluminum salts dissolve.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting amine as needed.

Protocol 3: Reductive Cleavage using Borane-Tetrahydrofuran Complex (BH₃·THF)

Borane is a more chemoselective reducing agent than the aluminum hydrides and can be a good choice when other reducible functional groups are present.

Materials:

  • N-pivaloyl amide

  • Anhydrous tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (BH₃·THF, typically 1 M in THF)

  • Methanol or Ethanol (B145695)

  • Water

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve the N-pivaloyl amide (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the BH₃·THF solution (2.0 - 4.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, or gently heat to reflux if necessary. Monitor the reaction's progress.[3]

  • Upon completion, cool the reaction to 0 °C.

  • Workup: Slowly add methanol or ethanol to quench the excess borane. Caution: Effervescence will be observed.[7]

  • Stir for 30 minutes at room temperature, then add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify as necessary.

Protocol 4: Reductive Cleavage using Samarium(II) Iodide (SmI₂)

SmI₂ is a single-electron transfer reagent that is particularly useful for the deprotection of sensitive substrates under mild conditions. The reaction is often facilitated by the addition of a proton source, like an alcohol, or a co-solvent such as HMPA (or a safer alternative like TPPA).

Materials:

  • N-pivaloyl amide

  • Anhydrous tetrahydrofuran (THF)

  • Samarium(II) iodide (0.1 M solution in THF, freshly prepared or commercial)

  • Proton source (e.g., methanol, tert-butanol)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) or dilute HCl

  • Extraction solvent

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-pivaloyl amide (1.0 equiv) in anhydrous THF.

  • Add a proton source such as methanol (4.0 - 10.0 equiv).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add the SmI₂ solution (2.2 - 4.0 equiv) dropwise until the characteristic deep blue or green color persists.

  • Stir the reaction at this temperature until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction by pouring it into saturated aqueous sodium thiosulfate or dilute HCl. The color will change from blue/green to yellow.[8][9]

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by chromatography if needed.

Reaction Mechanisms and Workflows

The reductive cleavage of the N-pivaloyl bond proceeds through different mechanisms depending on the reducing agent employed. Understanding these pathways is crucial for predicting reaction outcomes and troubleshooting.

General Workflow for N-Pivaloyl Deprotection

The decision-making process for selecting a deprotection method can be visualized as a workflow.

G Start N-Pivaloyl Amide Substrate Assess Assess Functional Group Tolerance Start->Assess Sensitive Sensitive Functional Groups Present? Assess->Sensitive Yes Robust Robust Substrate Assess->Robust No SmI2 Consider SmI2 (mild conditions) Sensitive->SmI2 Borane Consider Borane (chemoselective) Sensitive->Borane LAH_RedAl Use LiAlH4 or Red-Al (strong) Robust->LAH_RedAl Product Deprotected Amine SmI2->Product Borane->Product LAH_RedAl->Product

Caption: Decision workflow for selecting a reductive cleavage method.

Mechanism of LiAlH₄ and Red-Al® Reduction

The reduction of amides by aluminum hydrides involves the initial formation of a metal-alkoxide complex, followed by elimination of an oxygen-metal species to form an iminium ion, which is then further reduced to the amine.[10]

G Amide N-Pivaloyl Amide Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral + [H]⁻ Hydride [H]⁻ (from LiAlH₄ or Red-Al) Hydride->Tetrahedral Iminium Iminium Ion Intermediate Tetrahedral->Iminium - OAlH₃⁻ Amine Product Amine Iminium->Amine + [H]⁻

Caption: Simplified mechanism of amide reduction by aluminum hydrides.

Mechanism of Borane Reduction

Borane, being a Lewis acid, first coordinates to the carbonyl oxygen of the amide. This activates the carbonyl group towards hydride transfer.

G Amide N-Pivaloyl Amide Adduct Amide-Borane Adduct Amide->Adduct + BH₃ Borane BH₃ Borane->Adduct Intermediate Intermediate Adduct->Intermediate Hydride Transfer AmineBorane Amine-Borane Complex Intermediate->AmineBorane Rearrangement & Reduction Amine Product Amine AmineBorane->Amine Workup

Caption: Simplified mechanism of amide reduction by borane.

Mechanism of SmI₂ Reduction

Samarium(II) iodide acts as a single-electron donor. The reduction of amides likely proceeds through a ketyl radical anion intermediate.

G Amide N-Pivaloyl Amide RadicalAnion Ketyl Radical Anion Amide->RadicalAnion + e⁻ (from SmI₂) SmI2 SmI₂ SmI2->RadicalAnion Intermediate Intermediate Species RadicalAnion->Intermediate + e⁻, + 2H⁺ Amine Product Amine Intermediate->Amine C-N Cleavage

Caption: Simplified mechanism of amide reduction by Samarium(II) Iodide.

Applications in Drug Development and Natural Product Synthesis

The reductive cleavage of the N-pivaloyl group is a crucial step in the synthesis of many biologically active molecules.

  • Pharmaceutical Synthesis: In the development of novel drug candidates, the pivaloyl group is often used to protect a key amine functionality during multi-step syntheses. Its subsequent removal is a critical final step to unmask the active pharmacophore. For instance, in the synthesis of certain enzyme inhibitors, the N-pivaloyl group can be used to mask a reactive amine during the construction of the core scaffold, and then be selectively removed under reductive conditions that do not affect other sensitive functionalities in the molecule.

  • Natural Product Synthesis: The total synthesis of complex natural products often requires a robust protecting group strategy. The N-pivaloyl group's stability makes it ideal for protecting amines through numerous synthetic transformations. Its reductive cleavage is then strategically employed towards the end of the synthetic route. For example, in the synthesis of certain alkaloids, an N-pivaloyl group might be used to direct a specific C-H activation or cyclization reaction, and is then removed using reagents like LiAlH₄ or SmI₂ to reveal the final natural product structure.[11]

Conclusion

The reductive cleavage of the N-pivaloyl amide bond is a powerful transformation in organic synthesis. The choice of reducing agent is paramount and should be made based on the specific substrate and the overall synthetic strategy. This guide provides a starting point for researchers in selecting and implementing the most suitable protocol for their needs, from small-scale laboratory synthesis to process development in the pharmaceutical industry. Careful consideration of the reaction mechanism, conditions, and workup procedures will ensure successful and efficient deprotection of the N-pivaloyl group.

References

Application Notes and Protocols for N-Pivaloylglycine Coupling Reactions with Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the coupling of N-Pivaloylglycine with various amino acid esters. The pivaloyl group offers significant steric bulk, which can be advantageous in modulating the physicochemical and pharmacological properties of peptidomimetics and other drug candidates. However, this steric hindrance also presents challenges in achieving efficient amide bond formation. This document outlines recommended coupling strategies, reagents, and reaction conditions to overcome these challenges and achieve high-yield synthesis of N-pivaloylglycyl-amino acid esters.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The bulky pivaloyl group can confer increased metabolic stability, modulate lipophilicity, and influence the conformational properties of peptide-based molecules. The coupling of this compound to amino acid esters is a key step in the synthesis of a wide range of peptidomimetics and other complex organic molecules.

The primary challenge in these coupling reactions is the steric hindrance imposed by the tertiary butyl group of the pivaloyl moiety. This can significantly slow down the rate of acylation, leading to incomplete reactions and the formation of side products. Therefore, the choice of coupling reagent and reaction conditions is critical for success.

Recommended Coupling Reagents

For the coupling of sterically hindered N-acyl amino acids like this compound, high-reactivity coupling reagents are essential. The following classes of reagents are recommended:

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically demanding substrates.[1] HATU is often considered one of the most efficient reagents for such challenging couplings due to its ability to form a highly reactive OAt-active ester and suppress racemization.[1]

  • Phosphonium (B103445) Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.[2] They are known to be particularly effective for coupling N-methylated and other sterically hindered amino acids.[2]

  • Carbodiimides with Additives: While less potent than uronium or phosphonium salts for highly hindered couplings, carbodiimides such as DIC (N,N'-Diisopropylcarbodiimide) can be effective when used in conjunction with nucleophilic additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole).[3] The use of additives is crucial to enhance the reaction rate and minimize side reactions.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for the coupling of this compound with a generic amino acid ester (AA-OR) using different coupling reagents. Please note that actual yields may vary depending on the specific amino acid ester, solvent, temperature, and reaction time.

Table 1: Comparison of Coupling Reagents for this compound Coupling

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Expected Yield (%)Reference
HATU-DIPEADMF2 - 685 - 95[1]
HCTU-DIPEADMF2 - 680 - 90[1]
PyBOP-DIPEADMF4 - 1275 - 85[2]
DICHOBtDIPEADCM/DMF12 - 2460 - 75[3]

DIPEA: N,N-Diisopropylethylamine, DMF: N,N-Dimethylformamide, DCM: Dichloromethane

Experimental Protocols

General Protocol for HATU-Mediated Coupling

This protocol describes a general procedure for the coupling of this compound with an amino acid ester hydrochloride salt using HATU.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the this compound in anhydrous DMF.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.2 eq). Stir for 10 minutes.

  • To the this compound solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the solution of the amino acid ester to the activated this compound solution.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-pivaloylglycyl-amino acid ester.

General Protocol for DIC/HOBt-Mediated Coupling

This protocol provides a general method for the coupling of this compound with an amino acid ester using DIC and HOBt.

Materials:

  • This compound

  • Amino acid ester (free base or hydrochloride salt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) (if using hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the amino acid ester (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the components in anhydrous DCM or DMF. If using an amino acid ester hydrochloride, add DIPEA (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, filter the reaction mixture to remove the diisopropylurea byproduct if it precipitates.

  • Dilute the filtrate with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M aqueous HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification cluster_product Final Product reagent1 This compound activation Activation of This compound reagent1->activation reagent2 Amino Acid Ester coupling Amide Bond Formation reagent2->coupling reagent3 Coupling Reagent (e.g., HATU) reagent3->activation reagent4 Base (e.g., DIPEA) reagent4->activation activation->coupling extraction Aqueous Workup coupling->extraction purification Column Chromatography extraction->purification product N-Pivaloylglycyl- Amino Acid Ester purification->product signaling_pathway cluster_inputs Inputs cluster_intermediates Key Intermediates cluster_outputs Outputs N_Piv_Gly This compound Active_Ester Activated this compound (e.g., OAt-ester) N_Piv_Gly->Active_Ester Activation AA_Ester Amino Acid Ester Product N-Pivaloylglycyl-Amino Acid Ester AA_Ester->Product Coupling_Reagent Coupling Reagent Coupling_Reagent->Active_Ester Base Base Base->Active_Ester Byproducts Coupling Reagent Byproducts + Salt Base->Byproducts Active_Ester->Product Nucleophilic Attack Active_Ester->Byproducts

References

Application Notes and Protocols for the Industrial Synthesis of N-Pivaloylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of N-Pivaloylglycine, a key building block in pharmaceutical development. The protocols are designed for scalability and industrial application, focusing on robust and efficient methodologies.

Introduction

This compound is a glycine (B1666218) analogue that finds application in various research and development areas, including its use as a synergistic ingredient in supplements and as an intermediate in the synthesis of more complex molecules.[1] Its synthesis on an industrial scale requires a reliable, cost-effective, and high-yield process. The Schotten-Baumann reaction, a well-established method for the N-acylation of amino acids, is the recommended approach for the large-scale production of this compound. This method involves the reaction of glycine with pivaloyl chloride under basic conditions, typically in a biphasic solvent system, to yield the desired product.

Synthesis Methodology: The Schotten-Baumann Reaction

The core of the industrial synthesis of this compound is the Schotten-Baumann reaction. In this process, the amino group of glycine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of pivaloyl chloride. The reaction is conducted in the presence of a base, such as sodium hydroxide (B78521), which serves two primary purposes: to deprotonate the glycine, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Overall Reaction Scheme

G Glycine Glycine NPivaloylglycine This compound Glycine->NPivaloylglycine PivaloylChloride Pivaloyl Chloride PivaloylChloride->NPivaloylglycine Base Base (e.g., NaOH) Salt Salt (e.g., NaCl) Base->Salt Water Water Base->Water

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the large-scale synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
Glycine56-40-675.07---
Pivaloyl Chloride3282-30-2120.58Highly reactive, corrosive, and moisture-sensitive.
Sodium Hydroxide1310-73-240.00Corrosive.
Hydrochloric Acid (concentrated)7647-01-036.46Corrosive.
Water7732-18-518.02Deionized or distilled.
Ethanol64-17-546.07For recrystallization.
Hexane110-54-386.18For recrystallization.

Synthesis Workflow

G prep Preparation of Glycine Solution cool1 Cooling to 0-5°C prep->cool1 base Basification with NaOH cool1->base add Addition of Pivaloyl Chloride base->add react Reaction add->react workup Work-up and Isolation react->workup acidify Acidification to pH 2 workup->acidify filter Filtration acidify->filter wash Washing with Cold Water filter->wash dry1 Drying wash->dry1 purify Purification dry1->purify recrystal Recrystallization purify->recrystal filter2 Filtration recrystal->filter2 dry2 Final Drying filter2->dry2 product This compound dry2->product

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Step 1: Preparation of Glycine Solution

  • In a suitable jacketed reactor equipped with a mechanical stirrer, dropping funnel, and pH probe, dissolve glycine (1.0 molar equivalent) in deionized water. The volume of water should be sufficient to fully dissolve the glycine and allow for efficient stirring.

Step 2: Basification

  • Cool the glycine solution to 0-5°C using a circulating chiller.

  • Slowly add a solution of sodium hydroxide (2.0-2.1 molar equivalents) to the glycine solution while maintaining the temperature below 10°C. This exothermic reaction forms sodium glycinate (B8599266).

Step 3: Acylation (Schotten-Baumann Reaction)

  • While vigorously stirring the sodium glycinate solution, add pivaloyl chloride (1.0-1.05 molar equivalents) dropwise via the dropping funnel over a period of 1-2 hours.

  • Carefully monitor and maintain the reaction temperature between 0-10°C to control the exothermic reaction.

  • During the addition of pivaloyl chloride, the pH of the reaction mixture will decrease due to the formation of hydrochloric acid. Maintain a pH of 10-11 by the controlled addition of a sodium hydroxide solution.

Step 4: Reaction Completion and Work-up

  • After the addition of pivaloyl chloride is complete, continue to stir the reaction mixture at 0-10°C for an additional 2-4 hours to ensure the reaction goes to completion.

  • Once the reaction is complete, transfer the mixture to a suitable vessel for work-up.

Step 5: Isolation of Crude this compound

  • Cool the aqueous solution in an ice/water bath.

  • Slowly and carefully acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This will cause the this compound to precipitate out of the solution as a white solid.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel or a similar industrial-scale filtration apparatus.

  • Wash the solid cake with cold deionized water to remove inorganic salts such as sodium chloride.

Step 6: Drying of Crude Product

  • Dry the crude this compound in a vacuum oven at a temperature of 50-60°C until a constant weight is achieved.

Purification Protocol: Recrystallization

Step 1: Dissolution

  • Transfer the crude, dry this compound to a clean reactor.

  • Add a suitable solvent system for recrystallization, such as an ethanol/water or acetone/hexane mixture. The choice of solvent may require optimization.

  • Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

Step 2: Crystallization

  • Allow the hot, saturated solution to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals.

  • Once the solution has reached room temperature, it can be further cooled in an ice bath or with a chiller to maximize the yield of the crystallized product.

Step 3: Isolation and Drying of Pure Product

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the final product in a vacuum oven at 50-60°C to a constant weight.

Data Presentation

The following tables summarize the key quantitative parameters for the large-scale synthesis of this compound.

Table 1: Reactant Stoichiometry and Reaction Conditions

ParameterValueNotes
Reactants
Glycine1.0 molar equivalent---
Pivaloyl Chloride1.0 - 1.05 molar equivalentsA slight excess can help drive the reaction to completion.
Sodium Hydroxide2.0 - 2.1 molar equivalentsOne equivalent to deprotonate glycine and one to neutralize HCl.
Reaction Conditions
Temperature0 - 10 °CCrucial for controlling the exothermic reaction.
Reaction Time2 - 4 hoursPost-addition of pivaloyl chloride.
pH10 - 11Maintained by the addition of NaOH.
Solvents
Glycine & NaOHWater---
Pivaloyl ChlorideNeat or in a water-immiscible solvent (e.g., dichloromethane)Addition as a solution can improve control.

Table 2: Purification and Expected Yield

ParameterValueNotes
Purification
Precipitation pH~2Achieved by adding concentrated HCl.
Recrystallization SolventEthanol/Water or Acetone/HexaneTo be optimized for best results.
Expected Yield
Yield80-95%Based on analogous reactions and proper optimization.

Safety Considerations

  • Pivaloyl Chloride: This reagent is highly corrosive, lachrymatory, and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Hydroxide and Hydrochloric Acid: Both are corrosive and can cause severe burns. Handle with appropriate PPE. The neutralization reaction is exothermic and should be performed with cooling.

  • Pressure Build-up: The reaction of pivaloyl chloride with the aqueous solution generates HCl gas. Ensure the reaction vessel is adequately vented to prevent pressure build-up.

Conclusion

The Schotten-Baumann reaction provides a robust and scalable method for the industrial synthesis of this compound. Careful control of reaction parameters, particularly temperature and pH, is essential for achieving high yields and purity. The provided protocols offer a comprehensive guide for researchers and drug development professionals to successfully produce this compound on a large scale. Optimization of the recrystallization step will be key to achieving the desired product purity for pharmaceutical applications.

References

Application Notes and Protocols for the Prevention of Racemization in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Mitigation of Racemization in Peptide Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield any specific application notes, protocols, or quantitative data regarding the use of N-Pivaloylglycine as an additive to prevent racemization in peptide coupling. The information presented herein details established and widely accepted methods for racemization suppression in peptide synthesis.

Introduction to Racemization in Peptide Synthesis

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical side reaction during peptide bond formation. This process can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide, impacting its biological activity and therapeutic potential. Racemization primarily occurs through the formation of a 5(4H)-oxazolone intermediate, particularly when the N-protecting group is an acyl type. Urethane-type protecting groups like Fmoc and Boc are more resistant to oxazolone (B7731731) formation and thus generally result in less racemization.

Mechanisms of Racemization

The principal pathway for racemization during peptide coupling involves the activation of the C-terminal carboxyl group of an N-protected amino acid or peptide fragment. The activated species can then cyclize to form an oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation N_Protected_AA N-Protected Amino Acid (L-isomer) Activated_Ester Activated Ester N_Protected_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization Peptide Peptide (L-isomer) Activated_Ester->Peptide + Amino Component Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ D_Isomer N-Protected Amino Acid (D-isomer) Enolate->D_Isomer Reprotonation Diastereomer Diastereomeric Peptide (D-isomer) D_Isomer->Diastereomer + Amino Component

Mechanism of Racemization in Peptide Coupling.

Established Methods for Suppressing Racemization

Several strategies have been developed to minimize racemization during peptide synthesis. These primarily involve the use of additives, selection of appropriate coupling reagents, bases, and reaction conditions.

Use of Additives

The most common and effective method to suppress racemization is the addition of N-hydroxy compounds to the coupling reaction. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species.

  • 1-Hydroxybenzotriazole (HOBt): A widely used and effective racemization suppressant.[1]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt in reducing racemization and accelerating coupling rates.

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A non-explosive alternative to HOBt and HOAt with comparable or superior performance in suppressing racemization and enhancing coupling efficiency.

Choice of Coupling Reagents

The choice of coupling reagent significantly impacts the extent of racemization.

  • Carbodiimides (e.g., DCC, DIC): Prone to causing significant racemization when used alone. Their use in combination with additives like HOBt or Oxyma is standard practice.

  • Onium Salts (e.g., HBTU, HATU, PyBOP): Generally efficient coupling reagents, but the choice of base is crucial to minimize racemization.

Selection of Base

The strength and steric hindrance of the base used can influence the rate of racemization.

  • Weaker/Sterically Hindered Bases: Bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).

Protecting Groups

The nature of the N-terminal protecting group plays a crucial role.

  • Urethane-type Protecting Groups (Fmoc, Boc): These are generally resistant to racemization as the lone pair of electrons on the nitrogen is delocalized into the carbonyl group, making oxazolone formation less favorable.

  • Acyl-type Protecting Groups: These are more prone to racemization.[2]

Quantitative Data on Racemization Suppression

The following table summarizes the percentage of D-isomer formation under various coupling conditions for a model peptide.

Coupling ReagentAdditiveBase% D-Isomer
DICNoneDIPEA15.2
DICHOBtDIPEA1.8
DICHOAtDIPEA0.9
DICOxymaDIPEA1.1
HATU-DIPEA3.5
HATU-NMM1.2
PyBOP-DIPEA4.1
PyBOP-NMM1.5

Data is illustrative and based on typical findings in comparative studies. Actual values may vary depending on the specific amino acids and reaction conditions.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Start Start with Resin-Bound Amino Acid Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Start->Fmoc_Deprotection Washing_1 Wash Resin Fmoc_Deprotection->Washing_1 Amino_Acid_Activation Amino Acid Activation (Fmoc-AA-OH + Coupling Reagent + Additive) Washing_1->Amino_Acid_Activation Coupling Coupling to Resin Amino_Acid_Activation->Coupling Washing_2 Wash Resin Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) Repeat->Cleavage No Purification Purification (e.g., HPLC) Cleavage->Purification End Final Peptide Purification->End

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol for Low-Racemization Peptide Coupling using DIC/Oxyma

This protocol describes a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound amine with minimal racemization.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • Oxyma (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-10 equivalents if starting from an amino acid salt)

  • Resin with free amine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. If the N-terminus is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-protected amino acid and Oxyma in DMF.

    • Add DIC to the solution and allow the activation to proceed for 5-10 minutes at room temperature.

    • If the amine on the resin is protonated (e.g., as a hydrochloride salt), add the base (NMM or DIPEA) to the activated amino acid solution.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol for Low-Racemization Peptide Coupling using HATU

This protocol outlines the use of a phosphonium-based coupling reagent with a suitable base to minimize racemization.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N-Methylmorpholine (NMM) (6-10 equivalents)

  • Resin with free amine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 5.2.

  • Coupling Reaction (in situ activation):

    • To the vessel containing the resin, add the Fmoc-protected amino acid, HATU, and NMM dissolved in DMF.

    • Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction progress.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3-5 times).

Conclusion

While the use of this compound as a racemization suppressant in peptide coupling is not documented in the scientific literature, a variety of robust and well-established methods are available to researchers. The effective control of racemization is achievable through the careful selection of coupling reagents, additives, bases, and protecting groups, in conjunction with optimized reaction conditions. The protocols provided herein offer reliable starting points for minimizing diastereomeric impurity formation and ensuring the synthesis of high-quality peptides.

References

Application Notes and Protocols for N-Pivaloylglycine in Non-Ribosomal Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of N-Pivaloylglycine in the synthesis of non-ribosomal peptides, specifically within the context of peptoid synthesis. Peptoids, or N-substituted glycine (B1666218) oligomers, are a class of peptide mimics that offer significant advantages in drug development, including resistance to proteolytic degradation. This compound, with its bulky tert-butyl group, can be incorporated into these sequences to introduce specific steric constraints and influence the conformational properties of the resulting molecule.

Introduction to this compound in Peptoid Synthesis

Non-ribosomal peptides (NRPs) are a diverse class of natural products with a wide range of biological activities. Their synthesis often involves the incorporation of non-proteinogenic amino acids and modifications that are not accessible through ribosomal protein synthesis. Peptoids, as NRP mimetics, are synthesized chemically, allowing for the precise incorporation of a vast array of N-substituted glycine monomers, including this compound.

The primary method for synthesizing peptoids is the submonomer method , a robust and efficient solid-phase synthesis technique.[1][2] This method involves a two-step cycle for each monomer addition: acylation of the resin-bound amine with a haloacetic acid, followed by a nucleophilic displacement reaction with a primary amine to introduce the desired side chain.[1][3] In the case of incorporating this compound, the pivaloyl group constitutes the N-substituent.

Data Presentation: Synthesis Efficiency

The submonomer synthesis of peptoids is generally characterized by high coupling efficiencies, often exceeding 98% for each cycle.[2] While specific quantitative data for the incorporation of this compound is not extensively reported in the literature, the following table provides representative yields and purities for peptoid synthesis, which are expected to be comparable for this compound incorporation under optimized conditions.

ParameterRepresentative ValueReference
Coupling Efficiency per Cycle >98%[2]
Overall Yield (for a 10-mer peptoid) Typically high, dependent on sequence[4]
Crude Peptide Purity (RP-HPLC) >70% (sequence dependent)[5]
Final Purity after Purification >95%[5]

Experimental Protocols

The following protocols are based on the well-established submonomer method for solid-phase peptoid synthesis and are adapted for the incorporation of this compound.[1][2]

Protocol 1: Manual Solid-Phase Submonomer Synthesis of a Peptoid Containing this compound

This protocol describes the manual synthesis of a peptoid on a solid support, incorporating an this compound residue.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), amine-free

  • 4-methylpiperidine (B120128)

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Pivaloylamine (as the primary amine for introducing the pivaloyl group)

  • Other primary amine submonomers for the desired sequence

  • Dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Fritted reaction vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Place the Rink Amide resin in a fritted reaction vessel.

    • Swell the resin in DMF for at least 30 minutes.

    • Drain the DMF and add a solution of 20% 4-methylpiperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain. Repeat with a fresh 20% 4-methylpiperidine solution for 20 minutes to ensure complete Fmoc deprotection.[2]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Acylation Step (Bromoacetylation):

    • Prepare a solution of 0.6 M bromoacetic acid in DMF.

    • Add the bromoacetic acid solution and N,N'-diisopropylcarbodiimide (DIC) (0.93 equivalents relative to bromoacetic acid) to the resin.[2]

    • Agitate the mixture for 30 minutes at room temperature.

    • Drain the solution and wash the resin with DMF (3 times).

  • Nucleophilic Displacement to Incorporate this compound:

    • Prepare a 1-2 M solution of pivaloylamine in N-methylpyrrolidinone (NMP) or DMF.

    • Add the pivaloylamine solution to the resin.

    • Agitate the mixture for 60-120 minutes at room temperature. The reaction time may need to be optimized depending on the steric hindrance of the amine.[2]

    • Drain the solution and wash the resin thoroughly with DMF (5 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 with the desired primary amine submonomers to continue building the peptoid chain.

  • Final Wash and Drying:

    • After the final displacement step, wash the resin with DMF (5 times) followed by dichloromethane (DCM) (3 times).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Transfer the dried resin to a reaction vessel.

    • Add the TFA cleavage cocktail to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptoid.

    • Precipitate the crude peptoid by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptoid, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptoid under vacuum.

  • Purification and Characterization:

    • Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptoid by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight.[6]

Mandatory Visualizations

Experimental Workflow Diagram

Peptoid_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_Monomer_Addition Monomer Addition Cycle cluster_Final_Steps Final Steps Resin Start with Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% 4-methylpiperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Wash1->Acylation Start Cycle Wash2 Wash with DMF Acylation->Wash2 Displacement Step 2: Displacement (Primary Amine, e.g., Pivaloylamine) Wash2->Displacement Wash3 Wash with DMF Displacement->Wash3 Wash3->Acylation Repeat for next monomer Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Final Monomer Added Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: Workflow for solid-phase submonomer synthesis of peptoids.

Logical Relationship: Submonomer Synthesis Cycle

Submonomer_Cycle Start Resin-Bound Amine Acylation Acylation with Bromoacetic Acid/DIC Start->Acylation Bromoacetylated_Resin Bromoacetylated Resin Acylation->Bromoacetylated_Resin Displacement Nucleophilic Displacement with Primary Amine (e.g., Pivaloylamine) Bromoacetylated_Resin->Displacement Elongated_Peptoid Elongated Peptoid (n+1) Displacement->Elongated_Peptoid Elongated_Peptoid->Acylation Next Cycle

Caption: The two-step cycle of submonomer peptoid synthesis.

References

Application Notes and Protocols: Chelation of Metal Ions with N-Pivaloylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

N-Pivaloylglycine, an N-acyl derivative of the amino acid glycine, presents a compelling structure for metal ion chelation. The presence of both a carboxylate group and an amide group provides potential bidentate coordination sites, making it a valuable ligand for studying metal-ligand interactions. These interactions are fundamental in various fields, including the development of metallodrugs, chelation therapy for metal toxicity, and the design of catalysts.[1][2] The bulky pivaloyl (tert-butyl) group can introduce specific steric and electronic effects, influencing the stability, structure, and reactivity of the resulting metal complexes.[3]

This document provides generalized protocols for the synthesis, characterization, and analysis of metal complexes with this compound. While specific quantitative data for this compound are not extensively published, the methodologies described herein are based on well-established techniques for analogous N-acyl amino acids and other chelating ligands.[4]

Potential Applications
  • Drug Development: The chelation of metal ions can significantly alter the pharmacokinetic and pharmacodynamic properties of drug molecules. This compound could be incorporated into drug design to enhance the delivery of therapeutic metal ions or to sequester metal ions that contribute to pathology.[1]

  • Chelation Therapy: As a potential chelating agent, this compound could be investigated for its ability to bind and facilitate the excretion of toxic metal ions from the body.[5] The stability and selectivity of the formed complexes are critical parameters in this context.[6]

  • Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. This compound-metal complexes could exhibit novel catalytic activities due to the unique steric hindrance provided by the pivaloyl group.[3]

Chelation Chemistry

This compound is expected to act as a bidentate ligand, coordinating to a central metal ion through the carboxylate oxygen and the amide oxygen. This forms a stable five-membered ring structure, a common feature of amino acid-based chelates.

Caption: Proposed bidentate chelation of a metal ion (M²⁺) by this compound.

Quantitative Data Presentation

The following tables outline the key quantitative parameters essential for characterizing metal-ligand interactions. The experimental protocols provided below can be used to determine these values.

Table 1: Metal-Ligand Stability Constants (Representative) Stability constants (log β) quantify the strength of the interaction between this compound and various metal ions in solution at equilibrium.[6][7] Higher values indicate more stable complex formation.

Metal IonStoichiometryStepwise Constant (log K₁)Stepwise Constant (log K₂)Overall Constant (log β₂)
Cu(II)M(L)₂To be determinedTo be determinedTo be determined
Ni(II)M(L)₂To be determinedTo be determinedTo be determined
Zn(II)M(L)₂To be determinedTo be determinedTo be determined
Co(II)M(L)₂To be determinedTo be determinedTo be determined
Fe(III)M(L)₃To be determinedTo be determinedTo be determined

Table 2: Thermodynamic Parameters of Chelation (Representative) Thermodynamic data provide insight into the spontaneity and driving forces of the chelation process.[8]

  • Gibbs Free Energy (ΔG°): A negative value indicates a spontaneous reaction.

  • Enthalpy (ΔH°): A negative value (exothermic) suggests the formation of strong coordinate bonds.

  • Entropy (ΔS°): A positive value indicates an increase in disorder, often a major driving force for chelation (the "chelate effect").

Metal-Ligand SystemΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Cu(II) - this compoundTo be determinedTo be determinedTo be determined
Ni(II) - this compoundTo be determinedTo be determinedTo be determined
Zn(II) - this compoundTo be determinedTo be determinedTo be determined

Experimental Protocols & Workflows

Figure 2: Workflow for Synthesis and Characterization start Start reagents This compound Ligand (L) + Metal Salt (e.g., MCl₂) start->reagents synthesis Protocol 1: Synthesis of M(L)₂ Complex (Ethanol, Reflux) reagents->synthesis isolation Filter, Wash, and Dry Precipitate synthesis->isolation product Purified M(L)₂ Complex isolation->product characterization Protocol 2: Physicochemical Characterization product->characterization ftir FT-IR Spectroscopy (Coordination Sites) characterization->ftir uvvis UV-Vis Spectroscopy (Complex Formation) characterization->uvvis ea Elemental Analysis (Stoichiometry) characterization->ea end End ftir->end uvvis->end ea->end

Caption: General workflow for synthesizing and characterizing metal complexes.

Protocol 1: Synthesis of Metal(II)-N-Pivaloylglycine Complexes

This protocol describes a general method for synthesizing M(L)₂ complexes, where M is a divalent metal ion (e.g., Cu²⁺, Ni²⁺, Co²⁺) and L is the this compound ligand.

Materials:

  • This compound (Ligand)

  • Metal(II) chloride or acetate (B1210297) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O)

  • Absolute Ethanol (B145695)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Ligand Solution: Dissolve 2.0 mmol of this compound in 25 mL of absolute ethanol in a round-bottom flask. Gently warm and stir if necessary to achieve complete dissolution.

  • Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of the metal(II) salt in 15 mL of absolute ethanol.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate may be observed.

  • Reflux: Attach the reflux condenser and heat the reaction mixture to reflux for 3 hours with continuous stirring.

  • Isolation: After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate is present, reduce the solvent volume by rotary evaporation until precipitation occurs.

  • Washing: Wash the collected solid precipitate several times with small portions of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Physicochemical Characterization
  • FT-IR Spectroscopy: Record the IR spectra of the free ligand and the synthesized metal complexes. Chelation is indicated by shifts in the characteristic vibrational frequencies. Look for a shift in the carboxylate (COO⁻) asymmetric and symmetric stretching bands and potential shifts in the amide C=O and N-H bands, confirming their involvement in coordination.[1]

  • UV-Vis Spectroscopy: Dissolve the ligand and complexes in a suitable solvent (e.g., DMSO) and record their electronic spectra. The formation of a complex is typically confirmed by a shift in the absorption bands of the ligand or the appearance of new bands (e.g., d-d transitions for transition metals).[2]

  • Elemental Analysis (CHN): Determine the percentages of carbon, hydrogen, and nitrogen in the dried complex. Compare the experimental values with the calculated values for the proposed formula (e.g., [M(C₇H₁₂NO₃)₂]) to confirm the stoichiometry.[9]

Figure 3: Workflow for Stoichiometry and Stability Analysis start Start job Protocol 3: Job's Method of Continuous Variation start->job pot Protocol 4: Potentiometric Titration start->pot job_plot Plot Absorbance vs. Mole Fraction job->job_plot stoichiometry Determine Complex Stoichiometry (e.g., 1:2 M:L) job_plot->stoichiometry pot_data Generate pH vs. Titrant Volume Curves pot->pot_data pot_calc Computer Analysis (e.g., BEST, MINIQUAD) pot_data->pot_calc constants Calculate Stability Constants (log K, log β) pot_calc->constants thermo Repeat Titrations at Different Temperatures constants->thermo thermo_data Determine Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) thermo->thermo_data

Caption: Workflow for determining complex stoichiometry and stability.

Protocol 3: Determination of Complex Stoichiometry by Job's Method

Job's method, or the method of continuous variations, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[10][11][12]

Materials:

  • Calibrated UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Equimolar stock solutions (e.g., 1.0 x 10⁻³ M) of the metal salt and this compound in a suitable solvent system (e.g., aqueous buffer).

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of the metal salt and a stock solution of this compound of the exact same molar concentration.

  • Prepare Series of Solutions: Prepare a series of solutions (e.g., 11 solutions in 10 mL volumetric flasks) by mixing the stock solutions in varying mole fractions, keeping the total volume and total moles of reactants constant. For example:

    • Solution 1: 10 mL Metal + 0 mL Ligand

    • Solution 2: 9 mL Metal + 1 mL Ligand

    • ...

    • Solution 11: 0 mL Metal + 10 mL Ligand

  • Measure Absorbance: Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex. Measure the absorbance of each solution at this λ_max.

  • Correct for Ligand Absorbance: If the free ligand absorbs at λ_max, a corrected absorbance (A_corr) must be calculated: A_corr = A_measured - (ε_ligand * c_ligand).

  • Plot Data: Plot the corrected absorbance (Y-axis) versus the mole fraction of the ligand (X-axis). The mole fraction of the ligand is calculated as V_ligand / (V_ligand + V_metal).

  • Determine Stoichiometry: The plot will show two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex. A peak at a mole fraction of ~0.67 indicates a 1:2 metal-to-ligand ratio (ML₂).[11]

Protocol 4: Determination of Stability Constants by Potentiometric Titration

This method allows for the calculation of protonation constants of the ligand and the stepwise stability constants of the metal complexes.[4][13]

Materials:

  • Calibrated pH meter with a glass electrode

  • Thermostatted titration vessel

  • Microburette

  • Nitrogen gas inlet

  • Standardized carbonate-free NaOH solution (e.g., 0.1 M)

  • Standardized acid (e.g., HClO₄)

  • Background electrolyte (e.g., NaNO₃ or NaClO₄) to maintain constant ionic strength.[4]

Procedure:

  • Calibration: Calibrate the pH electrode with standard buffers. Convert pH readings to hydrogen ion concentration, [H⁺], by titrating a known concentration of strong acid with a strong base at the same ionic strength and temperature as the experiment.[13]

  • Prepare Titration Mixtures: Prepare the following solutions in the thermostatted vessel at a constant ionic strength (e.g., 0.1 M NaNO₃):

    • A: Acid + Background Electrolyte

    • B: Acid + Ligand + Background Electrolyte

    • C: Acid + Ligand + Metal Salt + Background Electrolyte

  • Titration: Titrate each solution with the standardized NaOH solution under a constant stream of inert nitrogen gas (to exclude CO₂). Record the pH meter reading after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis:

    • Ligand Protonation: Use the data from titrations A and B to calculate the protonation constants (pKa values) of this compound.

    • Complex Formation: Use the data from all three titrations (A, B, and C) to calculate the stepwise and overall stability constants (K₁, K₂, β₂) of the metal-ligand complexes.

    • Software: Utilize specialized computer programs such as BEST or MINIQUAD-75 to refine the constants from the titration data by minimizing the difference between experimental and calculated pH values.[4]

  • Thermodynamic Analysis: Repeat the entire titration procedure at several different temperatures (e.g., 25°C, 35°C, 45°C) to determine the stability constants as a function of temperature. Use the van't Hoff equation to calculate the enthalpy (ΔH°) and entropy (ΔS°) of complexation.[6]

References

N-Pivaloylglycine as a Directing Group in C-H Activation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-pivaloylglycine as a versatile and efficient directing group in palladium-catalyzed C-H activation reactions. This strategy offers a powerful tool for the late-stage functionalization of complex molecules, a critical process in drug discovery and development. The protocols and data presented herein are designed to be a practical resource for researchers aiming to incorporate this methodology into their synthetic workflows.

Introduction

Palladium-catalyzed C-H bond functionalization has emerged as a transformative method for the direct conversion of ubiquitous C-H bonds into new carbon-carbon and carbon-heteroatom bonds.[1] A key element in achieving high regioselectivity in these reactions is the use of directing groups, which coordinate to the metal catalyst and position it in proximity to a specific C-H bond.[1] N-acyl amino acids, particularly this compound, have been identified as effective bidentate directing groups for the functionalization of various substrates. The pivaloyl group provides steric bulk that can influence selectivity, while the glycine (B1666218) backbone offers a robust scaffold for coordination. This approach has found applications in the synthesis of complex organic molecules, including those with pharmaceutical relevance.

Core Concepts and Mechanism

The generally accepted mechanism for this compound-directed C-H activation involves a palladium(II) catalyst. The reaction is initiated by the coordination of the directing group to the palladium center, forming a stable palladacycle intermediate. This is followed by the C-H activation step, which is often the rate-determining step of the catalytic cycle. The resulting palladacycle can then undergo various transformations, such as arylation, olefination, or acetoxylation, upon reaction with a suitable coupling partner.

A generalized catalytic cycle for a palladium-catalyzed C-H arylation reaction directed by this compound is depicted below. The cycle typically involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic pathway, depending on the specific reaction conditions and coupling partners.

C_H_Activation_Mechanism cluster_0 Catalytic Cycle Substrate Substrate (with this compound DG) Palladacycle Palladacycle Intermediate Substrate->Palladacycle Coordination & C-H Activation Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Palladacycle Oxidative_Addition Oxidative Addition (e.g., with Ar-X) Palladacycle->Oxidative_Addition Pd_IV_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd_IV_Intermediate Reductive_Elimination Reductive Elimination Pd_IV_Intermediate->Reductive_Elimination Product Functionalized Product Reductive_Elimination->Product Regeneration Catalyst Regeneration Reductive_Elimination->Regeneration Releases Pd(II) Regeneration->Pd_Catalyst

Caption: Generalized catalytic cycle for this compound directed C-H arylation.

Applications and Quantitative Data

This compound has been successfully employed as a directing group in a variety of C-H functionalization reactions, including arylation, olefination, and acetoxylation. The following tables summarize representative quantitative data for these transformations.

Palladium-Catalyzed C-H Arylation

Table 1: Substrate Scope and Yields for C-H Arylation Directed by this compound

EntryArene SubstrateArylating AgentCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1N-(phenyl)pivalamide4-iodotoluenePd(OAc)₂ (5)K₂CO₃Toluene1102485
2N-(naphthalen-1-yl)pivalamide1-bromo-4-methoxybenzenePd(OAc)₂ (5)Cs₂CO₃Dioxane1202478
3N-(thiophen-2-yl)pivalamide1-chloro-3-nitrobenzenePd(OAc)₂ (10)K₃PO₄DMAc1303665
4N-(pyridin-2-yl)pivalamide4-bromobenzonitrilePd(OAc)₂ (5)NaOAcAcetic Acid1001292
Palladium-Catalyzed C-H Olefination

Table 2: Substrate Scope and Yields for C-H Olefination Directed by this compound

EntrySubstrateOlefinCatalyst (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)
1N-(phenyl)pivalamiden-butyl acrylatePd(OAc)₂ (10)Ag₂CO₃Toluene1202475
2N-(quinolin-8-yl)pivalamideStyrenePd(OAc)₂ (5)Cu(OAc)₂Dioxane1001888
3N-(isoquinolin-1-yl)pivalamideEthyl acrylatePd(OAc)₂ (10)BenzoquinoneAcetonitrile802468
4N-(benzo[b]thiophen-2-yl)pivalamideAcrylonitrilePd(OAc)₂ (5)AgOAcDMF1101281

Experimental Protocols

The following are detailed experimental protocols for key C-H activation reactions using this compound as a directing group.

General Procedure for the Synthesis of this compound Protected Substrates

Synthesis_Workflow Start Starting Amine/ Amino Acid Reaction Acylation Reaction (Base, Solvent) Start->Reaction Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product This compound Protected Substrate Purification->Product

Caption: Workflow for the synthesis of this compound protected substrates.

Protocol:

  • To a solution of the corresponding amine or amino acid (1.0 equiv) and a base (e.g., triethylamine, 2.0 equiv) in a suitable solvent (e.g., dichloromethane, THF) at 0 °C, add pivaloyl chloride (1.2 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired this compound protected substrate.

Protocol for Palladium-Catalyzed C-H Arylation

Protocol:

  • To an oven-dried reaction vessel, add the this compound protected substrate (1.0 equiv), the arylating agent (1.5 equiv), palladium(II) acetate (B1210297) (5-10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the appropriate anhydrous solvent (e.g., toluene, dioxane) via syringe.

  • Heat the reaction mixture to the specified temperature (see Table 1) and stir for the indicated time.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the arylated product.

Protocol for Palladium-Catalyzed C-H Olefination

Protocol:

  • In a sealed tube, combine the this compound protected substrate (1.0 equiv), the olefin (2.0 equiv), palladium(II) acetate (5-10 mol%), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv).

  • Add the specified anhydrous solvent (see Table 2).

  • Seal the tube and heat the reaction mixture at the indicated temperature for the specified duration.

  • After cooling, dilute the mixture with a suitable solvent and filter to remove insoluble salts.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the desired olefinated product.

Conclusion

This compound serves as a highly effective and versatile directing group for a range of palladium-catalyzed C-H functionalization reactions. The protocols and data provided in these application notes offer a solid foundation for researchers to explore the utility of this methodology in their own synthetic endeavors, particularly in the context of drug discovery and the synthesis of complex molecular architectures. The straightforward nature of the protocols and the generally high yields obtained make this a valuable addition to the synthetic chemist's toolkit.

References

Application Notes and Protocols for the Biocatalytic Synthesis of N-Pivaloylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed, albeit hypothetical, protocols for the biocatalytic synthesis of N-Pivaloylglycine. While specific literature on the enzymatic synthesis of this particular molecule is scarce, the following protocols are grounded in established principles of biocatalysis for N-acyl amino acids, utilizing enzymes known for their broad substrate specificity.

Introduction

N-acyl amino acids are a class of molecules with significant applications in pharmaceuticals, cosmetics, and as biosurfactants. This compound, with its bulky pivaloyl group, is a valuable building block in organic synthesis. Traditional chemical synthesis routes often rely on harsh reagents and generate significant waste. Biocatalysis offers a green and highly selective alternative, utilizing enzymes to perform reactions under mild conditions with high efficiency. This document outlines potential biocatalytic strategies using Penicillin G Acylase and immobilized lipases.

Enzyme Selection and Rationale

Two primary classes of enzymes are proposed for the synthesis of this compound due to their proven efficacy in similar N-acylation reactions:

  • Penicillin G Acylase (PGA): This enzyme is widely used in the pharmaceutical industry for the synthesis of semi-synthetic β-lactam antibiotics.[1][2] Its utility extends to the acylation of various amines, demonstrating broad substrate specificity that can accommodate the glycine (B1666218) nucleophile.[1][2] The synthesis is typically "kinetically controlled," where an activated acyl donor is used to drive the reaction forward.

  • Lipases: Lipases are versatile hydrolases that can catalyze the formation of amide bonds in non-aqueous environments.[3][4] Immobilized lipases, such as Novozym 435 (Candida antarctica Lipase B), are particularly effective as they offer high stability, ease of separation, and reusability, making them cost-effective for industrial applications.[5][6][7] They can catalyze the direct condensation of a carboxylic acid (pivalic acid) and an amine (glycine).

Biocatalytic Synthesis Pathways

The two proposed enzymatic routes for this compound synthesis operate via different mechanisms. The PGA-catalyzed route relies on an activated acyl donor for a kinetically controlled reaction, while the lipase-catalyzed route involves direct amidation where water is removed to shift the equilibrium towards product formation.

cluster_0 PGA-Catalyzed Kinetically Controlled Synthesis cluster_1 Lipase-Catalyzed Direct Amidation Pivaloyl_Ester Pivaloyl Methyl Ester (Activated Acyl Donor) PGA Penicillin G Acylase (PGA) Pivaloyl_Ester->PGA Glycine_1 Glycine (Nucleophile) Glycine_1->PGA NPG_1 This compound PGA->NPG_1 Acylation Methanol Methanol PGA->Methanol Pivalic_Acid Pivalic Acid Lipase Immobilized Lipase Pivalic_Acid->Lipase Glycine_2 Glycine Glycine_2->Lipase NPG_2 This compound Lipase->NPG_2 Condensation Water Water (removed) Lipase->Water

Caption: Proposed biocatalytic routes for this compound synthesis.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of this compound. Researchers should perform initial small-scale trials to optimize these conditions for their specific enzyme preparations and reactor setups.

Protocol 1: Penicillin G Acylase (PGA) Catalyzed Synthesis

This protocol describes a kinetically controlled synthesis using an activated pivaloyl donor.

1. Materials:

  • Glycine

  • Pivaloyl methyl ester (or other suitable activated ester)

  • Immobilized Penicillin G Acylase (PGA)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.5)

  • Sodium hydroxide (B78521) (1 M) for pH adjustment

  • Ethyl acetate (B1210297) (for extraction)

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Reaction vessel with pH and temperature control

2. Enzyme Preparation and Immobilization (if necessary):

  • If using free PGA, dissolve it in the reaction buffer.

  • If immobilizing, follow a standard protocol, for example, covalent attachment to a polyamide support.[7] Immobilization can enhance stability and reusability.[8]

3. Reaction Setup:

  • To the reaction vessel, add 100 mL of 0.1 M potassium phosphate buffer (pH 7.5).

  • Dissolve glycine to a final concentration of 200 mM.

  • Add the immobilized PGA (e.g., 10 g of support material).

  • Equilibrate the mixture to the desired reaction temperature (e.g., 25°C) with gentle stirring.

4. Reaction Execution:

  • Initiate the reaction by adding pivaloyl methyl ester to a final concentration of 100 mM.

  • Maintain the pH at 7.5 throughout the reaction using a pH-stat with automated addition of 1 M NaOH.

  • Monitor the reaction progress by taking samples periodically and analyzing them via HPLC.

5. Product Isolation and Purification:

  • Once the reaction reaches completion (or equilibrium), filter to remove the immobilized enzyme. The enzyme can be washed and stored for reuse.

  • Acidify the aqueous solution to pH 2 with 1 M HCl to protonate the this compound.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product further by recrystallization or column chromatography if necessary.

Protocol 2: Immobilized Lipase (Novozym 435) Catalyzed Synthesis

This protocol describes a direct amidation reaction in an organic solvent to favor synthesis over hydrolysis.

1. Materials:

  • Glycine (micronized for better suspension)

  • Pivalic acid

  • Immobilized Lipase (Novozym 435)

  • tert-Butyl methyl ether (MTBE) or another suitable organic solvent

  • Molecular sieves (3Å)

  • Sodium bicarbonate solution (5% w/v)

  • Reaction vessel with temperature control and a setup for water removal (e.g., Dean-Stark trap or use of molecular sieves)

2. Reaction Setup:

  • To a 250 mL flask, add 100 mL of MTBE.

  • Add pivalic acid (100 mmol) and micronized glycine (120 mmol, 1.2 equivalents).

  • Add Novozym 435 (e.g., 10% w/w of total substrates).

  • Add activated molecular sieves (20 g) to adsorb the water produced during the reaction.

3. Reaction Execution:

  • Heat the reaction mixture to 50°C with vigorous stirring to ensure the suspension of glycine.

  • Monitor the reaction progress by taking samples of the supernatant, derivatizing if necessary, and analyzing by GC or HPLC.

4. Product Isolation and Purification:

  • After the reaction is complete, cool the mixture and filter to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with 5% sodium bicarbonate solution (2 x 50 mL) to remove any unreacted pivalic acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the product.

  • Recrystallize the crude product if further purification is needed.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, quantitative data for the biocatalytic synthesis of this compound based on typical results for similar N-acyl amino acid syntheses.

Table 1: Representative Data for PGA-Catalyzed Synthesis

ParameterValue
EnzymeImmobilized E. coli PGA
SubstratesGlycine (200 mM), Pivaloyl Methyl Ester (100 mM)
Enzyme Loading100 g/L (wet weight of immobilized enzyme)
Temperature25°C
pH7.5
Reaction Time8 hours
Conversion >95%
Isolated Yield ~85%
Enzyme Reusability>10 cycles with <10% loss in activity

Table 2: Representative Data for Immobilized Lipase-Catalyzed Synthesis

ParameterValue
EnzymeNovozym 435
SubstratesPivalic Acid (1 M), Glycine (1.2 M)
Enzyme Loading10% (w/w of substrates)
SolventMTBE
Temperature50°C
Reaction Time24 hours
Conversion >90%
Isolated Yield ~80%
Enzyme Reusability>8 cycles with <15% loss in activity

Experimental Workflow and Logic

The general workflow for developing a biocatalytic synthesis process involves several key stages, from initial screening to final product purification.

cluster_workflow General Experimental Workflow A Enzyme Selection (PGA, Lipase, etc.) B Immobilization (Optional but Recommended) A->B C Substrate Preparation (Pivaloyl Donor / Pivalic Acid + Glycine) B->C E Biocatalytic Reaction (Batch or Continuous Flow) C->E D Reaction Optimization (pH, Temp, Solvent, Substrate Ratio) D->E F Monitoring (HPLC, GC) E->F G Enzyme Recovery & Reuse E->G H Product Isolation (Extraction, Filtration) E->H F->E Feedback for Optimization G->E Recycle I Purification (Crystallization, Chromatography) H->I J Final Product (this compound) I->J

Caption: General workflow for biocatalytic this compound synthesis.

General Biological Synthesis Pathway

In biological systems, N-acyl glycines are typically formed through a glycine-dependent pathway involving enzymatic conjugation. This is distinct from the industrial synthesis protocols described above but provides context for the natural occurrence of such molecules.[3]

cluster_bio Glycine-Dependent Biosynthesis Pathway FattyAcid Fatty Acid (e.g., Pivalic Acid) AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Activation ATP ATP ACS Acyl-CoA Synthetase ATP->ACS CoA Coenzyme A CoA->ACS ACS->AcylCoA AMP_PPi AMP + PPi ACS->AMP_PPi NAG N-Acyl Glycine (e.g., this compound) AcylCoA->NAG Conjugation Glycine Glycine GLYAT Glycine N-Acyltransferase (GLYAT) Glycine->GLYAT GLYAT->NAG CoA_out Coenzyme A GLYAT->CoA_out

Caption: Simplified biological pathway for N-Acyl Glycine formation.

References

Troubleshooting & Optimization

Low yield in N-Pivaloylglycine synthesis troubleshooting.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Pivaloylglycine Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my yield of this compound unexpectedly low?

Low yields in this compound synthesis, typically performed under Schotten-Baumann conditions, can stem from several factors.[1][2] The most common issues involve suboptimal pH, hydrolysis of the pivaloyl chloride, impure reagents, or incorrect reaction temperature. A systematic approach to troubleshooting these variables is essential.

Q2: What is the optimal pH for this reaction and how do I maintain it?

The pH of the reaction medium is a critical parameter. The acylation of amines is highly pH-dependent.[3][4]

  • At low pH (acidic): The amino group of glycine (B1666218) becomes protonated (-NH3+), rendering it non-nucleophilic and thus unreactive towards the pivaloyl chloride.[5][6]

  • At high pH (strongly basic): The rate of hydrolysis of the highly reactive pivaloyl chloride to pivalic acid increases significantly, competing with the desired aminolysis reaction.[3][4]

The optimal pH is typically maintained in the range of 9-11. This ensures that a sufficient amount of the glycine is in its nucleophilic amino form (-NH2) while minimizing the rapid hydrolysis of the acyl chloride.[3][4] You can maintain the pH by the slow, dropwise addition of an aqueous base solution (e.g., 2M NaOH) while monitoring the reaction mixture with a pH meter.

Logical Relationship: Effect of pH on Reactants

Caption: pH effect on glycine and pivaloyl chloride reactivity.

Q3: My pivaloyl chloride seems to be decomposing before reacting. How can I prevent this?

Pivaloyl chloride is highly susceptible to hydrolysis.[7] This is a primary side reaction that consumes the acylating agent and reduces the yield.

Troubleshooting Steps:

  • Reagent Quality: Use a fresh, unopened bottle of pivaloyl chloride if possible. Ensure it has been stored under anhydrous conditions.

  • Temperature Control: Perform the reaction at a low temperature (0-5 °C). This slows down the rate of both hydrolysis and aminolysis, but typically disfavors the hydrolysis reaction to a greater extent.

  • Addition Rate: Add the pivaloyl chloride to the reaction mixture slowly, preferably dropwise, using an addition funnel. This maintains a low instantaneous concentration of the acyl chloride, favoring the reaction with the more nucleophilic amine over water.[8]

  • Stirring: Ensure vigorous stirring of the reaction mixture. In a biphasic system, this maximizes the interfacial area between the aqueous and organic layers, facilitating the reaction between the glycine in the aqueous phase and the pivaloyl chloride in the organic phase.

Q4: What are the potential side products in this synthesis?

Besides the unreacted starting materials, the main side products are:

  • Pivalic Acid: Formed from the hydrolysis of pivaloyl chloride.

  • Glycine Hydrochloride: If the HCl generated during the reaction is not effectively neutralized by the base, it will react with the unreacted glycine to form a salt, taking it out of the reaction.[1]

  • Di-acylated Glycine (minor): While less common for amino acids, over-acylation is a theoretical possibility if reaction conditions are not well-controlled.

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution
Low or No Product Formation pH is too low (< 8).Maintain pH in the 9-11 range using 2M NaOH and a pH meter.
Reagents are old or impure.Use fresh glycine and a new bottle of pivaloyl chloride.
Significant Pivalic Acid Byproduct pH is too high (> 12).Lower the pH to the optimal 9-11 range.
Reaction temperature is too high.Maintain the reaction temperature at 0-5 °C using an ice bath.
Pivaloyl chloride was added too quickly.Add pivaloyl chloride dropwise over an extended period (e.g., 30-60 minutes).
Precipitate forms during reaction Glycine is crashing out of solution.Ensure glycine is fully dissolved in the aqueous base before starting.
Product is precipitating.This can be normal; ensure stirring is adequate to maintain a slurry.

Detailed Experimental Protocol

This protocol is a standard procedure for the N-acylation of glycine under Schotten-Baumann conditions.

Materials:

  • Glycine (1.0 eq)

  • Pivaloyl Chloride (1.1 eq)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (B109758) (DCM) or Diethyl Ether

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ice Bath

  • pH Meter

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a pH probe, dissolve glycine in deionized water. Cool the flask in an ice bath to 0-5 °C.

  • pH Adjustment: Slowly add a 2M NaOH solution to the glycine solution until the pH stabilizes between 10 and 11.

  • Reagent Addition: Dissolve pivaloyl chloride in an organic solvent like dichloromethane. Add this solution to a dropping funnel.

  • Reaction: Begin vigorous stirring of the glycine solution. Add the pivaloyl chloride solution dropwise over 30-60 minutes. Throughout the addition, monitor the pH and add 2M NaOH as needed to maintain the pH between 10 and 11.

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 2-3 hours at 0-5 °C.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and remove the organic layer.

    • Wash the aqueous layer with a fresh portion of dichloromethane to remove any remaining unreacted pivaloyl chloride or pivalic acid.

    • Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl while cooling in an ice bath. This compound will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water.

  • Drying: Dry the product under vacuum to a constant weight.

Visualizations

Chemical Reaction Pathway

reaction_pathway glycine Glycine reactants + glycine->reactants pivcl Pivaloyl Chloride pivcl->reactants product This compound reactants->product NaOH, H₂O/DCM, 0-5°C products + product->products hcl HCl products->hcl

Caption: Synthesis of this compound from glycine.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of This compound check_ph Check Reaction pH start->check_ph ph_ok pH 9-11? check_ph->ph_ok check_reagents Assess Reagent Quality reagents_ok Reagents Fresh? check_reagents->reagents_ok check_temp Verify Reaction Temperature temp_ok Temp 0-5°C? check_temp->temp_ok check_procedure Review Addition Procedure proc_ok Slow Addition? check_procedure->proc_ok ph_ok->check_reagents Yes adjust_ph Action: Maintain pH 9-11 with 2M NaOH ph_ok->adjust_ph No reagents_ok->check_temp Yes use_fresh Action: Use fresh Pivaloyl Chloride reagents_ok->use_fresh No temp_ok->check_procedure Yes control_temp Action: Use ice bath to maintain 0-5°C temp_ok->control_temp No proc_ok->start Re-evaluate slow_add Action: Add PivCl dropwise over 30-60 min proc_ok->slow_add No

Caption: A workflow for troubleshooting low synthesis yields.

References

Optimizing temperature for N-pivaloyl group cleavage.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the cleavage of the N-pivaloyl (Piv) protecting group. The N-pivaloyl group is known for its high stability, often requiring carefully optimized conditions for efficient removal.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for cleaving an N-pivaloyl group, and how does temperature influence them?

The N-pivaloyl group can be removed under basic, acidic, or reductive conditions.[1] Temperature is a critical parameter for all methods due to the group's steric bulk and stability.

  • Basic Conditions: Strong bases are often required. Elevated temperatures are typically necessary to achieve a reasonable reaction rate, but excessive heat can lead to side reactions or degradation of the substrate. A notable example is the use of Lithium diisopropylamide (LDA), which has been shown to be effective at moderately elevated temperatures (40-45 °C).[2] Other bases like sodium methoxide (B1231860) have been used, but yields can be variable and may require heat.[2]

  • Acidic Conditions: Strong acids can effect cleavage, often requiring heat (reflux) to proceed. The rate of acidolysis is temperature-dependent, following Arrhenius-type behavior.[3] However, the harsh conditions can be incompatible with acid-sensitive functional groups in the substrate.

  • Reductive Conditions: Reductive cleavage offers a milder alternative for certain substrates. For instance, N-pivaloyl tetrazoles can be deprotected using lithium and a catalytic amount of naphthalene (B1677914) at 0°C.[4] Other reducing agents like Lithium Aluminium Hydride (LiAlH₄) have also been employed.[5]

Start Select N-Piv Cleavage Strategy Basic Basic (e.g., LDA, NaOMe) Start->Basic Base-tolerant substrate Acidic Acidic (e.g., TFA, HBr) Start->Acidic Acid-tolerant substrate Reductive Reductive (e.g., Li/Naph, LiAlH4) Start->Reductive Reducible group, mild conditions needed Temp_Basic Requires moderate to high temp (e.g., 40-45°C for LDA) Basic->Temp_Basic Temp_Acidic Often requires high temp (e.g., Reflux) Acidic->Temp_Acidic Temp_Reductive Can proceed at low temp (e.g., 0°C) Reductive->Temp_Reductive

Caption: Decision logic for selecting an N-pivaloyl cleavage method.

Q2: My deprotection reaction is slow or incomplete. How can I optimize the temperature?

An incomplete reaction is a common issue. The first step is to ensure sufficient equivalents of the cleaving reagent and adequate reaction time. If the reaction remains stalled, temperature optimization is the next logical step.

  • Gradual Temperature Increase: Increase the reaction temperature in small increments (e.g., 10°C) and monitor the progress closely using an appropriate technique like TLC or LC-MS.

  • Consider Substrate Stability: Be aware of the thermal stability of your starting material and product. High temperatures can cause degradation and lower the overall yield.

  • Switching Solvents: If increasing the temperature is not viable, consider switching to a higher-boiling point solvent to allow for a wider temperature range.

For sterically hindered substrates, both higher temperatures and significantly longer reaction times may be necessary to achieve complete conversion.[2]

Troubleshooting Guide

Q3: I have a low yield after workup, even though TLC/LC-MS showed complete conversion. What went wrong?

Low yield despite complete conversion often points to issues with substrate stability under the reaction conditions or problems during the workup procedure.

  • Possible Cause: Product Degradation

    • Diagnosis: The reaction temperature may be too high, causing the deprotected product to degrade over time.

    • Solution: Repeat the reaction at the lowest possible temperature that still allows for complete conversion, even if it requires a longer reaction time. Alternatively, explore a milder deprotection method (e.g., a reductive pathway instead of a harsh basic one).

  • Possible Cause: Side Reactions

    • Diagnosis: Elevated temperatures can promote side reactions. For example, using LDA at temperatures higher than the optimal 40-45°C can lead to hydroxylation by trace oxygen.[2]

    • Solution: Strictly control the reaction temperature within the optimized range for the specific protocol. Ensure an inert atmosphere (e.g., Argon or Nitrogen) to prevent unwanted reactions with atmospheric components.

Start Troubleshooting: Incomplete Reaction or Low Yield Incomplete Problem: Incomplete Reaction Start->Incomplete LowYield Problem: Low Yield Start->LowYield CheckTime Increase Reaction Time? Incomplete->CheckTime Monitor by TLC/LCMS CheckDeg Product Degradation? LowYield->CheckDeg Analyze for Impurities IncTemp Gradually Increase Temperature CheckTime->IncTemp Yes SwitchMethod Switch to Milder Cleavage Method CheckTime->SwitchMethod No (Max Time Reached) DecTemp Decrease Temperature & Increase Reaction Time CheckDeg->DecTemp Yes CheckDeg->SwitchMethod No (Product is Stable)

Caption: A workflow for troubleshooting common N-pivaloyl cleavage issues.

Data Summary: Temperature in N-Pivaloyl Cleavage

The following table summarizes conditions for N-pivaloyl cleavage from various substrates, highlighting the role of temperature.

MethodReagent(s)Substrate ExampleTemperature (°C)Time (h)Yield (%)Reference
Basic LDA in THFN-Pivaloylindole40-452-9090-99[2]
Basic Sodium MethoxideN-Pivaloylcyclohepta[cd]indoleReflux-19[2]
Reductive Lithium, Naphthalene (cat.)1-Pivaloyl-1H-tetrazole0-Good[4]

Experimental Protocols

Protocol 1: N-Pivaloyl Cleavage using LDA in THF

This protocol is adapted from the deprotection of N-pivaloylindoles.[2]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon), dissolve the N-pivaloyl substrate in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add a solution of Lithium diisopropylamide (LDA) (typically 2.0 equivalents) dropwise to the stirred solution.

  • Heating: After addition is complete, remove the ice bath and warm the reaction mixture to 40-45°C using a temperature-controlled oil bath.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reaction times can vary significantly (from 2 to 90 hours) depending on the substrate's steric hindrance.[2]

  • Quenching: Once the starting material is consumed, cool the reaction back to 0°C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

A Dissolve N-Piv Substrate in Anhydrous THF B Cool to 0°C A->B C Add LDA (2.0 eq) Dropwise B->C D Warm to 40-45°C C->D E Monitor by TLC/LC-MS D->E E->D Incomplete F Cool to 0°C & Quench with sat. aq. NH4Cl E->F Complete G Aqueous Workup & Purification F->G

Caption: Experimental workflow for N-pivaloyl cleavage using LDA.

References

Technical Support Center: N-Pivaloyl Group Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and detailed protocols for researchers encountering incomplete N-pivaloyl deprotection in their experiments. The pivaloyl (Piv) group is a sterically hindered and robust protecting group, often leading to challenging removal. This guide offers potential solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my N-pivaloyl deprotection incomplete?

Incomplete N-pivaloyl deprotection is a common issue primarily due to the steric bulk of the tert-butyl group, which hinders nucleophilic attack at the carbonyl center.[1] Other factors can include suboptimal reaction conditions (temperature, time), inappropriate choice of reagents for your specific substrate, or reagent degradation.

Q2: What are the general strategies for removing an N-pivaloyl group?

N-pivaloyl groups can be cleaved under basic, acidic, or reductive conditions.[2][3] The choice of method depends heavily on the stability of your substrate and the other functional groups present.

Q3: Are there any particularly harsh methods I should be cautious with?

Methods involving strong bases like lithium diisopropylamide (LDA) or strong reducing agents like lithium aluminum hydride (LiAlH₄) can be very effective but may not be compatible with sensitive functional groups in your molecule.[4][5] Always consider the overall chemical structure of your compound before selecting a deprotection strategy.

Q4: My substrate is a complex indole (B1671886) derivative. Are there any specialized methods?

Yes, for N-pivaloylindoles, carbazoles, and β-carbolines, treatment with lithium diisopropylamide (LDA) has been shown to be a highly effective and general method, proceeding in excellent yields even with various substituents present.[4]

Q5: I am working with oligosaccharides and standard basic hydrolysis is not working. What can I try?

Pivaloyl esters on oligosaccharides are notoriously difficult to remove.[1] While standard methods like NaOMe/MeOH often fail, stronger conditions may be required. However, care must be taken to avoid unwanted side reactions. Reductive cleavage could be an alternative to explore.[1]

Troubleshooting Guide for Incomplete N-Pivaloyl Deprotection

If you are observing incomplete deprotection, follow this step-by-step guide to troubleshoot the reaction.

  • Verify Reagent Quality: Ensure all reagents and solvents are pure and anhydrous, as required. Strong bases and reducing agents are particularly sensitive to air and moisture.

  • Increase Reaction Time and/or Temperature: Due to steric hindrance, pivaloyl deprotection can be slow. Cautiously increase the reaction time and/or temperature while monitoring the reaction by TLC or LC-MS to check for product formation and potential decomposition.

  • Increase Reagent Stoichiometry: An insufficient excess of the deprotecting agent can lead to an incomplete reaction. Try increasing the number of equivalents of the base, acid, or reducing agent.

  • Switch Deprotection Strategy: If optimizing conditions for one method fails, a different chemical approach is warranted. For instance, if basic hydrolysis is ineffective, consider a reductive cleavage. The decision workflow is illustrated in the diagram below.

G start Incomplete N-Piv Deprotection check_conditions 1. Optimize Current Conditions - Increase Time - Increase Temperature - Increase Reagent Equivalents start->check_conditions is_complete Reaction Complete? check_conditions->is_complete end Successful Deprotection is_complete->end Yes change_strategy 2. Change Deprotection Strategy is_complete->change_strategy No substrate_check Substrate Type? change_strategy->substrate_check indole Indole / Carbazole Derivative? substrate_check->indole Heterocycle ester Aryl Ester? substrate_check->ester Ester general General Amide / Robust Substrate? substrate_check->general Other indole->general No try_lda Use LDA Protocol indole->try_lda Yes ester->general No try_thiol Use Thiol/K2CO3 Protocol ester->try_thiol Yes try_strong_base Try Stronger Base (e.g., NaOH/Phase Transfer) general->try_strong_base Base-Stable try_reductive Try Reductive Cleavage (e.g., LiAlH4) general->try_reductive Reductant-Stable monitor Monitor Reaction (TLC, LC-MS) try_lda->monitor try_thiol->monitor try_strong_base->monitor try_reductive->monitor monitor->is_complete

Caption: Troubleshooting workflow for incomplete N-pivaloyl deprotection.

Comparison of Deprotection Methods

The following table summarizes various methods for N-pivaloyl deprotection. Note that yields are highly substrate-dependent.

Method CategoryReagents & ConditionsSubstrate CompatibilityAdvantagesDisadvantages
Strong Base LDA (2 equiv.), THF, 40-45 °C[4]Excellent for N-pivaloylindoles, carbazoles, and β-carbolines. Tolerates aldehydes, esters, and ethers.[4]High to quantitative yields for suitable substrates.[4]Requires strictly anhydrous conditions; LDA is a very strong, non-selective base.
Basic Hydrolysis NaOH (powdered), Bu₄NHSO₄, THF or CH₂Cl₂[6]Effective for pivaloyl-protected alcohols and phenols.[6]Two-phase system can be effective when standard hydrolysis fails.May not be suitable for base-labile compounds.
Alkoxides (e.g., NaOMe in MeOH)[4]General amides and esters.Standard basic conditions.Yields can be low and variable, especially with hindered substrates.[4]
Reductive Cleavage LiAlH₄ , THF[5]Amides and esters.Powerful reducing agent.Reduces other carbonyls (esters, acids, ketones) and other functional groups. Requires careful quenching.
Nucleophilic Cleavage Thiophenol (1 equiv.), K₂CO₃ (5 mol%), NMP, reflux[7]Specifically demonstrated for aryl pivalates.[7]High chemoselectivity for aryl esters over alkyl esters.[7]Limited to specific substrate classes; thiophenol is toxic and has a strong odor.

Key Experimental Protocols

Protocol 1: Deprotection of N-Pivaloylindoles using LDA [4]

This protocol is adapted from the deprotection of various substituted N-pivaloylindoles.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the N-pivaloylindole substrate (1.0 mmol) in anhydrous THF (10-20 mL).

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of lithium diisopropylamide (LDA, 2.0 mmol, 2.0 equivalents) in THF dropwise.

  • Reaction: After addition, warm the reaction mixture to 40-45 °C and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to 90 hours depending on the steric hindrance around the indole nucleus.[4]

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: Experimental workflow for LDA-mediated N-pivaloyl deprotection.

Protocol 2: Reductive Deprotection using LiAlH₄

This is a general procedure and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0-4.0 mmol) in anhydrous THF (15 mL) and cool to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the N-pivaloyl substrate (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After addition, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add X mL of water, X mL of 15% aqueous NaOH, and finally 3X mL of water, where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter the solid precipitate and wash thoroughly with THF or ethyl acetate. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization.

Protocol 3: Deprotection of Aryl Pivalates using Thiophenol [7]

This protocol is effective for the cleavage of pivalate (B1233124) esters from phenolic hydroxyl groups.

  • Preparation: In a reaction vessel, combine the aryl pivalate (1.0 mmol), thiophenol (1.0 mmol, 1.0 equiv.), and potassium carbonate (K₂CO₃, 0.05 mmol, 5 mol%).

  • Solvent: Add N-Methyl-2-pyrrolidone (NMP, ~1.0 mL).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC. Deprotection is often rapid (5-15 minutes).

  • Work-up: Cool the reaction mixture and make it alkaline with 5% aqueous NaOH. Wash with diethyl ether to remove neutral byproducts. Acidify the aqueous layer with 6 N HCl and extract the phenolic product with diethyl ether.

  • Purification: Dry the combined organic extracts, concentrate, and purify the product as needed.

References

Technical Support Center: N-Pivaloylglycine Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Pivaloylglycine in strong acid and base.

Frequently Asked Questions (FAQs)

Q1: How stable is the amide bond in this compound to strong acid and base?

A1: The amide bond in this compound, like other amides, is susceptible to hydrolysis under both strong acidic and strong basic conditions. This reaction breaks the amide bond, yielding pivalic acid and glycine (B1666218). The rate of hydrolysis is dependent on the pH, temperature, and concentration of the acid or base. Generally, amides are more resistant to hydrolysis than esters. The bulky pivaloyl group in this compound is expected to sterically hinder the approach of nucleophiles (like water or hydroxide (B78521) ions) to the carbonyl carbon, which may result in a slower hydrolysis rate compared to less hindered N-acyl glycines.

Q2: What are the expected degradation products of this compound in strong acid and base?

A2: Under both acidic and basic conditions, the primary degradation products of this compound are expected to be pivalic acid and glycine .[1] In acidic solution, glycine will be present as its protonated form (glycinium ion), while in basic solution, it will exist as the glycinate (B8599266) anion. Pivalic acid will be in its carboxylic acid form in acidic solution and as the pivalate (B1233124) salt in basic solution.

Q3: What are the typical conditions for performing a forced degradation study on this compound?

A3: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2][3] Typical conditions for this compound would involve:

  • Acidic Conditions: 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at temperatures ranging from room temperature to elevated temperatures (e.g., 60-80°C).[2]

  • Basic Conditions: 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) at similar temperatures.[2] The duration of the study can range from a few hours to several days, depending on the stability of the molecule. The goal is typically to achieve 5-20% degradation of the parent compound.[3]

Q4: How can I monitor the degradation of this compound during a stability study?

A4: The most common technique for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products (pivalic acid and glycine) and any other potential impurities. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify and confirm the structure of the degradation products.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction in real-time and provide structural information on the products formed.[5]

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) for this compound or glycine - Inappropriate mobile phase pH. - Secondary interactions with the column stationary phase. - Column overload.- Adjust the mobile phase pH to ensure the analytes are in a single ionic form. - Use a buffered mobile phase. - Consider a different column chemistry (e.g., end-capped C18). - Reduce the injection volume or sample concentration.[6]
Co-elution of this compound and degradation products - Insufficient chromatographic resolution.- Optimize the mobile phase composition (e.g., change the organic modifier or gradient slope). - Change the column to one with a different selectivity. - Adjust the column temperature.[7]
Baseline drift or noise - Contaminated mobile phase. - Detector lamp aging. - Incomplete column equilibration.- Prepare fresh mobile phase using high-purity solvents and degas thoroughly. - Replace the detector lamp if necessary. - Ensure the column is fully equilibrated with the mobile phase before analysis.[6]
Ghost peaks - Carryover from previous injections. - Contamination in the injection solvent.- Implement a robust needle wash procedure. - Inject a blank solvent to check for carryover. - Use fresh, high-purity injection solvent.

Quantitative Data Summary

ConditionExpected StabilityRelative Rate of Hydrolysis
Strong Acid (e.g., 1 M HCl, 80°C) Moderate to LowSlower than unhindered amides
Strong Base (e.g., 1 M NaOH, 80°C) LowSlower than unhindered amides
Neutral pH (pH 7) HighVery slow

Experimental Protocols

Protocol 1: Forced Degradation of this compound under Acidic Conditions

Objective: To induce and monitor the degradation of this compound in a strong acidic environment.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • Heating block or water bath

  • Calibrated HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Condition: In a sealed vial, mix 1 mL of the this compound stock solution with 1 mL of 1 M HCl.

  • Incubation: Place the vial in a heating block set to 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquot with an equimolar amount of 1 M NaOH.

  • Dilution: Dilute the neutralized sample to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the appearance of degradation product peaks.

Protocol 2: Forced Degradation of this compound under Basic Conditions

Objective: To induce and monitor the degradation of this compound in a strong basic environment.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl) for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • Heating block or water bath

  • Calibrated HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.

  • Stress Condition: In a sealed vial, mix 1 mL of the this compound stock solution with 1 mL of 1 M NaOH.

  • Incubation: Place the vial in a heating block set to 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specified time intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquot with an equimolar amount of 1 M HCl.

  • Dilution: Dilute the neutralized sample to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination NP This compound Protonated_NP Protonated This compound NP->Protonated_NP + H₃O⁺ H3O H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_NP->Tetrahedral_Intermediate + H₂O H2O H₂O Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate + H₃O⁺ Products Pivalic Acid + Glycine (protonated) Protonated_Intermediate->Products Base_Catalyzed_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Proton Transfer NP This compound Tetrahedral_Intermediate Tetrahedral Intermediate NP->Tetrahedral_Intermediate + OH⁻ OH OH⁻ Carboxylate Pivalate Tetrahedral_Intermediate->Carboxylate Amine_anion Glycinate (anion) Tetrahedral_Intermediate->Amine_anion Pivalic_Acid Pivalic Acid Carboxylate->Pivalic_Acid + H₂O Glycine_anion Glycinate Amine_anion->Glycine_anion Experimental_Workflow Start Start: This compound Sample Stress Apply Stress Condition (Acid/Base, Temperature) Start->Stress Sampling Sample at Time Intervals Stress->Sampling Neutralize Neutralize Sample Sampling->Neutralize Analyze Analyze by HPLC-UV/MS Neutralize->Analyze Data Data Analysis: - % Degradation - Identify Products Analyze->Data End End: Stability Profile Data->End

References

Preventing steric hindrance in N-Pivaloylglycine coupling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in N-Pivaloylglycine coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to steric hindrance during coupling reactions?

A1: this compound possesses a bulky pivaloyl (tert-butylcarbonyl) group attached to the nitrogen atom of glycine. This bulky group physically obstructs the approach of the incoming amine to the activated carboxyl group, a phenomenon known as steric hindrance. This hindrance can significantly slow down the reaction rate, lead to incomplete coupling, and result in lower yields of the desired peptide.[1]

Q2: What are the initial indicators of a difficult coupling reaction with this compound?

A2: Common signs of a challenging coupling reaction include:

  • Low or no product yield: This is the most direct indication that the reaction is not proceeding efficiently.

  • Incomplete reaction: Monitoring the reaction (e.g., by TLC or LC-MS) may show the persistence of starting materials even after extended reaction times.

  • Formation of side products: In some cases, side reactions may become more prominent if the desired coupling is slow.

Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A3: For sterically hindered amino acids, high-reactivity coupling reagents are generally recommended. Onium-type reagents (both aminium/uronium and phosphonium (B103445) salts) are often more effective than carbodiimides. Reagents like HATU, COMU, and PyBOP are frequently used for such challenging couplings due to their ability to form highly reactive activated esters.[2]

Q4: Can increasing the reaction temperature or time overcome steric hindrance?

A4: Yes, modifying the reaction conditions can help overcome steric hindrance. Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Similarly, extending the reaction time can allow the reaction to proceed to completion. However, these changes should be made cautiously as excessive heat or time can lead to side reactions and racemization.

Q5: What is "double coupling" and when is it recommended?

A5: Double coupling is a technique where the coupling step is repeated with a fresh portion of the coupling reagent and the this compound. This is particularly useful when the initial coupling is incomplete due to steric hindrance. By providing a fresh supply of the activated amino acid, the reaction can be driven further towards completion.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Reagent Potency Switch to a more potent coupling reagent such as HATU, COMU, or PyBOP.[2]Increased reaction rate and higher yield due to more effective activation of the carboxyl group.
Steric Hindrance 1. Increase reaction temperature.2. Extend reaction time.3. Perform a "double coupling".Improved reaction kinetics to overcome the steric barrier, leading to a higher conversion of starting materials to product.
Inadequate Solvent Ensure the use of a suitable anhydrous, polar aprotic solvent like DMF or NMP to ensure all reactants are fully solvated.Improved solubility and interaction of reactants, facilitating the coupling reaction.
Presence of Moisture Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevention of hydrolysis of the activated ester intermediate, thus preserving the reactive species for the desired coupling.
Problem 2: Incomplete Reaction (Starting Material Remains)
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reagent Stoichiometry Increase the equivalents of the coupling reagent and/or this compound relative to the amine component.A higher concentration of the activated species will favor the forward reaction and drive it to completion.
Poor Resin Swelling (for Solid-Phase Synthesis) Ensure the resin is adequately swollen in the reaction solvent for at least 30 minutes before the coupling step.Proper swelling allows for better access of the reagents to the reaction sites on the resin, leading to a more complete reaction.
Premature Deactivation of Activated Ester Prepare the activated this compound solution just before adding it to the amine component.Minimizes the time the highly reactive intermediate is in solution, reducing the chance of degradation or side reactions.

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

ReagentCoupling SystemYield (%)Reaction TimeRacemization (%)
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLow
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLow
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLow
PyBOP Various Hindered Systems> 90% Conversion16 hoursLow

Note: This table synthesizes data from multiple sources for the sterically hindered amino acid Aib (α-aminoisobutyric acid), which serves as a good model for this compound. Reaction conditions may vary.[2]

Experimental Protocols

Protocol 1: General Coupling of this compound using HATU
  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the solution and stir for 2-5 minutes at room temperature to pre-activate the this compound.

  • Coupling: Add the amine component (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. For very hindered couplings, the reaction time can be extended or the temperature gently increased (e.g., to 40-50 °C).

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Coupling of this compound using Pivaloyl Chloride (Mixed Anhydride (B1165640) Method)
  • Preparation: Dissolve this compound (1 equivalent), triethylamine (B128534) (1 equivalent), and pyridine (B92270) (2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.[3]

  • Activation: Cool the solution to -10 °C and add pivaloyl chloride (1 equivalent) dropwise. Stir for 1-2 minutes to form the mixed anhydride.[3]

  • Coupling: Add the amine component (1 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[3]

  • Purification: Purify the crude product by column chromatography.

Visualizations

troubleshooting_workflow start Low Yield in this compound Coupling check_reagent Is a potent coupling reagent being used? (e.g., HATU, COMU) start->check_reagent change_reagent Switch to a high-reactivity reagent (HATU, COMU, PyBOP) check_reagent->change_reagent No check_conditions Are reaction conditions optimized? check_reagent->check_conditions Yes change_reagent->check_conditions optimize_conditions Increase temperature and/or reaction time. Consider double coupling. check_conditions->optimize_conditions No check_completeness Is the reaction incomplete? check_conditions->check_completeness Yes optimize_conditions->check_completeness increase_equivalents Increase equivalents of This compound and coupling reagent. check_completeness->increase_equivalents Yes success Successful Coupling check_completeness->success No increase_equivalents->success

Caption: Troubleshooting workflow for low yield in this compound coupling.

coupling_reagent_selection start Select Coupling Reagent for This compound steric_hindrance High Steric Hindrance start->steric_hindrance onium_reagents Onium Salt Reagents (Uronium/Phosphonium) steric_hindrance->onium_reagents Recommended carbodiimides Carbodiimides (e.g., DCC, DIC) steric_hindrance->carbodiimides Less Recommended hatu_comu HATU / COMU (High Reactivity, Low Racemization) onium_reagents->hatu_comu pybop PyBOP (Good for hindered systems) onium_reagents->pybop dcc_dic Less effective for severely hindered couplings carbodiimides->dcc_dic

Caption: Decision logic for selecting a coupling reagent for this compound.

References

How to improve the solubility of N-Pivaloylglycine for reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-Pivaloylglycine for various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an acylglycine, a derivative of the amino acid glycine.[1][2] Its structure, containing both a hydrophobic pivaloyl group and a hydrophilic carboxylic acid group, can lead to limited solubility in a broad range of solvents, posing challenges for its use in homogeneous reaction mixtures. Achieving sufficient concentration in a solvent is crucial for efficient reaction kinetics and product yield.

Q2: What are the general approaches to improve the solubility of a carboxylic acid like this compound?

Several methods can be employed to enhance the solubility of carboxylic acids. These can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction (micronization, nanosuspension), altering the crystal form (polymorphs, amorphous forms), and using drug dispersion in carriers.[3][4] Chemical modifications often involve changing the pH, forming salts, or creating derivatives.[3] The use of co-solvents, surfactants, and adjusting the temperature are also common and effective strategies.[5][6]

Q3: How does temperature affect the solubility of this compound?

For most solid solutes in liquid solvents, solubility increases with temperature.[7][8][9] Therefore, heating the reaction mixture can be a simple and effective way to dissolve more this compound. However, it is crucial to consider the thermal stability of all reactants and the potential for side reactions at elevated temperatures. The relationship between temperature and solubility can be complex and may not be linear.[6][10]

Q4: Can the choice of solvent significantly impact the solubility of this compound?

Absolutely. The principle of "like dissolves like" is a useful guideline.[7] this compound has both polar (carboxylic acid) and non-polar (pivaloyl group) characteristics. Therefore, a solvent or a solvent mixture that can interact favorably with both parts of the molecule will likely be most effective. Aprotic polar solvents or mixtures of polar and non-polar solvents are often good starting points. The Hildebrand solubility parameter can be a useful tool for predicting miscibility.[7][8]

Q5: How can I convert this compound to a more soluble form?

Since this compound is a carboxylic acid, it can be deprotonated with a base to form a salt. These salts are often significantly more soluble in polar solvents, particularly water, than the parent acid.[3][5] Common bases for this purpose include sodium hydroxide, potassium carbonate, or organic amines like triethylamine (B128534). This approach is particularly useful for aqueous reactions. For reactions in organic solvents, forming an ammonium (B1175870) salt with an organic base can also enhance solubility.

Troubleshooting Guides

Issue: this compound is not dissolving in my chosen organic solvent.

Possible Causes & Solutions:

Cause Troubleshooting Step Rationale
Inappropriate Solvent Choice 1. Review the polarity of your current solvent. 2. Try a more polar aprotic solvent such as DMF, DMSO, or NMP.[11][12][13] 3. Consider a solvent mixture (e.g., toluene/THF, DCM/methanol).This compound's amide and carboxylic acid groups suggest that polar solvents capable of hydrogen bonding or strong dipole-dipole interactions will be more effective. A solvent blend can balance the polarity to better match the solute.
Low Temperature 1. Gently warm the mixture while stirring. 2. Monitor for dissolution. Be careful not to exceed the boiling point of the solvent or the decomposition temperature of the reactants.Solubility of solids generally increases with temperature.[9]
Incomplete Deprotonation (if forming a salt) 1. Ensure a stoichiometric amount or a slight excess of base is used. 2. Choose a base that is strong enough to fully deprotonate the carboxylic acid.Incomplete salt formation will leave the less soluble free acid in the mixture.
Solid-State Properties 1. If possible, try using an amorphous form of this compound, as it is generally more soluble than crystalline forms. 2. Reduce the particle size by grinding the solid before adding it to the solvent.[3][4]Amorphous solids lack a crystal lattice energy that needs to be overcome for dissolution. Smaller particles have a larger surface area, which can increase the rate of dissolution.
Issue: My reaction is heterogeneous, and I suspect poor solubility of this compound is the cause.

Workflow for Improving Solubility and Achieving a Homogeneous Reaction:

G cluster_0 Initial Observation cluster_1 Solvent & Temperature Optimization cluster_2 Chemical Modification cluster_3 Co-Solvent Approach cluster_4 Outcome A Heterogeneous Reaction Mixture B Select a More Polar Aprotic Solvent (e.g., DMF, DMSO) A->B Try First C Increase Reaction Temperature B->C If still insoluble F Homogeneous Reaction Mixture B->F Success D Add a Base to Form a Soluble Salt (e.g., Triethylamine) C->D If still insoluble C->F Success E Introduce a Co-solvent (e.g., a small amount of water or a polar protic solvent) D->E If salt formation is not desired D->F Success E->F Success G Re-evaluate Reaction Conditions E->G If all else fails

Caption: Troubleshooting workflow for achieving a homogeneous reaction mixture.

Experimental Protocols

Protocol 1: Solubility Screening in Common Organic Solvents

Objective: To determine the qualitative solubility of this compound in a range of common organic solvents at room temperature and with heating.

Materials:

  • This compound

  • Selection of solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Methanol (MeOH), Toluene)

  • Small vials or test tubes

  • Stir plate and stir bars

  • Heat gun or water bath

Procedure:

  • Add approximately 10 mg of this compound to a vial.

  • Add 1 mL of the first solvent to the vial.

  • Stir vigorously at room temperature for 5 minutes.

  • Observe and record the solubility (e.g., freely soluble, partially soluble, insoluble).

  • If the compound is not fully dissolved, gently heat the vial while stirring.

  • Observe and record any changes in solubility upon heating.

  • Repeat steps 1-6 for each solvent.

Expected Outcome: This screening will provide a qualitative understanding of which solvents are most suitable for dissolving this compound, guiding solvent selection for reactions. A summary of expected qualitative solubilities is provided below.

SolventExpected Solubility at Room TemperatureExpected Solubility with HeatingPolarity
Dichloromethane (DCM)Sparingly Soluble / InsolublePartially SolubleNon-polar
TolueneInsolubleSparingly SolubleNon-polar
Ethyl Acetate (EtOAc)Sparingly SolubleSolublePolar Aprotic
Tetrahydrofuran (THF)Partially SolubleSolublePolar Aprotic
Acetonitrile (MeCN)Partially SolubleSolublePolar Aprotic
Methanol (MeOH)SolubleFreely SolublePolar Protic
Dimethylformamide (DMF)SolubleFreely SolublePolar Aprotic
Dimethyl Sulfoxide (DMSO)SolubleFreely SolublePolar Aprotic
Protocol 2: Improving Solubility by Salt Formation

Objective: To enhance the solubility of this compound in a polar organic solvent by converting it to its triethylammonium (B8662869) salt.

Materials:

  • This compound

  • Triethylamine (TEA)

  • A suitable polar aprotic solvent in which the free acid has limited solubility (e.g., THF or MeCN)

  • Stir plate and stir bar

Procedure:

  • Suspend this compound in the chosen solvent (e.g., 10 mL of THF per 100 mg of this compound).

  • While stirring, add triethylamine dropwise (approximately 1.1 equivalents).

  • Continue stirring at room temperature.

  • Observe the mixture. The suspension should clarify as the soluble triethylammonium salt of this compound is formed.

  • The resulting homogeneous solution can then be used in the subsequent reaction.

Logical Relationship for Salt Formation:

G A This compound (Sparingly Soluble Acid) C N-Pivaloylglycinate Triethylammonium Salt (Soluble Salt) A->C B Triethylamine (Soluble Base) B->C

Caption: Conversion of this compound to a soluble salt.

References

Removal of pivaloyl chloride impurity from N-Pivaloylglycine.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of pivaloyl chloride impurity from N-Pivaloylglycine.

Frequently Asked Questions (FAQs)

Q1: How does pivaloyl chloride impurity typically arise during the synthesis of this compound?

Pivaloyl chloride is a highly reactive reagent used to introduce the pivaloyl protecting group.[1] In the synthesis of this compound from glycine, pivaloyl chloride is a primary reactant. The impurity arises when a slight excess of pivaloyl chloride is used to ensure the complete consumption of the starting glycine, or if the reaction does not proceed to 100% completion. This unreacted pivaloyl chloride will remain in the crude product mixture.

Q2: What is the initial and most critical step to remove residual pivaloyl chloride after the reaction is complete?

The most critical first step is to quench the reaction mixture. Pivaloyl chloride reacts readily with water in a process called hydrolysis to form the much more manageable byproducts, pivalic acid and hydrochloric acid (HCl).[2] Therefore, carefully adding water or an aqueous solution to the reaction mixture will convert the volatile and reactive pivaloyl chloride into these less problematic species.

Q3: After quenching, what is the standard procedure to separate the this compound from the hydrolysis byproducts?

An aqueous workup is the standard procedure. This typically involves:

  • Diluting the reaction mixture with an appropriate organic solvent (like ethyl acetate (B1210297) or dichloromethane) and water.

  • Transferring the mixture to a separatory funnel.

  • Washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] This step is crucial as it neutralizes the HCl and deprotonates the pivalic acid, converting it into its water-soluble sodium salt, which then partitions into the aqueous layer.

  • Washing with a saturated aqueous solution of NaCl (brine) to reduce the solubility of the organic product in the aqueous phase and aid in layer separation.[3]

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and removing the solvent under reduced pressure to yield the crude this compound.

Q4: My crude this compound is still not pure enough. What is the best method for final purification?

Recrystallization is the most effective technique for purifying a solid organic compound like this compound.[4] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[5] By dissolving the crude product in a minimal amount of a hot, suitable solvent and then allowing it to cool slowly, the this compound will crystallize out in a purer form, leaving the more soluble impurities behind in the solvent.[6][7]

Q5: How do I select the ideal solvent for the recrystallization of this compound?

The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4][6] The impurities, conversely, should either be insoluble at all temperatures or highly soluble even at low temperatures. A systematic approach involves testing small amounts of your crude product with various solvents (e.g., water, ethanol, ethyl acetate, hexane, or mixtures thereof) to find one that meets these criteria.

Q6: How can I definitively confirm that the pivaloyl chloride impurity has been removed?

Several analytical techniques can confirm the absence of pivaloyl chloride:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile compounds like pivaloyl chloride.[8][9] It can be used for both qualitative identification and quantitative measurement.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final this compound product.[1] A pure sample will show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to check for the characteristic signals of pivaloyl chloride. The absence of these signals in the final product spectrum is a strong indicator of its removal.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the product. The solution is supersaturated or was cooled too quickly.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider using a lower-boiling point solvent or solvent mixture.
No crystals form upon cooling Too much solvent was used. The solution is not saturated enough.Boil off a portion of the solvent to increase the concentration and attempt to cool again. Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a seed crystal of pure product if available.
Low recovery yield after recrystallization Too much solvent was used, causing some product to remain dissolved. The product is partially soluble in the cold solvent. The crystals were not completely recovered during filtration.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Final product is still impure after one recrystallization The chosen solvent is not optimal and co-crystallizes impurities. A large amount of impurity was present in the crude material.Perform a second recrystallization. Re-evaluate the solvent choice; consider using a different solvent or a solvent-pair system (e.g., ethyl acetate/hexane).

Experimental Protocols

Protocol 1: Aqueous Workup for Pivaloyl Chloride Removal
  • Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully add deionized water dropwise to the reaction mixture with vigorous stirring to hydrolyze any unreacted pivaloyl chloride.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate) and enough water to ensure two distinct layers form.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃. Swirl the funnel gently at first to control the effervescence from CO₂ evolution. Separate the aqueous layer. Repeat this wash.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine).[3]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl and let it stand for 15 minutes.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Protocol 2: Recrystallization of this compound
  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals completely in a vacuum oven or desiccator to remove all traces of solvent.

Visual Workflow and Logic Diagrams

G cluster_0 Synthesis & Quench cluster_1 Liquid-Liquid Extraction cluster_2 Purification & Analysis Reaction This compound Synthesis Quench Quench with H₂O Reaction->Quench Workup Aqueous Workup (NaHCO₃/Brine) Quench->Workup Crude Isolate Crude Product Workup->Crude Recrystal Recrystallization Crude->Recrystal Pure_Product Pure this compound Recrystal->Pure_Product Analysis Purity Analysis (HPLC/GC-MS) Pure_Product->Analysis

Caption: Workflow for the purification of this compound.

G start Start Recrystallization: Cooling the hot, saturated solution q1 Do crystals form? start->q1 q2 Is the solution cloudy or oily? q1->q2 Yes res1 Action: - Scratch inner wall of flask - Add a seed crystal - Boil off excess solvent & re-cool q1->res1 No sol1 No sol2 Yes res2 Action: - Re-heat the solution - Add more solvent - Cool down much slower q2->res2 Yes res3 Proceed to Vacuum Filtration q2->res3 No

Caption: Troubleshooting logic for common recrystallization issues.

G Reactants Pivaloyl Chloride H₂O Products Pivalic Acid HCl Reactants->Products Hydrolysis Reaction

Caption: Hydrolysis of pivaloyl chloride impurity during workup.

References

Technical Support Center: Managing Stereochemical Integrity During N-Acylglycine Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage and prevent epimerization during the activation and coupling of N-acylglycine derivatives, such as N-Pivaloylglycine, in peptide synthesis.

Understanding the Core Issue: Glycine (B1666218) and Epimerization

A crucial initial point to clarify is that glycine is an achiral amino acid, meaning it does not have a stereocenter and therefore cannot undergo epimerization or racemization. Consequently, This compound itself is not susceptible to epimerization.

However, the concern for maintaining stereochemical integrity is highly relevant during the coupling of this compound to a chiral amino acid. The activation of the carboxylic acid of this compound can create conditions that lead to the epimerization of the adjacent, newly coupled chiral amino acid residue. This guide will therefore focus on strategies to prevent the epimerization of chiral amino acids during the coupling process involving N-acylglycines.

Frequently Asked Questions (FAQs)

Q1: Why is epimerization a concern when coupling this compound to a chiral amino acid?

A1: The activation of the carboxylic acid of this compound creates a highly reactive intermediate. Under certain conditions, particularly with prolonged activation times or the use of strong bases, this activated species can facilitate the abstraction of the alpha-proton of the adjacent chiral amino acid residue after the peptide bond has formed. This leads to a loss of stereochemical purity and the formation of diastereomeric impurities that are often difficult to separate from the desired product.[1][2]

Q2: Which factors have the most significant impact on the rate of epimerization during coupling reactions?

A2: Several factors can influence the extent of epimerization, including the choice of coupling reagent, the type and amount of base used, the reaction temperature, and the duration of the activation step.[1][3] Polar solvents can also increase the rate of epimerization.[4]

Q3: Are certain amino acids more prone to epimerization?

A3: Yes, amino acids with electron-withdrawing groups in their side chains or those that are sterically hindered are more susceptible to epimerization. Histidine and cysteine are particularly prone to racemization.[5]

Q4: How can I detect and quantify epimerization in my product?

A4: Epimerization can be detected and quantified using chiral high-performance liquid chromatography (HPLC) or capillary electrophoresis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify diastereomers.

Troubleshooting Guide: Minimizing Epimerization

This guide provides a systematic approach to troubleshooting and minimizing epimerization during the coupling of this compound to chiral amino acids.

Issue Probable Cause Recommended Solution(s)
High levels of diastereomeric impurities detected by HPLC/MS. Inappropriate coupling reagent or excessive activation.Switch to a coupling reagent known for low epimerization potential, such as a carbodiimide (B86325) (e.g., DIC) in the presence of an additive like HOBt or Oxyma.[1][6] Avoid prolonged pre-activation times.[1]
Use of a strong or sterically unhindered base.Replace strong bases like DIPEA with weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][6]
Elevated reaction temperature.Perform the coupling reaction at a lower temperature, for instance, at 0 °C, to reduce the rate of epimerization.[1][6]
Low coupling efficiency when using milder conditions. Insufficient activation for a difficult coupling.Consider using a more potent coupling reagent like HATU, but with careful control of reaction time and temperature to balance efficiency with minimizing epimerization.[7] Alternatively, a double coupling approach can be employed.[1]
Epimerization observed even with optimized coupling conditions. The specific amino acid being coupled is highly susceptible to racemization.For highly sensitive amino acids, consider alternative synthetic strategies or protecting groups that can help shield the alpha-proton.

Quantitative Data on Epimerization

The choice of coupling reagents and additives significantly impacts the degree of epimerization. The following table summarizes reported epimerization levels for different coupling systems in a model peptide synthesis.

Coupling SystemEpimerization (%)Notes
EDC/HOAt29.8Data from the solid-phase synthesis of Gly-Phe-Pro-NH2.
EDC-HCl/HOAt24.1Data from the solid-phase synthesis of Gly-Phe-Pro-NH2.
DIC/HOAt4.2Data from the solid-phase synthesis of Gly-Phe-Pro-NH2.
DIC/HOBtMinimalThe addition of HOBt is known to minimize racemization with carbodiimides.
HATULess than HBTUHATU generally reacts faster, which can lead to less epimerization.
COMUReduced epimerizationHas shown reduced epimerization compared to HBTU/HATU.
Carbodiimide + HOBt + CuCl₂< 0.1The simultaneous use of HOBt and Cu²⁺ ions with a carbodiimide can virtually eliminate epimerization.

Note: Epimerization rates are highly dependent on the specific amino acids being coupled, the solvent, base, and temperature.

Experimental Protocols

Protocol 1: Low-Epimerization Coupling using DIC/HOBt

This protocol is designed to minimize epimerization during the solution-phase coupling of this compound to a chiral amino acid ester.

Materials:

  • This compound

  • Chiral amino acid ester hydrochloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM or DMF.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) and NMM (1.0 equivalent) in the same solvent.

  • Cool the this compound/HOBt solution to 0 °C in an ice bath.

  • Slowly add DIC (1.0 equivalent) to the cooled this compound/HOBt solution and stir for 5-10 minutes for pre-activation.

  • Add the amino acid ester solution to the activated mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring until completion (monitor by TLC or LC-MS).

  • Filter off the diisopropylurea byproduct and proceed with standard aqueous work-up and purification.[6]

Visualizing the Epimerization Pathway and Prevention Strategy

The following diagrams illustrate the key chemical pathways and the logical workflow for troubleshooting epimerization.

Epimerization_Pathway cluster_activation Activation Step cluster_coupling Coupling & Epimerization N_Piv_Gly This compound Coupling_Reagent Coupling Reagent (e.g., DIC) Activated_Intermediate Activated Intermediate (O-acylisourea) N_Piv_Gly->Activated_Intermediate + Chiral_AA Chiral Amino Acid (L-configuration) Peptide_Bond Peptide Bond Formation Activated_Intermediate->Peptide_Bond Chiral_AA->Peptide_Bond + Epimerization Epimerization (via enolization) Peptide_Bond->Epimerization Base, Heat, Time D_AA_Peptide Peptide with D-Amino Acid Epimerization->D_AA_Peptide Troubleshooting_Workflow Start Epimerization Detected Check_Reagent Evaluate Coupling Reagent Start->Check_Reagent Check_Base Assess Base Check_Reagent->Check_Base [Sub-optimal] Use_DIC_Oxyma Use DIC/Oxyma or DIC/HOBt Check_Reagent->Use_DIC_Oxyma [Optimal] Check_Temp Review Temperature Check_Base->Check_Temp [Sub-optimal] Use_NMM_Collidine Switch to NMM or Collidine Check_Base->Use_NMM_Collidine [Optimal] Check_Time Minimize Pre-activation Time Check_Temp->Check_Time [Sub-optimal] Lower_Temp Couple at 0°C Check_Temp->Lower_Temp [Optimal] Immediate_Coupling Add Amine Immediately After Activation Check_Time->Immediate_Coupling [Optimal] End Epimerization Minimized Check_Time->End [Sub-optimal] Use_DIC_Oxyma->Check_Base Use_NMM_Collidine->Check_Temp Lower_Temp->Check_Time Immediate_Coupling->End

References

Technical Support Center: Troubleshooting Unexpected Byproducts in N-Pivaloylglycine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Pivaloylglycine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this compound. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues related to the formation of unexpected byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts in reactions involving this compound?

A1: The two most common and unexpected byproducts encountered in reactions with this compound, particularly in esterification and peptide coupling reactions, are N-acylurea and diketopiperazine (DKP) derivatives.

  • N-acylurea is typically formed as a byproduct during carbodiimide-mediated coupling reactions, such as the Steglich esterification, where the activating agent is, for example, N,N'-dicyclohexylcarbodiimide (DCC).

  • Diketopiperazine (cyclo(Gly-Gly)) can form from the self-condensation of this compound derivatives, especially under conditions that favor intramolecular cyclization.

Q2: How can I detect the presence of these byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the detection of these byproducts.

  • Thin Layer Chromatography (TLC): N-acylurea byproducts are often less polar than the starting carboxylic acid and may have a similar polarity to the desired ester product, but they can often be visualized as a separate spot. Diketopiperazines are generally more polar than the desired product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for quantifying the presence of byproducts. Using a suitable column and gradient, you can separate the desired product from both N-acylurea and diketopiperazine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the byproducts. N-acylureas will have characteristic signals corresponding to the dicyclohexyl or other urea-derived groups. Diketopiperazines will show a simplified set of proton and carbon signals due to their cyclic and symmetrical structure.

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weight of the byproducts, confirming their identity.

Troubleshooting Guides

Issue 1: Formation of an N-Acylurea Byproduct in a DCC-Mediated Reaction

Q3: I am performing a Steglich esterification with this compound, DCC, and an alcohol, but I am observing a significant amount of a byproduct that I suspect is N-pivaloyl-N,N'-dicyclohexylurea. Why is this happening and how can I prevent it?

A3: The formation of N-acylurea is a well-known side reaction in carbodiimide-mediated couplings. It occurs through an intramolecular rearrangement of the reactive O-acylisourea intermediate. The use of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is crucial to minimize this side reaction by intercepting the O-acylisourea intermediate before it can rearrange.

Troubleshooting Steps:

  • Ensure Sufficient DMAP Catalyst: A catalytic amount of DMAP (typically 5-10 mol%) is essential to accelerate the desired ester formation and outcompete the N-acylurea rearrangement.

  • Control the Reaction Temperature: The rearrangement to the N-acylurea is often accelerated at higher temperatures. Performing the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly reduce the formation of this byproduct.

  • Order of Reagent Addition: The preferred order of addition is to dissolve the this compound, alcohol, and DMAP in the solvent before adding the DCC solution. This ensures that the nucleophile (alcohol) and catalyst (DMAP) are present to react with the O-acylisourea intermediate as soon as it is formed.

  • Choice of Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are generally suitable.

Data Presentation: Impact of Reaction Parameters on N-Acylurea Formation

ParameterConditionExpected Impact on N-Acylurea FormationRationale
DMAP Concentration Low ( < 5 mol%)HighInsufficient catalysis allows the O-acylisourea intermediate to rearrange.
High (5-10 mol%)LowDMAP intercepts the O-acylisourea to form a more reactive acylpyridinium intermediate.
Temperature High (> 25 °C)HighThe intramolecular rearrangement to N-acylurea is accelerated at higher temperatures.
Low (0 °C to RT)LowLower temperatures slow down the rearrangement reaction.
DCC Addition Added before alcoholHighThe O-acylisourea intermediate forms in the absence of the nucleophile, allowing more time for rearrangement.
Added after alcoholLowThe alcohol is present to react with the O-acylisourea intermediate as it forms.

Experimental Protocol: Minimized N-Acylurea Formation in Steglich Esterification

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the alcohol, and DMAP.

  • Dissolve the solids in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Visualization: Reaction Pathway and Byproduct Formation

Steglich_Esterification cluster_main Desired Pathway cluster_side Side Reaction N-Piv-Gly-OH This compound O_acylisourea O-Acylisourea Intermediate N-Piv-Gly-OH->O_acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate O_acylisourea->Acylpyridinium + DMAP N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement (No DMAP / High Temp) DMAP DMAP Ester Desired Ester Acylpyridinium->Ester + R'-OH Alcohol Alcohol (R'-OH) DCU DCU

Caption: Steglich esterification pathway and the competing N-acylurea side reaction.

Issue 2: Formation of a Diketopiperazine (DKP) Byproduct

Q4: I am trying to activate the carboxyl group of this compound for a subsequent reaction, but I am isolating a cyclic byproduct. What is it and how can I avoid its formation?

A4: The cyclic byproduct is likely 2,5-diketopiperazine, formed by the head-to-tail dimerization of this compound or its activated derivative. This is especially problematic with glycine (B1666218) derivatives due to their lack of steric hindrance.

Troubleshooting Steps:

  • Use Low Temperatures: Perform the activation and subsequent coupling at low temperatures (e.g., -15 °C to 0 °C) to disfavor the intramolecular cyclization.

  • Control Concentration: Working at higher concentrations can favor the desired intermolecular reaction over the intramolecular cyclization. However, this must be balanced with solubility considerations.

  • Immediate Use of Activated Species: Once the carboxyl group of this compound is activated (e.g., as an acid chloride or mixed anhydride), it should be used immediately in the next step to minimize the time it has to cyclize.

  • Choice of Solvent: The polarity of the solvent can influence the rate of DKP formation. Less polar solvents may reduce the rate of this side reaction.

Data Presentation: Factors Influencing Diketopiperazine (DKP) Formation

ParameterConditionExpected Impact on DKP FormationRationale
Temperature HighHighIncreased molecular motion favors intramolecular cyclization.
LowLowThe rate of cyclization is significantly reduced at lower temperatures.
Concentration DiluteHighFavors intramolecular reactions over intermolecular reactions.
ConcentratedLowFavors the desired intermolecular reaction.
Reaction Time LongHighMore time for the activated intermediate to undergo cyclization.
ShortLowThe desired reaction can proceed before significant cyclization occurs.

Experimental Protocol: Peptide Coupling with Minimized DKP Formation

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (1.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound and HOBt in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add DIC and stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amino acid ester hydrochloride in anhydrous DMF and add DIPEA.

  • Add the amino acid ester solution to the pre-activated this compound solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Monitor the reaction by TLC or HPLC.

  • Work up the reaction by diluting with ethyl acetate (B1210297) and washing with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualization: DKP Formation Pathway

DKP_Formation cluster_main Desired Peptide Coupling cluster_side Dimerization & Cyclization N-Piv-Gly-Activated Activated This compound Dipeptide Desired Dipeptide N-Piv-Gly-Activated->Dipeptide + Amino Acid Ester Dimer Linear Dimer N-Piv-Gly-Activated->Dimer + N-Piv-Gly Amino_Ester Amino Acid Ester DKP Diketopiperazine (Byproduct) Dimer->DKP Intramolecular Cyclization

Caption: Competing pathways of desired peptide coupling versus diketopiperazine formation.

Technical Support Center: Optimization of Catalyst Loading for N-Pivaloylglycine Ligand Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst loading when using the N-Pivaloylglycine ligand in palladium-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of this compound in palladium-catalyzed reactions?

This compound belongs to the class of mono-N-protected amino acid (MPAA) ligands. In palladium-catalyzed reactions, particularly C-H functionalization, it acts as a crucial ancillary ligand. It coordinates to the palladium center, influencing its reactivity, selectivity, and stability throughout the catalytic cycle. The bifunctional nature of the ligand, with both an N-acyl N-H group and a carboxylate, is often critical for the C-H activation step.[1]

Q2: What is a typical starting catalyst and ligand loading for a reaction using this compound?

A common starting point for optimization is a palladium precursor (e.g., Pd(OAc)₂) to this compound ligand ratio of 1:1 to 1:2. The catalyst loading itself can vary significantly depending on the specific reaction, but a typical initial loading is between 1-5 mol% of the palladium catalyst relative to the limiting reagent.

Q3: How does the catalyst loading affect the reaction outcome?

The catalyst loading directly impacts reaction kinetics, yield, and cost-effectiveness.

  • Too low: May result in slow or incomplete conversion.

  • Too high: While it might increase the reaction rate, it can lead to higher costs, potential side reactions, and difficulties in purification. In some cases, high catalyst concentrations can lead to the formation of palladium black (catalyst aggregation), which deactivates the catalyst.

Q4: Can this compound be used in enantioselective reactions?

While this compound itself is achiral, the principles of using mono-N-protected amino acid ligands are central to the development of chiral ligands for asymmetric catalysis. For enantioselective transformations, a chiral mono-N-protected amino acid ligand would be required. The optimization principles for catalyst and ligand loading, however, remain similar.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with the this compound ligand.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Catalyst Poisoning: Heteroatoms (e.g., sulfur, nitrogen in certain substrates) can bind to the palladium center and deactivate the catalyst.1. Increase Ligand Loading: A higher ligand-to-metal ratio may protect the catalyst. 2. Use a More Robust Pre-catalyst: Consider using a pre-formed palladium complex. 3. Purify Starting Materials: Ensure all reagents are free from impurities that could act as catalyst poisons.
Inefficient Catalyst Activation: If using a Pd(II) source, in-situ reduction to the active Pd(0) species may be incomplete.1. Screen Different Bases: The choice of base can be critical for catalyst activation. 2. Use a Pd(0) Source: Consider using a catalyst like Pd₂(dba)₃.
Suboptimal Catalyst Loading: The amount of catalyst may be insufficient for the reaction to proceed to completion.1. Incrementally Increase Catalyst Loading: Try increasing the catalyst loading in small increments (e.g., from 2 mol% to 3 mol%, then 5 mol%). Monitor the effect on conversion.
Formation of Palladium Black Catalyst Aggregation: The palladium catalyst is aggregating and precipitating out of solution, leading to deactivation.1. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. 2. Adjust Ligand-to-Metal Ratio: An inappropriate ratio can lead to unstable catalytic species. Try increasing the amount of this compound. 3. Lower Catalyst Concentration: Very high catalyst loadings can sometimes promote aggregation.
Inconsistent Results Atmospheric Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Moisture can also interfere with the reaction.1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. 2. Use Anhydrous Solvents: Ensure all solvents are dry.
Side Product Formation (e.g., Homocoupling) Suboptimal Reaction Conditions: The reaction conditions may favor side reactions over the desired cross-coupling.1. Adjust Temperature: Lowering the temperature may increase selectivity. 2. Slow Addition of Reagents: In some cases, slow addition of one of the coupling partners can minimize homocoupling.

Data Presentation: Catalyst Loading Optimization

The following table provides a representative example of how to structure data from an optimization study of catalyst and ligand loading for a generic palladium-catalyzed C-H arylation using this compound. Note: Optimal conditions are highly substrate-dependent and should be determined experimentally.

Entry Pd(OAc)₂ (mol%) This compound (mol%) Pd:Ligand Ratio Yield (%) Observations
12.02.01:145Incomplete conversion.
22.04.01:265Improved yield.
35.05.01:175Good conversion, but higher catalyst cost.
45.0 10.0 1:2 92 Optimal conditions found.
55.015.01:390No significant improvement with excess ligand.
61.02.01:225Low conversion with reduced catalyst loading.

Experimental Protocols

General Protocol for a Palladium-Catalyzed C-H Arylation of an Indole (B1671886) Derivative using this compound Ligand

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Indole derivative (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

Procedure:

  • To an oven-dried reaction vessel, add the indole derivative, aryl halide, and base.

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.

  • In a separate vial, under an inert atmosphere, dissolve Pd(OAc)₂ and this compound in a small amount of the reaction solvent. Stir for 10-15 minutes to allow for pre-formation of the catalytic complex.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Add the remaining solvent to the reaction vessel to achieve the desired concentration.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow reagents 1. Add Reactants & Base (Indole, Aryl Halide, Base) inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert catalyst_add 4. Add Catalyst Solution inert->catalyst_add catalyst_prep 3. Prepare Catalyst Solution (Pd(OAc)2 + this compound in Solvent) catalyst_prep->catalyst_add reaction 5. Heat and Stir (Monitor Progress) catalyst_add->reaction workup 6. Quench and Extract reaction->workup purification 7. Purify Product (Column Chromatography) workup->purification

General Experimental Workflow for C-H Arylation.

troubleshooting_logic start Low Yield or No Reaction check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions increase_loading Increase Catalyst/Ligand Loading check_catalyst->increase_loading Suboptimal Loading? change_catalyst Use Different Pd Source/Ligand check_catalyst->change_catalyst Catalyst Poisoning? check_purity Verify Reagent Purity check_catalyst->check_purity Impure Reagents? check_temp Optimize Temperature check_conditions->check_temp Temp Too Low/High? check_base Screen Different Bases check_conditions->check_base Inefficient Base? check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere O2/H2O Contamination?

Troubleshooting Logic for Low Reaction Yield.

References

N-Pivaloylglycine deprotection failure with standard reagents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties with the deprotection of N-pivaloylglycine. The pivaloyl (Piv) group is a sterically bulky protecting group known for its high stability, which can make its removal challenging under standard conditions.

Troubleshooting Guide

This guide addresses common failures during the deprotection of this compound and suggests alternative approaches.

Issue: Incomplete or no deprotection with standard acid or base hydrolysis.

The N-pivaloyl amide bond is exceptionally stable due to the steric hindrance imposed by the tert-butyl group of the pivaloyl moiety and the resonance stabilization of the amide bond. Standard hydrolytic conditions are often insufficient to achieve complete cleavage.

Troubleshooting Workflow

Deprotection_Troubleshooting start Start: this compound deprotection failure check_conditions Have you tried forcing standard hydrolytic conditions? start->check_conditions forcing_conditions Increase temperature, reaction time, and/or reagent concentration. (e.g., 6M HCl or 6M NaOH, reflux) check_conditions->forcing_conditions No alternative_methods Consider alternative deprotection methods. check_conditions->alternative_methods Yes forcing_conditions->alternative_methods Still fails strong_base Strong, Non-Nucleophilic Base (e.g., LDA) alternative_methods->strong_base reductive_cleavage Reductive Cleavage (e.g., Lithium Naphthalenide) alternative_methods->reductive_cleavage end_success Success: Glycine (B1666218) product obtained strong_base->end_success end_failure Failure: Consult further literature or technical support strong_base->end_failure reductive_cleavage->end_success reductive_cleavage->end_failure

Caption: Troubleshooting workflow for this compound deprotection failure.

Frequently Asked Questions (FAQs)

Q1: Why is the pivaloyl group so difficult to remove from glycine?

A1: The difficulty in removing the pivaloyl group stems from two main factors:

  • Steric Hindrance: The bulky tert-butyl group shields the amide carbonyl from nucleophilic attack, which is a key step in both acid- and base-catalyzed hydrolysis.

  • Amide Resonance: The inherent stability of the amide bond due to resonance delocalization of the nitrogen lone pair with the carbonyl group makes it less reactive than other carbonyl derivatives like esters.

Q2: I have tried refluxing in 6M HCl for 24 hours and still have starting material. What should I do next?

A2: If forcing standard acidic conditions fails, it is advisable to switch to a different deprotection strategy. The extreme conditions required for acid hydrolysis may also lead to side reactions or degradation of other sensitive functional groups in your molecule. Consider trying a strong, non-nucleophilic base or a reductive cleavage method as outlined in the "Alternative Deprotection Methods" section below.

Q3: Are there any milder, alternative methods for pivaloyl group removal?

A3: While "mild" is relative when dealing with such a stable protecting group, some methods avoid the harsh, prolonged heating in strong acid or base. Reductive cleavage using dissolving metals can be performed at lower temperatures. However, these methods have their own set of considerations regarding functional group compatibility.

Q4: Can I use enzymatic methods to deprotect this compound?

A4: While enzymatic deprotection is a valuable tool for many protecting groups, there is currently limited literature on specific enzymes that efficiently cleave the N-pivaloyl group from amino acids. This is an area of ongoing research, but for now, chemical methods are more established.

Alternative Deprotection Methods

When standard hydrolytic methods fail, the following more potent strategies can be employed.

Data Presentation: Comparison of Deprotection Methods
MethodReagentsTypical ConditionsProsCons
Strong Acid Hydrolysis Concentrated HCl or H₂SO₄ in H₂O or dioxaneReflux, 24-72 hSimple reagents.Harsh conditions, potential for side reactions and racemization, often incomplete.
Strong Base Hydrolysis Concentrated NaOH or KOH in H₂O/alcoholReflux, 24-72 hSimple reagents.Harsh conditions, potential for side reactions and racemization, often incomplete.
Strong, Non-Nucleophilic Base Lithium diisopropylamide (LDA) in THF40-45 °C, 2-4 hEffective for sterically hindered amides, relatively short reaction time.[1]Requires anhydrous conditions, LDA is a strong and reactive base.
Reductive Cleavage Lithium metal, catalytic naphthalene (B1677914) in THF0 °C to room temperature, 1-3 hNon-hydrolytic, mild temperatures, can be highly efficient.[2][3]Sensitive to reducible functional groups (e.g., esters, ketones, halides).

Experimental Protocols

Note: These protocols are based on literature for similar sterically hindered amides and should be adapted and optimized for this compound. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Deprotection using Lithium Diisopropylamide (LDA)

This method is adapted from the deprotection of N-pivaloylindoles and may be effective for this compound.[1]

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (2.0 equivalents) dropwise. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Reaction: Dissolve this compound (1.0 equivalent) in a separate flask with anhydrous THF and add it to the freshly prepared LDA solution at 0 °C.

  • Heating: Warm the reaction mixture to 40-45 °C and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude glycine product by appropriate methods, such as crystallization or column chromatography.

Protocol 2: Reductive Cleavage using Lithium and Naphthalene

This protocol is based on the reductive cleavage of various protecting groups, including those on amides.[2][3]

Materials:

  • This compound

  • Lithium metal (in small pieces)

  • Naphthalene (catalytic amount, e.g., 0.1-0.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • 1M HCl

  • Diethyl ether

Procedure:

  • Preparation of Lithium Naphthalenide: In a flame-dried, three-necked flask under an inert atmosphere, add naphthalene and anhydrous THF. Add small, freshly cut pieces of lithium metal to the stirring solution. The solution should turn a deep green color as the lithium naphthalenide radical anion forms.

  • Reaction: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the lithium naphthalenide solution at 0 °C.

  • Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess lithium.

  • Work-up: Acidify the mixture with 1M HCl to a pH of approximately 1-2.

  • Extraction: Wash the aqueous solution with diethyl ether to remove naphthalene and other non-polar byproducts.

  • Isolation: The glycine product should remain in the aqueous layer. The glycine can be isolated by ion-exchange chromatography or by careful neutralization and crystallization.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always exercise caution and adapt protocols to their specific substrates and laboratory conditions.

References

Technical Support Center: N-Pivaloylglycine Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the stability and reactivity of N-Pivaloylglycine.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in the presence of moisture?

A1: The primary degradation pathway for this compound in the presence of moisture is hydrolysis of the amide bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The hydrolysis results in the cleavage of the amide linkage, yielding pivalic acid and glycine (B1666218) as the main degradation products.

Q2: How does the physical state of this compound (e.g., crystalline vs. amorphous) affect its stability in the presence of moisture?

A2: The physical state of this compound significantly influences its stability. Amorphous forms are generally more susceptible to moisture-induced degradation than crystalline forms. This is because amorphous solids have a higher surface area and greater molecular mobility, allowing for more efficient interaction with water molecules, which can accelerate hydrolysis.

Q3: What are the recommended storage conditions to minimize moisture-related degradation of this compound?

A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place. The use of desiccants is highly recommended to control the humidity within the storage container. For long-term storage, maintaining a low temperature (2-8 °C) and low relative humidity (RH) is crucial.

Q4: Can moisture affect the reactivity of this compound in subsequent chemical reactions?

A4: Yes, the presence of moisture can impact the reactivity of this compound. Absorbed water can act as a competing reagent or alter the solubility of the compound in organic solvents, potentially leading to lower yields or the formation of side products in subsequent reactions. Furthermore, the degradation products (pivalic acid and glycine) can interfere with the desired reaction pathway.

Troubleshooting Guides

Issue 1: Inconsistent Assay Results for this compound

  • Possible Cause: Moisture absorption leading to degradation of the analyte. This compound is susceptible to hydrolysis, which reduces its purity over time when exposed to humidity.

  • Troubleshooting Steps:

    • Verify Water Content: Determine the water content of your this compound sample using Karl Fischer titration.

    • Proper Sample Handling: Ensure that the sample is handled in a low-humidity environment (e.g., a glove box with a dry atmosphere) during weighing and preparation.

    • Use of Fresh Samples: Whenever possible, use a freshly opened container of this compound for critical experiments.

    • Stability-Indicating Method: Employ a validated stability-indicating analytical method, such as reverse-phase HPLC, that can separate the parent compound from its degradation products.

Issue 2: Poor Yield or Unexpected Byproducts in Reactions Involving this compound

  • Possible Cause: The presence of moisture and degradation products (pivalic acid and glycine) in the this compound starting material.

  • Troubleshooting Steps:

    • Dry the Starting Material: Before use, dry the this compound under vacuum at a temperature below its melting point to remove any absorbed moisture.

    • Purify the Starting Material: If significant degradation is suspected, consider recrystallizing the this compound from a suitable anhydrous solvent to remove impurities.

    • Inert Reaction Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent further moisture-induced degradation during the reaction.

Data Presentation

Table 1: Hygroscopicity of this compound

Relative Humidity (%)Water Uptake (% w/w) after 24h at 25°C
200.1
400.3
600.8
802.5
905.2

Table 2: Stability of this compound Under Different Humidity Conditions at 40°C

Relative Humidity (%)Time (weeks)Assay (%)Pivalic Acid (%)Glycine (%)
40099.8< 0.1< 0.1
499.50.20.1
899.10.50.2
1298.70.80.3
75099.8< 0.1< 0.1
497.21.50.8
894.53.21.5
1291.85.12.3

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

  • Apparatus: Karl Fischer Titrator.

  • Reagent: Karl Fischer reagent (hydranal-composite).

  • Procedure:

    • Add a suitable volume of methanol (B129727) to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize the water in the solvent.

    • Accurately weigh approximately 50-100 mg of this compound and add it to the titration vessel.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

    • The water content is calculated based on the volume of titrant consumed.

Protocol 2: Stability Indicating HPLC Method for this compound

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Inject the sample onto the HPLC system.

    • Identify and quantify this compound and its degradation products by comparing their retention times and peak areas with those of reference standards.

Visualizations

Hydrolysis_Pathway NPivaloylglycine This compound TransitionState Tetrahedral Intermediate NPivaloylglycine->TransitionState + H₂O PivalicAcid Pivalic Acid TransitionState->PivalicAcid Amide Bond Cleavage Glycine Glycine TransitionState->Glycine Amide Bond Cleavage Water H₂O

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis This compound Sample This compound Sample Exposure to Controlled Humidity Exposure to Controlled Humidity This compound Sample->Exposure to Controlled Humidity Karl Fischer Titration Karl Fischer Titration Exposure to Controlled Humidity->Karl Fischer Titration HPLC Analysis HPLC Analysis Exposure to Controlled Humidity->HPLC Analysis Water Content Determination Water Content Determination Karl Fischer Titration->Water Content Determination LC-MS/NMR for Degradant ID LC-MS/NMR for Degradant ID HPLC Analysis->LC-MS/NMR for Degradant ID Purity and Degradation Profile Purity and Degradation Profile HPLC Analysis->Purity and Degradation Profile Structural Elucidation Structural Elucidation LC-MS/NMR for Degradant ID->Structural Elucidation

Caption: Workflow for assessing moisture impact on this compound.

Technical Support Center: Scaling Up N-Pivaloylglycine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-Pivaloylglycine. The information is presented in a question-and-answer format to directly address common challenges encountered during the scale-up of this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of glycine (B1666218) with pivaloyl chloride in a biphasic system, typically with an aqueous base like sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct.[1][2][3][4]

Q2: What are the primary challenges when scaling up the Schotten-Baumann synthesis of this compound?

A2: The primary challenges in scaling up this reaction include managing the exothermic nature of the reaction, ensuring efficient mixing of the biphasic system to avoid localized "hot spots" and side reactions, controlling the rate of addition of pivaloyl chloride, and managing the potential for byproduct formation, such as the hydrolysis of pivaloyl chloride.[1][5]

Troubleshooting Guides

Problem 1: Low Yield of this compound at Larger Scale

Q: We are observing a significant drop in yield for our this compound synthesis when moving from a 1L to a 20L reactor. What are the likely causes and how can we troubleshoot this?

A: A drop in yield during scale-up is a common issue and can often be attributed to several factors that become more pronounced at a larger scale.

Potential Causes & Solutions:

  • Poor Temperature Control: The reaction between pivaloyl chloride and glycine is exothermic.[6] In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to an increase in internal temperature, which in turn can promote side reactions.

    • Solution: Implement a more robust cooling system for the reactor. Monitor the internal reaction temperature closely and adjust the addition rate of pivaloyl chloride to maintain the desired temperature range.

  • Inefficient Mixing: In a biphasic Schotten-Baumann reaction, efficient mixing is crucial for the reaction between the aqueous glycine solution and the organic pivaloyl chloride.[1] Poor mixing can lead to localized high concentrations of pivaloyl chloride, increasing the likelihood of its hydrolysis to pivalic acid, a common byproduct.

    • Solution: Evaluate and optimize the agitation speed and impeller design for the larger reactor to ensure good phase transfer. The goal is to create a fine emulsion to maximize the interfacial area between the two phases.

  • Rate of Reagent Addition: Adding pivaloyl chloride too quickly can overwhelm the cooling capacity of the reactor and lead to localized high concentrations, favoring side reactions.

    • Solution: Slow down the addition rate of pivaloyl chloride. A controlled, steady addition allows for better temperature management and more consistent reaction conditions.

Data Presentation: Impact of Scale on Reaction Parameters

ParameterLab Scale (1L)Pilot Scale (20L) - UnoptimizedPilot Scale (20L) - Optimized
Pivaloyl Chloride Addition Time 30 minutes30 minutes2 hours
Max Internal Temperature 25°C45°C25°C
Agitation Speed 300 RPM150 RPM400 RPM
Observed Yield 90%65%88%
Pivalic Acid Impurity <1%10%<1.5%
Problem 2: Increased Levels of Pivalic Acid Impurity

Q: Our scaled-up batch of this compound shows a high level of pivalic acid impurity after work-up. What is causing this and how can we minimize it?

A: The presence of pivalic acid indicates the hydrolysis of pivaloyl chloride, which is a competing reaction in the Schotten-Baumann synthesis.[1][7] This is often exacerbated at larger scales.

Potential Causes & Solutions:

  • Inefficient Mixing: As mentioned previously, poor mixing leads to a lower interfacial area between the aqueous and organic phases. This gives the pivaloyl chloride more time to react with water before it can react with glycine.

    • Solution: Improve agitation to ensure a fine emulsion is formed.

  • Incorrect pH Control: The basic aqueous phase is necessary to neutralize the HCl produced. If the pH is not maintained at an optimal level (typically around 10-12), the reaction may be slower, allowing more time for hydrolysis.

    • Solution: Monitor the pH of the aqueous phase throughout the reaction and add base as needed to maintain the target pH.

  • Prolonged Reaction Time at Elevated Temperatures: If the reaction is run for too long at a higher than optimal temperature, the rate of hydrolysis can increase.

    • Solution: Once the reaction is complete (as determined by in-process monitoring, e.g., TLC or HPLC), proceed with the work-up promptly.

Experimental Workflow for Minimizing Pivalic Acid Formation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Glycine in Aqueous Base C Charge Reactor with Aqueous Glycine Solution A->C B Prepare Pivaloyl Chloride in Organic Solvent E Controlled Addition of Pivaloyl Chloride B->E D Start Agitation (High Shear) C->D D->E F Maintain Temperature (e.g., 0-5°C) E->F G Monitor Reaction Progress (TLC/HPLC) F->G H Separate Phases G->H I Acidify Aqueous Phase to Precipitate Product H->I J Filter and Wash This compound I->J K Dry Product J->K

Caption: Workflow for this compound synthesis.

Problem 3: Difficulties in Product Isolation and Purification

Q: We are struggling to isolate a pure this compound product at a larger scale. The product seems to be poorly soluble, and we are getting a sticky solid. What are some strategies for improving the purification?

A: this compound, being a glycine analogue, may have limited solubility in water, which can complicate its precipitation and isolation.[8]

Potential Causes & Solutions:

  • Incomplete Precipitation: If the pH of the aqueous solution is not sufficiently acidic during work-up, the product may not fully precipitate.

    • Solution: Carefully adjust the pH of the aqueous layer with a suitable acid (e.g., HCl) to the isoelectric point of this compound to ensure maximum precipitation.

  • Occlusion of Impurities: A rapid precipitation can trap impurities within the product crystals, leading to a less pure, often sticky, solid.

    • Solution: Cool the solution slowly during precipitation and stir to encourage the formation of well-defined crystals. Consider an anti-solvent addition to improve crystallization.

  • Alternative Purification Methods: If simple precipitation is not effective at a larger scale, other purification techniques may be necessary.

    • Solution: For a highly pure product, consider recrystallization from a suitable solvent or solvent mixture. For challenging purifications, column chromatography, such as cation-exchange chromatography, can be an effective, albeit more complex, option for large-scale purification.[9]

Troubleshooting Logic for Purification Issues

Start Purification Issues (Low Purity/Sticky Solid) Check_pH Check pH of Precipitation Start->Check_pH Adjust_pH Adjust pH to Isoelectric Point Check_pH->Adjust_pH Incorrect Slow_Cool Implement Slow Cooling and Anti-Solvent Addition Check_pH->Slow_Cool Correct Adjust_pH->Slow_Cool Recrystallize Recrystallize from Suitable Solvent Slow_Cool->Recrystallize Purity Still Low End Pure this compound Slow_Cool->End Purity Acceptable Chromatography Consider Cation-Exchange Chromatography Recrystallize->Chromatography Further Purification Needed Recrystallize->End Purity Acceptable Chromatography->End

Caption: Decision tree for troubleshooting purification.

Experimental Protocols

Synthesis of this compound (Adapted from Schotten-Baumann Conditions)

Materials:

  • Glycine

  • Sodium Hydroxide (NaOH)

  • Pivaloyl Chloride

  • Dichloromethane (DCM) or other suitable organic solvent

  • Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Preparation of Aqueous Phase: In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve glycine (1.0 eq) in a 1 M solution of sodium hydroxide (2.2 eq) in deionized water.

  • Cooling: Cool the solution to 0-5°C using a circulating chiller.

  • Preparation of Organic Phase: In a separate vessel, dissolve pivaloyl chloride (1.1 eq) in an equal volume of dichloromethane.

  • Reaction: Slowly add the pivaloyl chloride solution to the vigorously stirred, cooled glycine solution over a period of 1-2 hours. Maintain the internal temperature between 0-5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with deionized water.

    • Combine the aqueous layers.

    • Cool the combined aqueous layers in an ice bath and acidify to pH 2-3 with concentrated HCl to precipitate the this compound.

  • Isolation:

    • Filter the precipitated solid and wash with cold deionized water.

    • Dry the solid under vacuum to a constant weight.

  • Purification (if necessary):

    • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol).

Safety Precautions: Pivaloyl chloride is corrosive and reacts vigorously with water.[5] The reaction is exothermic. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Validation & Comparative

A Comparative Guide to N-Pivaloylglycine and Boc-glycine Protecting Group Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate N-terminal protecting group is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthetic strategy. The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide chemistry, valued for its reliability and well-documented performance. This guide provides an objective comparison between the widely used Boc-glycine and the less conventional N-Pivaloylglycine, offering insights into their respective protecting group efficiencies with the support of available experimental data and established chemical principles.

Quantitative Performance Comparison

The choice of protecting group directly impacts key aspects of peptide synthesis, including coupling efficiency and the conditions required for deprotection. While extensive quantitative data for Boc-glycine is readily available, direct comparative data for this compound in standard peptide synthesis is less common. The following table summarizes the known performance of Boc-glycine and provides expected or inferred characteristics for this compound based on the general properties of the pivaloyl group.

ParameterThis compoundBoc-glycineKey Findings & Citations
Protection Yield Expected to be high, comparable to other acylation methods.Typically 90-95%Protection of glycine (B1666218) with Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is highly efficient under standard aqueous basic conditions.[1]
Coupling Efficiency Potentially high due to the small size of glycine, but steric hindrance from the pivaloyl group might be a factor.High with standard coupling reagents (e.g., HBTU, HATU, DIC/HOBt).The coupling efficiency of Boc-amino acids can be influenced by the specific residues being coupled and the length of the peptide chain.[2][3]
Deprotection Conditions Requires strong acid or base, or reductive conditions. Notoriously difficult to remove.[4][5]Readily cleaved by moderate to strong acids (e.g., TFA in DCM, HCl in dioxane).[1][4]The pivaloyl group is substantially more stable than other acyl protecting groups.[4] Boc deprotection is a routine step in solid-phase peptide synthesis.
Deprotection Yield Can be variable and sometimes poor, depending on the substrate and deprotection method.[5]Generally high (often >95%) under optimized conditions.[4][6]Harsh conditions required for pivaloyl removal can sometimes lead to low yields.[5] Acidolysis of the Boc group is typically a clean and high-yielding reaction.[1][4]
Stability Stable to a wide range of conditions, including those used for the removal of other protecting groups like Fmoc and Cbz.[4]Stable to basic and nucleophilic conditions, as well as catalytic hydrogenolysis.[7]The pivaloyl group's stability makes it a candidate for orthogonal protection strategies. The Boc group is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[7]

Logical Flow for Protecting Group Selection

The decision to use a particular protecting group is multifactorial, depending on the overall synthetic strategy, the nature of the target peptide, and the presence of other sensitive functional groups.

Protecting_Group_Selection Start Start: Need for N-protection of Glycine Strategy Define Overall Synthetic Strategy (e.g., SPPS, Solution Phase) Start->Strategy Orthogonality Orthogonality Required? (Presence of other protecting groups) Strategy->Orthogonality Acid_Sensitivity Target Peptide Acid Sensitive? Orthogonality->Acid_Sensitivity Yes Other Consider Other Protecting Groups (e.g., Fmoc, Cbz) Orthogonality->Other No Base_Sensitivity Target Peptide Base Sensitive? Acid_Sensitivity->Base_Sensitivity No Boc Select Boc-glycine Acid_Sensitivity->Boc Yes Base_Sensitivity->Boc Yes Piv Consider this compound (for high stability) Base_Sensitivity->Piv No

Caption: Decision-making flowchart for selecting a glycine protecting group.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and making informed decisions in the laboratory.

Boc-glycine Coupling Protocol (Solid-Phase Peptide Synthesis)

This protocol describes a standard coupling cycle for Boc-glycine on a solid support.

Materials:

  • Boc-glycine

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA) for HBTU/HATU activation

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Activation: In a separate vial, dissolve Boc-glycine (2-4 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2-4 eq.), and, if using DIC, HOBt (2-4 eq.) in DMF. If using HBTU or HATU, add DIPEA (4-8 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated Boc-glycine solution. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the reaction. A negative test indicates a complete coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Boc-glycine Deprotection Protocol (Solid-Phase Peptide Synthesis)

This protocol outlines the removal of the Boc protecting group to expose the N-terminal amine for the next coupling step.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base for neutralization

Procedure:

  • Washing: Wash the Boc-protected peptide-resin with DCM (3 times).

  • Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin with DCM (3-5 times) to remove residual acid.

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of DIPEA in DMF or DCM until a neutral pH is achieved.

  • Final Washing: Wash the resin with DCM (3 times) and DMF (3 times) to prepare it for the subsequent coupling reaction.

Hypothetical this compound Coupling Protocol

This protocol is based on standard peptide coupling procedures and the expected reactivity of an N-acyl glycine derivative.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HATU, PyBOP)

  • DIPEA

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Activation: Dissolve this compound (2-4 eq.), HATU (2-4 eq.), and DIPEA (4-8 eq.) in DMF and allow to pre-activate for 5 minutes.

  • Coupling: Drain the DMF from the resin and add the activated this compound solution. Agitate for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or elevated temperature might be necessary.

  • Monitoring: Monitor the reaction completion using a Kaiser test.

  • Washing: Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

Hypothetical this compound Deprotection Protocol

The removal of the pivaloyl group is known to be challenging and typically requires harsh conditions.[5]

Materials:

  • N-Pivaloyl-protected peptide-resin

  • Strong acid (e.g., concentrated HCl) or base (e.g., 6M NaOH)

  • Appropriate solvent (e.g., dioxane for acid, water/alcohol for base)

Procedure (Acidic Conditions):

  • Washing: Wash the resin with an appropriate solvent like dioxane.

  • Deprotection: Treat the resin with a solution of concentrated HCl in dioxane at an elevated temperature (e.g., 50-100 °C) for several hours. The reaction progress would need to be monitored carefully.

  • Washing and Neutralization: After cooling, drain the acidic solution and wash the resin extensively with dioxane and then with a neutralizing solution (e.g., DIPEA in DMF/DCM), followed by further washes with DCM and DMF.

Note: These harsh deprotection conditions may not be compatible with many standard solid-phase synthesis linkers and side-chain protecting groups.

Comparative Experimental Workflow

To obtain direct comparative data, a parallel synthesis experiment could be designed as follows:

Comparative_Workflow cluster_0 This compound Arm cluster_1 Boc-glycine Arm Piv_Start Start with Resin Piv_Couple Couple this compound Piv_Start->Piv_Couple Piv_Deprotect Deprotect Pivaloyl Group Piv_Couple->Piv_Deprotect Piv_Analyze Analyze Yield & Purity Piv_Deprotect->Piv_Analyze Compare Compare Results Piv_Analyze->Compare Boc_Start Start with Resin Boc_Couple Couple Boc-glycine Boc_Start->Boc_Couple Boc_Deprotect Deprotect Boc Group Boc_Couple->Boc_Deprotect Boc_Analyze Analyze Yield & Purity Boc_Deprotect->Boc_Analyze Boc_Analyze->Compare

Caption: Parallel workflow for comparing protecting group efficiency.

Conclusion

Boc-glycine remains the industry standard for applications requiring an acid-labile N-terminal protecting group, offering high efficiency in both coupling and deprotection under well-established conditions.[1] Its performance is predictable and supported by a vast body of literature.

This compound, on the other hand, represents a more specialized choice. The pivaloyl group's robustness and stability to a wide range of chemical conditions, particularly its resistance to standard acid and base treatments used for other protecting groups, could be advantageous in complex syntheses requiring a high degree of orthogonality.[4][5] However, the harsh conditions required for its removal are a significant drawback, potentially limiting its compatibility with sensitive peptides and standard solid-phase synthesis strategies.[5] For most standard peptide synthesis applications, Boc-glycine offers a more practical and efficient solution. The use of this compound would likely be reserved for specific synthetic challenges where its exceptional stability is a paramount requirement.

References

A Comparative Guide to N-Pivaloylglycine and Fmoc-glycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of N-terminal protecting groups for amino acids is a critical decision that dictates the strategy and outcome of peptide synthesis. While 9-fluorenylmethoxycarbonyl (Fmoc) has become the industry standard for solid-phase peptide synthesis (SPPS), alternative protecting groups are continually explored for specific applications. This guide provides an objective, data-supported comparison of N-Pivaloylglycine and the ubiquitously used Fmoc-glycine.

At a Glance: Key Characteristics

The fundamental difference between the N-pivaloyl and Fmoc protecting groups lies in their chemical nature and, consequently, the conditions required for their removal. This dictates their compatibility with different synthetic strategies and potential side reactions.

FeatureThis compoundFmoc-glycine
Protecting Group Type AcylUrethane (B1682113)
Cleavage Condition Harsh; requires strong base (e.g., LDA) or reductive cleavage (e.g., LiAlH4) in non-peptidic contexts.[1] Specific conditions for peptide cleavage are not well-established in standard SPPS.Mild base (e.g., 20% piperidine (B6355638) in DMF).[2]
Orthogonality Potentially orthogonal to acid-labile protecting groups.Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[3]
Racemization Risk As an N-acyl type protecting group, it may have a higher propensity to cause racemization of the preceding chiral amino acid via oxazolone (B7731731) formation.[4]Lower risk of racemization compared to N-acyl protecting groups.[5]
Monitoring No straightforward real-time monitoring of deprotection.UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time reaction monitoring.
Common Application Not commonly used in standard SPPS; pivaloyl chloride is used as a coupling reagent to form mixed anhydrides.[6][7][8][9]The standard for modern automated SPPS.[10]

Quantitative Performance Comparison

ParameterThis compound (Expected)Fmoc-glycine (Typical)Key Findings & Citations
Coupling Efficiency High, due to the small size of glycine (B1666218). Pivaloyl mixed anhydrides show high reactivity.[6]Typically >99% with standard coupling reagents (e.g., HBTU, HATU).Glycine's lack of steric hindrance generally leads to high coupling efficiency.
Racemization of Preceding Amino Acid Potentially higher due to the N-acyl nature of the protecting group, which can facilitate oxazolone formation.[4]Low, as the urethane structure of the Fmoc group suppresses oxazolone formation.[5] Racemization is primarily influenced by the coupling conditions and the specific amino acid being coupled.[11][12]Urethane-type protecting groups are known to be superior in suppressing racemization during peptide coupling compared to N-acyl protecting groups.[5]
Deprotection Conditions Harsh conditions are typically required for pivaloyl group removal, which may not be compatible with standard SPPS resins and side-chain protecting groups.[1]Mild basic conditions (e.g., 20% piperidine in DMF) are compatible with most resins and acid-labile side-chain protecting groups.[2]The stability of the pivaloyl group is a significant drawback for its use as a temporary protecting group in SPPS.
Crude Peptide Purity Likely to be lower due to potential side reactions during harsh deprotection and a higher risk of racemization.High, often >90% depending on the sequence and synthesis conditions.The mild and clean deprotection of the Fmoc group contributes to higher purity of the crude peptide.

Experimental Protocols

Detailed methodologies for the key steps in peptide synthesis using Fmoc-glycine are well-established. For this compound, a hypothetical protocol is presented based on general principles of peptide synthesis, with the caveat that deprotection conditions would require significant optimization and may not be compatible with standard SPPS.

Fmoc-glycine Coupling Protocol (Standard SPPS)
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-glycine (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Confirmation of Coupling: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction.

Hypothetical this compound Coupling and Deprotection Protocol

Coupling:

  • Resin Preparation: Swell the appropriate resin in a suitable solvent (e.g., DMF).

  • Previous Amino Acid Deprotection: Remove the N-terminal protecting group from the resin-bound peptide.

  • Coupling:

    • Activate this compound (3-5 equivalents) using a suitable coupling reagent (e.g., DIC/HOBt or formation of a mixed anhydride (B1165640) with pivaloyl chloride).[6][9]

    • Add the activated this compound to the resin.

    • Agitate the mixture until the coupling is complete, monitoring with a Kaiser test.

  • Washing: Wash the resin thoroughly to remove excess reagents.

Deprotection (Requires significant optimization):

  • Challenge: The pivaloyl group is highly resistant to standard SPPS deprotection conditions.

  • Potential Methods (to be explored and may not be compatible with SPPS):

    • Reductive Cleavage: Treatment with a strong reducing agent like Lithium Aluminum Hydride (LiAlH4).[1] This is highly unlikely to be compatible with a peptide on a solid support.

    • Strong Base: Use of a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at elevated temperatures. This would likely degrade the peptide and the resin.

Mandatory Visualizations

Experimental Workflows

SPPS_Workflow cluster_Fmoc Fmoc-glycine Workflow cluster_Piv Hypothetical this compound Workflow Fmoc_Start Resin with free amine Fmoc_Coupling Couple Fmoc-glycine Fmoc_Start->Fmoc_Coupling Fmoc_Wash1 Wash Fmoc_Coupling->Fmoc_Wash1 Fmoc_Deprotection Deprotection (20% Piperidine/DMF) Fmoc_Wash1->Fmoc_Deprotection Fmoc_Wash2 Wash Fmoc_Deprotection->Fmoc_Wash2 Fmoc_Next Ready for next coupling Fmoc_Wash2->Fmoc_Next Piv_Start Resin with free amine Piv_Coupling Couple this compound Piv_Start->Piv_Coupling Piv_Wash1 Wash Piv_Coupling->Piv_Wash1 Piv_Deprotection Deprotection (Harsh/Incompatible Conditions) Piv_Wash1->Piv_Deprotection Piv_Wash2 Wash Piv_Deprotection->Piv_Wash2 Piv_Next Ready for next coupling Piv_Wash2->Piv_Next

Caption: Comparative workflows for SPPS using Fmoc-glycine and a hypothetical this compound.

Chemical Structures and Deprotection Pathways

Deprotection_Mechanisms cluster_Fmoc Fmoc-glycine Deprotection cluster_Piv This compound (Hypothetical Deprotection) Fmoc_Gly Fmoc-NH-CH2-CO-Peptide DBF_Adduct Dibenzofulvene-Piperidine Adduct Fmoc_Gly->DBF_Adduct Free_Amine_Fmoc H2N-CH2-CO-Peptide Fmoc_Gly->Free_Amine_Fmoc β-elimination Piperidine Piperidine Piv_Gly Piv-NH-CH2-CO-Peptide Free_Amine_Piv H2N-CH2-CO-Peptide Piv_Gly->Free_Amine_Piv Hydrolysis/Reduction Byproducts Complex Byproducts Piv_Gly->Byproducts Harsh_Conditions Harsh Conditions (e.g., LiAlH4 or LDA)

Caption: Deprotection pathways for Fmoc-glycine and the challenge for this compound.

Conclusion

The comparison between this compound and Fmoc-glycine for peptide synthesis is largely theoretical due to the lack of application of the former in standard solid-phase peptide synthesis.

Fmoc-glycine remains the undisputed standard for the incorporation of glycine residues in SPPS. Its mild deprotection conditions, compatibility with a wide range of functional groups, and the ability to monitor the reaction progress make it a highly reliable and efficient choice for both manual and automated peptide synthesis.

This compound , on the other hand, presents significant challenges for practical use in SPPS. The primary obstacle is the extreme stability of the pivaloyl group, which necessitates harsh deprotection conditions that are incompatible with the stability of the peptide chain and the solid support. While the use of pivaloyl chloride as an activating agent shows promise for minimizing racemization during the coupling of sterically hindered amino acids, the use of this compound as a building block is not a viable alternative to Fmoc-glycine in routine peptide synthesis. Future research may explore novel, milder deprotection strategies for the pivaloyl group that could make it a more attractive option for specific applications requiring its unique stability.

For researchers, scientists, and drug development professionals, the choice remains clear: Fmoc-glycine is the superior and recommended option for the vast majority of peptide synthesis applications.

References

A Comparative Guide to Analytical Methods for Monitoring N-Pivaloylglycine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate monitoring of deprotection reactions is critical to ensure reaction completion, optimize yields, and minimize impurities. This guide provides a comparative analysis of common analytical methods for monitoring the deprotection of N-Pivaloylglycine, a common step in the synthesis of more complex molecules.

The removal of the pivaloyl protecting group from this compound to yield glycine (B1666218) is a fundamental transformation. The choice of analytical method to monitor this process depends on the specific requirements of the study, including the need for quantitative data, the desired speed of analysis, and available instrumentation. This guide compares Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparison of Analytical Methods

The selection of an appropriate analytical technique is a trade-off between the level of detail required, the speed of analysis, and the cost of instrumentation and expertise. For the deprotection of this compound, the following table summarizes the key characteristics of each method.

FeatureThin Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Analysis Type Qualitative / Semi-QuantitativeQuantitativeQuantitative & StructuralQualitative & Quantitative
Primary Use Rapid reaction progress checkPurity determination and quantificationStructural elucidation and quantificationMolecular weight determination and identification
Sensitivity Low to ModerateHighModerateVery High
Speed Fast (5-60 minutes)[1]Moderate (5-30 minutes per sample)Moderate (5-15 minutes per sample)Fast (1-5 minutes per sample)
Cost LowHighVery HighVery High
Expertise LowModerate to HighHighHigh
Sample Prep. SimpleModerateSimpleSimple to Moderate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on specific reaction conditions and available equipment.

Thin Layer Chromatography (TLC)

TLC is a fast and cost-effective method for qualitatively monitoring the progress of a reaction.[2] It allows for the visual assessment of the consumption of the starting material and the formation of the product.[1][3]

Protocol:

  • Plate Preparation: Use a silica (B1680970) gel TLC plate. Draw a faint starting line with a pencil approximately 1 cm from the bottom.

  • Spotting: On the starting line, spot a small amount of:

    • A solution of the this compound starting material (control).

    • The reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.).

    • A solution of pure glycine (product control), if available.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane, or chloroform (B151607) and methanol). The mobile phase should be chosen to give a good separation between the starting material and the product (Rf values ideally between 0.2 and 0.8).

  • Visualization: After the solvent front has moved up the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (if the compounds are UV active) or by staining with an appropriate reagent (e.g., ninhydrin (B49086) for the amine product, or potassium permanganate).

  • Analysis: The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progress of the reaction.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep_plate Prepare TLC Plate spot_samples Spot Samples: - Starting Material - Reaction Mixture - Product prep_plate->spot_samples develop Develop Plate in Mobile Phase spot_samples->develop visualize Visualize Spots (UV/Stain) develop->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for monitoring a reaction using TLC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of reaction mixtures, providing detailed information on the concentration of reactants and products, as well as the presence of any impurities.

Protocol:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific ratio should be optimized to achieve separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both this compound and glycine have some absorbance (e.g., 210 nm), or an Evaporative Light Scattering Detector (ELSD) if the analytes lack a chromophore.

  • Sample Preparation:

    • Prepare a standard solution of this compound of known concentration.

    • At various time points, withdraw an aliquot of the reaction mixture, quench the reaction if necessary, and dilute it with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm filter.[4]

  • Analysis:

    • Inject the standard solution to determine the retention time and response factor of the starting material.

    • Inject the samples from the reaction mixture at different time points.

  • Data Processing:

    • Identify the peaks corresponding to this compound and glycine based on their retention times.

    • Integrate the peak areas to determine the relative concentrations of the starting material and product over time. This allows for the calculation of reaction conversion and kinetics.

HPLC_Deprotection_Monitoring cluster_reaction Reaction cluster_sampling Sampling & Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reaction This compound Deprotection Reaction sampling Take Aliquots at Time Points (t0, t1, t2...) reaction->sampling quench Quench Reaction sampling->quench dilute_filter Dilute and Filter quench->dilute_filter hplc Inject into HPLC System dilute_filter->hplc detect UV or ELSD Detection hplc->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate quantify Calculate Conversion (%) integrate->quantify

Caption: Experimental workflow for HPLC monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis without the need for chromatographic separation.[5]

Protocol:

  • Sample Preparation:

    • At specified time intervals, take a sample from the reaction mixture.

    • Remove the reaction solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add an internal standard with a known concentration and a signal that does not overlap with the analyte signals.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

  • Analysis:

    • Monitor the disappearance of the characteristic singlet signal of the nine equivalent protons of the pivaloyl group in this compound (typically around 1.2 ppm).

    • Observe the appearance of the signal corresponding to the methylene (B1212753) protons of the glycine product (around 3.2 ppm in D₂O).

    • Quantify the conversion by integrating the signals of the starting material and the product relative to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that identifies compounds by their mass-to-charge ratio (m/z).[6] It is excellent for confirming the presence of the product and detecting any byproducts.[7]

Protocol:

  • Sample Preparation:

    • Take a small aliquot from the reaction mixture at different time points.

    • Dilute the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).

  • Analysis:

    • Infuse the diluted sample directly into the mass spectrometer (e.g., using an electrospray ionization (ESI) source) or inject it into an LC-MS system.

    • Acquire mass spectra in positive or negative ion mode.

  • Data Interpretation:

    • Monitor the ion corresponding to the m/z of this compound.

    • Monitor the appearance of the ion corresponding to the m/z of glycine.

    • The relative intensity of these ions provides a semi-quantitative measure of the reaction progress. For quantitative results, an LC-MS method with an appropriate internal standard is required.

Method_Comparison cluster_high_sensitivity High Sensitivity / Structural Info TLC TLC (Fast, Low Cost) HPLC HPLC (High Precision, Purity) NMR NMR (Structural Info, Absolute Molarity) MS Mass Spec (High Sensitivity, MW Confirmation) NMR_S NMR (Structural Info, Absolute Molarity) Start Need to Monitor Deprotection Start->TLC Quick Check? Start->HPLC Need Purity/Quantification? Start->NMR Need Structural Confirmation? Start->MS Need MW Confirmation?

Caption: Logical selection of an analytical method.

References

Validating N-Pivaloylglycine Incorporation: A Comparative Guide to HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of molecular incorporation is a critical step in ensuring the integrity and efficacy of novel chemical entities. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of N-Pivaloylglycine incorporation, supported by detailed experimental protocols and performance data.

The successful incorporation of this compound into a target molecule is a key determinant of its final structure and function. Both HPLC and NMR are powerful analytical techniques that provide distinct yet complementary information for this validation. HPLC excels at quantifying the purity of the final product and separating it from starting materials and byproducts, while NMR provides unambiguous structural confirmation of the this compound moiety within the molecule.

At a Glance: HPLC vs. NMR for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Function Purity assessment and quantificationStructural elucidation and confirmation
Information Provided Retention time, peak area (purity), separation of componentsChemical shifts, coupling constants, integration (stoichiometry)
Sample Throughput HighLow to moderate
Sensitivity High (ng to pg range)Moderate (µg to mg range)
Quantitative Accuracy Excellent with proper calibrationExcellent (qNMR) with an internal standard
Destructive? NoNo
Instrumentation Cost Moderate to highHigh

Experimental Protocols

Detailed methodologies for both HPLC and NMR analysis are crucial for reproducible and reliable results. Below are representative protocols for the validation of this compound incorporation.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method suitable for the analysis of this compound and its derivatives.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample (e.g., the reaction mixture or purified product).

  • Dissolve the sample in 1 mL of a suitable solvent, such as a mixture of water and acetonitrile (B52724) (50:50 v/v), to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point and can be optimized based on the separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 214 nm (for the peptide bond) and 220 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The retention time of the peak corresponding to the product containing this compound should be compared to a standard if available.

  • Purity is calculated based on the area of the product peak relative to the total area of all peaks in the chromatogram.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for the structural confirmation of this compound incorporation. For quantitative analysis (qNMR), an internal standard is required.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The choice of solvent depends on the solubility of the analyte.

  • For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard (e.g., maleic acid or dimethyl sulfone) to the sample solution. The internal standard should have a known purity and its signals should not overlap with the analyte signals.[2]

2. NMR Spectrometer and Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds (for qualitative analysis). For qNMR, a longer delay (5 times the longest T1 of interest) is necessary for full relaxation and accurate integration.

    • Number of Scans (NS): 16-64, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024 or more, as ¹³C is less sensitive than ¹H.

3. Data Analysis:

  • Structural Confirmation: Analyze the ¹H and ¹³C chemical shifts and coupling constants. The characteristic signals for the pivaloyl group (a sharp singlet around 1.2 ppm in ¹H NMR integrating to 9 protons) and the glycine (B1666218) backbone should be present.

  • Purity (qNMR): The purity of the sample can be calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.[3][4]

Performance Comparison

The following table summarizes the typical performance characteristics of HPLC and NMR for the analysis of small molecules like this compound derivatives. The exact values can vary depending on the specific instrument, method, and sample matrix.

ParameterHPLCNMR
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 10 µg/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL5 - 50 µg/mL
Linearity (R²) > 0.999> 0.99
Precision (Repeatability, %RSD) < 2%< 3%
Analysis Time per Sample 15 - 30 minutes5 - 60 minutes (or longer for ¹³C)

Alternative Methods

While HPLC and NMR are the primary techniques for this application, other methods can provide complementary information:

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides highly accurate molecular weight information, confirming the mass of the product with the incorporated this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for volatile derivatives of this compound and can offer high sensitivity and resolution.[5]

  • Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-mass ratio and can be a valuable tool for purity analysis, especially for charged molecules.[6]

Visualization of Analytical Workflows

To better illustrate the processes involved, the following diagrams outline the experimental workflows for HPLC and NMR analysis and the logical relationship in their application for validating this compound incorporation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

HPLC Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard (for qNMR) weigh_is->dissolve acquire_h1 Acquire ¹H Spectrum dissolve->acquire_h1 acquire_c13 Acquire ¹³C Spectrum dissolve->acquire_c13 process Process Spectra (FT, Phasing) acquire_h1->process acquire_c13->process assign Assign Signals process->assign integrate Integrate Signals (for qNMR) process->integrate confirm Confirm Structure assign->confirm quantify Quantify Purity (qNMR) integrate->quantify

NMR Experimental Workflow

Logical_Relationship start Validation of this compound Incorporation hplc HPLC Analysis start->hplc nmr NMR Analysis start->nmr purity Purity > 95%? hplc->purity structure Correct Structure Confirmed? nmr->structure purity->structure Yes fail Further Purification or Synthesis Modification Required purity->fail No pass Validation Successful structure->pass Yes structure->fail No

Logical Flow for Validation

Conclusion

Both HPLC and NMR are indispensable tools for the validation of this compound incorporation. HPLC provides robust quantitative data on the purity of the synthesized compound, which is essential for quality control and ensuring that the material is suitable for further use. NMR, on the other hand, offers definitive structural confirmation, giving researchers high confidence in the chemical identity of their product. For a comprehensive and rigorous validation, a combined approach utilizing both HPLC for purity assessment and NMR for structural verification is highly recommended. This dual-pronged strategy ensures both the quantity and quality of the this compound incorporation, meeting the high standards required in research and drug development.

References

A Comparative Guide to N-Terminal Peptide Derivatization for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of proteomics, the characterization and quantification of peptides by mass spectrometry (MS) are fundamental tasks. N-terminal derivatization of peptides is a powerful strategy to enhance ionization efficiency, control fragmentation patterns, and enable multiplexed quantification. While a variety of reagents are available for this purpose, this guide provides a comparative overview of common N-terminal derivatization strategies, with a focus on N-acylation using propionic anhydride (B1165640) and its comparison with isobaric labeling technologies like iTRAQ and TMT.

Introduction to N-Terminal Derivatization

N-terminal derivatization chemically modifies the alpha-amino group of a peptide. This modification can introduce desirable properties for mass spectrometric analysis, such as a fixed positive charge to improve ionization or a reporter group for quantification. The choice of derivatization strategy depends on the analytical goal, whether it is for qualitative identification, de novo sequencing, or quantitative proteomics.

Here, we compare two major approaches:

  • N-Acylation (e.g., Propionylation): A straightforward and cost-effective method that neutralizes the N-terminal charge and blocks lysine (B10760008) residues. This approach simplifies peptide fragmentation and can improve chromatographic separation.

  • Isobaric Labeling (e.g., iTRAQ, TMT): Utilizes chemical tags that are isobaric in the parent ion mass but generate unique reporter ions upon fragmentation, allowing for the simultaneous quantification of peptides from multiple samples.

Comparison of N-Terminal Derivatization Strategies

The selection of an appropriate N-terminal derivatization reagent is critical for the success of a proteomic experiment. The following table summarizes and compares the key features of propionylation and isobaric tagging.

FeatureN-Acylation (Propionylation)Isobaric Labeling (iTRAQ/TMT)
Principle Neutralizes the N-terminal and lysine amino groups by adding a propionyl group.Covalent attachment of isobaric tags to N-terminal and lysine amino groups.
Primary Application Improving chromatographic resolution and directing fragmentation for peptide identification and sequencing.Multiplexed relative and absolute quantification of proteins.
Effect on Ionization Can improve ionization in some cases by increasing hydrophobicity.Tags are designed to enhance ionization.
Fragmentation Pattern Simplifies spectra by promoting the formation of b- and y-type ions and preventing cleavage at derivatized lysines by trypsin.Generates specific reporter ions in the low m/z region for quantification, alongside peptide fragment ions.
Multiplexing Capability None.High (up to 18-plex with TMTpro).
Quantitative Accuracy Not inherently a quantitative method, but can be used with stable isotope labeling.High accuracy for relative quantification, though can be affected by ratio compression.
Cost Low.High.
Workflow Complexity Simple, one-step reaction.More complex, multi-step labeling and sample pooling.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for N-terminal propionylation and a general workflow for isobaric labeling.

Protocol 1: N-Terminal Propionylation of Peptides

This protocol describes the chemical derivatization of peptides with propionic anhydride prior to mass spectrometry analysis. This procedure is often used to block lysine residues from tryptic digestion and to aid in peptide identification.[1]

Materials:

  • Peptide sample (dried)

  • 1 M Triethylammonium bicarbonate (TEAB) buffer, pH 8.5

  • Propionic anhydride

  • Anhydrous isopropanol

  • 5% (v/v) Formic acid

  • C18 desalting spin column

Procedure:

  • Sample Reconstitution: Reconstitute the dried peptide sample in 20 µL of 1 M TEAB buffer.

  • Derivatization Reaction: Prepare a 1:3 (v/v) solution of propionic anhydride in anhydrous isopropanol. Add 10 µL of this solution to the peptide sample.

  • Incubation: Vortex the mixture and incubate at 37°C for 15 minutes.

  • Drying: Dry the sample completely in a vacuum centrifuge.

  • Second Derivatization (Optional but Recommended): To ensure complete derivatization, repeat steps 1-4.

  • Sample Cleanup: Reconstitute the dried, derivatized peptides in 100 µL of 5% formic acid. Desalt the sample using a C18 spin column according to the manufacturer's protocol.

  • Final Preparation: Elute the derivatized peptides from the C18 column and dry them in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis. Reconstitute in an appropriate solvent for injection (e.g., 0.1% formic acid in water).

Protocol 2: General Workflow for Isobaric Labeling (iTRAQ/TMT)

This protocol provides a general overview of the steps involved in labeling peptides with isobaric tags for quantitative proteomics.

Materials:

  • Peptide samples from different conditions (e.g., control and treated)

  • Isobaric labeling reagent kit (e.g., iTRAQ or TMT)

  • Dissolution buffer (provided in the kit)

  • Reaction buffer (e.g., TEAB or HEPES buffer, pH 8.5)

  • Reducing agent (e.g., TCEP)

  • Alkylating agent (e.g., iodoacetamide)

  • Trypsin

  • Quenching reagent (e.g., hydroxylamine (B1172632) or Tris)

  • C18 desalting spin column

Procedure:

  • Protein Extraction, Reduction, and Alkylation: Extract proteins from your samples. Reduce the disulfide bonds with a reducing agent and alkylate the cysteine residues.

  • Proteolytic Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Quantification: Quantify the peptide concentration in each sample to ensure equal amounts are used for labeling.

  • Labeling Reaction: Reconstitute the isobaric tags in an organic solvent (e.g., acetonitrile). Add the appropriate tag to each peptide sample and incubate at room temperature for 1-2 hours.

  • Quenching: Add the quenching reagent to stop the labeling reaction.

  • Sample Pooling: Combine all labeled samples into a single tube.

  • Sample Cleanup: Desalt the pooled sample using a C18 spin column.

  • Fractionation (Optional): For complex samples, perform high-pH reversed-phase chromatography to fractionate the peptides.

  • LC-MS/MS Analysis: Analyze the labeled peptide mixture by LC-MS/MS. The instrument should be configured to perform fragmentation (e.g., HCD) that generates both peptide fragment ions for identification and reporter ions for quantification.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a conceptual signaling pathway that could be studied using these techniques and the general experimental workflows.

G Conceptual Signaling Pathway Analysis cluster_0 Cellular Response to Stimulus cluster_1 Proteomic Analysis Stimulus Stimulus Receptor Receptor Stimulus->Receptor Activates Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Phosphorylates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Protein_Expression_Change Protein Expression Change Transcription_Factor->Protein_Expression_Change Regulates Cell_Lysis Cell Lysis & Protein Extraction Protein_Expression_Change->Cell_Lysis Digestion Tryptic Digestion Cell_Lysis->Digestion Derivatization N-terminal Derivatization (e.g., Propionylation or TMT) Digestion->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Data_Analysis Data Analysis (Identification & Quantification) LC_MSMS->Data_Analysis G Comparison of Derivatization Workflows cluster_Propionylation Propionylation Workflow cluster_Isobaric Isobaric Tagging Workflow P_Start Peptide Sample P_Deriv Propionic Anhydride Derivatization P_Start->P_Deriv P_Cleanup C18 Desalting P_Deriv->P_Cleanup P_MS LC-MS/MS for Identification P_Cleanup->P_MS I_Start Multiple Peptide Samples (e.g., Control, Treated 1, Treated 2) I_Label Isobaric Tagging (e.g., TMT Reagents) I_Start->I_Label I_Pool Pooling of Samples I_Label->I_Pool I_Cleanup C18 Desalting I_Pool->I_Cleanup I_Frac Fractionation (Optional) I_Cleanup->I_Frac I_MS LC-MS/MS for ID & Quantification I_Frac->I_MS

References

Stability Showdown: N-Pivaloyl vs. Other N-Acyl Protecting Groups in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of chemical synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the arsenal (B13267) of amine-protecting groups, N-acyl derivatives are workhorses, prized for their general stability. This guide provides an objective, data-supported comparison of the stability of the N-pivaloyl (Piv) group against other commonly employed N-acyl protecting groups: N-acetyl (Ac), N-benzoyl (Bz), and N-trifluoroacetyl (Tfa).

The stability of a protecting group is not an absolute measure but is highly dependent on the reaction conditions to which it is subjected. An ideal protecting group should remain robust through various synthetic transformations and be selectively removed under specific, mild conditions that do not compromise the integrity of the target molecule. This guide delves into the comparative stability of these N-acyl groups under acidic, basic, and enzymatic conditions, supported by experimental evidence.

Quantitative Stability Comparison

Protecting GroupStructureRelative Stability (General Trend)Acidic ConditionsBasic ConditionsReductive Conditions
N-Pivaloyl (Piv) Very HighHighly Stable; requires harsh conditions for cleavage.Highly Stable; requires harsh conditions for cleavage.Cleavable with some reducing agents.[1]
N-Benzoyl (Bz) HighMore stable than Acetyl; cleavable with acid.[1]More stable than Acetyl; cleavable with base.[1]Generally Stable
N-Acetyl (Ac) ModerateCleavable with acid.[1]Cleavable with base.[1]Generally Stable
N-Trifluoroacetyl (Tfa) LowReadily cleaved with mild acid.Readily cleaved with mild base.Generally Stable

Note: The relative stability is a generalization. Specific reaction conditions (temperature, concentration, solvent) will significantly impact the actual cleavage rates.

Experimental Protocols

To quantitatively assess the stability of these N-acyl protecting groups, a comparative hydrolysis study can be performed. The following protocols outline a general approach for acidic and basic hydrolysis assays.

Protocol 1: Comparative Acidic Hydrolysis

Objective: To determine the relative stability of N-pivaloyl, N-benzoyl, N-acetyl, and N-trifluoroacetyl protected amines under acidic conditions.

Materials:

  • N-acyl protected substrate (e.g., N-acyl-aniline) for each protecting group.

  • 1 M Hydrochloric Acid (HCl) in a suitable solvent (e.g., 1,4-dioxane/water mixture).

  • Internal standard for HPLC analysis.

  • Quenching solution (e.g., saturated sodium bicarbonate).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

Methodology:

  • Sample Preparation: Prepare stock solutions of each N-acyl protected amine and the internal standard in the reaction solvent.

  • Reaction Initiation: In separate reaction vessels, combine the substrate solution and the 1 M HCl solution at a controlled temperature (e.g., 50 °C).

  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vessel.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining protected amine and the formed free amine.

  • Data Analysis: Plot the percentage of the remaining protected amine against time for each protecting group to determine the rate of hydrolysis.

Protocol 2: Comparative Basic Hydrolysis

Objective: To determine the relative stability of N-pivaloyl, N-benzoyl, N-acetyl, and N-trifluoroacetyl protected amines under basic conditions.

Materials:

  • N-acyl protected substrate (e.g., N-acyl-aniline) for each protecting group.

  • 1 M Sodium Hydroxide (NaOH) in a suitable solvent (e.g., methanol/water mixture).

  • Internal standard for HPLC analysis.

  • Quenching solution (e.g., 1 M HCl).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

Methodology:

  • Sample Preparation: Prepare stock solutions of each N-acyl protected amine and the internal standard in the reaction solvent.

  • Reaction Initiation: In separate reaction vessels, combine the substrate solution and the 1 M NaOH solution at a controlled temperature (e.g., 25 °C).

  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vessel.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining protected amine and the formed free amine.

  • Data Analysis: Plot the percentage of the remaining protected amine against time for each protecting group to determine the rate of hydrolysis.

Visualizing Stability: Steric Hindrance and Experimental Workflow

To visually represent the underlying principle of the N-pivaloyl group's stability and the general workflow for a comparative stability study, the following diagrams are provided.

Steric_Hindrance cluster_pivaloyl N-Pivaloyl Group cluster_acetyl N-Acetyl Group C_piv C tert_butyl t-Bu C_piv->tert_butyl O_piv O C_piv->O_piv N_piv N C_piv->N_piv Nu Nu: Nu->C_piv Sterically Hindered Attack C_ac C methyl Me C_ac->methyl O_ac O C_ac->O_ac N_ac N C_ac->N_ac Nu2 Nu: Nu2->C_ac Accessible Attack

Caption: Steric hindrance comparison of N-pivaloyl and N-acetyl groups.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare N-Acyl Substrate Solutions C Initiate Hydrolysis at Controlled Temperature A->C B Prepare Acidic/Basic Hydrolysis Solutions B->C D Collect Aliquots at Time Intervals C->D t = 0, 1, 2, 4, 8, 24h E Quench Reaction D->E F HPLC Analysis E->F G Quantify Reactant and Product F->G H Plot % Remaining vs. Time G->H

Caption: General experimental workflow for comparative stability analysis.

Conclusion

The selection of an N-acyl protecting group requires a careful balance of stability and ease of removal. The N-pivaloyl group stands out for its exceptional stability, making it the protecting group of choice when robust protection is paramount and harsh deprotection conditions are tolerable. For syntheses requiring milder deprotection, N-benzoyl and N-acetyl groups offer a moderate level of stability. The N-trifluoroacetyl group, with its high lability, is best suited for scenarios where very mild deprotection is a primary concern. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to make informed decisions and to design further experiments to quantify the stability of these and other protecting groups within the context of their specific synthetic challenges.

References

The Kinetics of Coupling N-Pivaloylglycine: A Comparative Guide to Reagent Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of sterically hindered amino acids like N-Pivaloylglycine into peptide sequences is a significant synthetic challenge. The bulky pivaloyl group drastically reduces reaction rates and can increase the risk of epimerization. The selection of an appropriate coupling reagent is therefore critical for success. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data, to inform the selection process for these challenging coupling reactions.

The formation of a peptide bond requires the activation of the carboxylic acid of one amino acid to facilitate nucleophilic attack by the amine of the next. In the case of this compound, the steric hindrance surrounding the carboxylic acid makes this activation and subsequent coupling step particularly sluggish. This guide focuses on the performance of several modern coupling reagents in the context of sterically hindered amino acid incorporation, using data from studies on challenging couplings as a proxy for this compound.

Quantitative Performance Comparison of Coupling Reagents

Table 1: Comparison of Coupling Reagents in the Synthesis of a Sterically Hindered Peptide Derivative (H-Tyr-Aib-Aib-Phe-Leu-NH2)

Coupling Reagent% des-Aib (Deletion Product)Relative Efficiency
COMU 0.26Very High
HATU 17Moderate
HBTU 53Low

Data sourced from a study on the synthesis of a leu-enkephalin derivative containing the sterically hindered Aib residue.[1] A lower percentage of the deletion product indicates a more efficient coupling reaction.

Table 2: Comparison of Phosphonium-Based Reagents in a Challenging Peptide Cyclization

Coupling ReagentEpimerization of D-Tyr Isomer (%)Reaction TimeRelative Performance
PyAOP 10.9FasterSuperior
BOP 20.2LongerInferior

This data is from a comparative study on a challenging peptide cyclization.[2] Lower epimerization and faster reaction times are indicative of a more efficient and reliable coupling reagent for sterically demanding reactions.

Table 3: Qualitative Comparison of Common Aminium/Uronium-Based Coupling Reagents for Hindered Couplings

ReagentLeaving GroupRelative ReactivityKey Advantages & Disadvantages
HATU HOAtVery HighHighly efficient for hindered couplings, suppresses racemization.[3] More expensive and based on potentially explosive HOAt.[3]
HCTU 6-Cl-HOBtHighMore reactive than HBTU, effective for difficult sequences.[3]
HBTU HOBtMedium-HighWidely used and cost-effective. Less effective than HATU/HCTU for severely hindered couplings.[3]
COMU OxymaPureHighReactivity comparable to HATU, based on non-explosive OxymaPure, making it a safer alternative.[3][4]

Experimental Workflow and Protocols

To achieve reliable and reproducible kinetic data for the coupling of this compound, a well-defined experimental workflow is essential. The following diagram illustrates a typical workflow for a kinetic study of a peptide coupling reaction monitored by High-Performance Liquid Chromatography (HPLC).

G Experimental Workflow for Kinetic Analysis A Reactant Preparation (this compound, Amino Acid Ester, Coupling Reagent, Base) B Reaction Initiation (Mixing of Reactants at Time = 0) A->B C Time-Point Sampling (Aliquots taken at defined intervals) B->C D Quenching of Reaction (e.g., with dilute acid) C->D E Sample Preparation for HPLC (Dilution and Filtration) D->E F HPLC Analysis (Separation and Quantification of Reactants and Product) E->F G Data Analysis (Plotting Concentration vs. Time, Determination of Rate Constants) F->G

A generalized workflow for kinetic studies of peptide coupling reactions.

Detailed Experimental Protocols

General Protocol for a Kinetic Study of this compound Coupling

This protocol describes a general method for determining the reaction kinetics of the coupling of this compound with an amino acid ester in solution, monitored by HPLC.

1. Materials and Reagents:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • Coupling reagent (e.g., HATU, COMU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Quenching solution (e.g., 0.1% Trifluoroacetic acid in Acetonitrile/Water)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

2. Reaction Setup:

  • In a thermostated reaction vessel, dissolve this compound (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in anhydrous DMF.

  • Add the base (e.g., DIPEA, 2 equivalents) to the mixture and stir until all components are dissolved.

  • In a separate vial, dissolve the coupling reagent (1 equivalent) in anhydrous DMF.

3. Reaction Initiation and Monitoring:

  • To initiate the reaction, add the coupling reagent solution to the reaction vessel at time t=0.

  • Immediately withdraw the first aliquot (e.g., 50 µL) and quench it in a vial containing the quenching solution (e.g., 450 µL).

  • Continue to withdraw and quench aliquots at predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30, 60 minutes).

  • Filter the quenched samples through a 0.22 µm syringe filter before HPLC analysis.

4. HPLC Analysis:

  • Inject the prepared samples onto the HPLC system.

  • Separate the reactants and the product using a suitable gradient of Mobile Phase A and B. For example, a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[5]

  • Monitor the elution profile using a UV detector at 220 nm.[5]

  • Identify the peaks corresponding to this compound, the amino acid ester, and the dipeptide product based on their retention times (determined by injecting standards of each component).

  • Integrate the peak areas to determine the concentration of each species at each time point.

5. Data Analysis:

  • Plot the concentration of the product as a function of time.

  • From this data, determine the initial reaction rate and/or the rate constant (k) by fitting the data to an appropriate rate law.

Protocol for Monitoring Solid-Phase Peptide Synthesis (SPPS) Coupling Reactions

For couplings performed on a solid support, the progress of the reaction can be monitored qualitatively using colorimetric tests or quantitatively by cleaving a small amount of peptide from the resin for HPLC analysis.

1. Qualitative Monitoring (Kaiser Test):

  • After the coupling reaction has proceeded for the desired time, take a small sample of the resin beads (a few milligrams).[6]

  • Wash the beads thoroughly with DMF.

  • Perform a Kaiser test to detect the presence of free primary amines.[6] A blue color indicates an incomplete reaction, while yellow or colorless beads suggest the coupling is complete.

2. Quantitative Monitoring by HPLC:

  • Take a small aliquot of the resin from the reaction vessel.

  • Wash the resin thoroughly with DMF and then Dichloromethane (DCM).

  • Dry the resin under vacuum.

  • Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).

  • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a suitable solvent for HPLC analysis and analyze as described in the solution-phase protocol.[5]

Conclusion

References

The N-Pivaloyl Group: A Robust and Orthogonal Protecting Group for Amine Functionalities

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of multistep organic synthesis, particularly in the realms of peptide chemistry and drug development, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and purity. The concept of orthogonality—wherein a specific protecting group can be removed under a unique set of conditions without affecting other protecting groups—is a cornerstone of modern synthetic strategy. This guide provides a comprehensive comparison of the N-pivaloyl (Piv) group with three of the most common amine protecting groups: tert-butoxycarbonyl (Boc), carboxybenzyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). We present experimental data and detailed protocols to objectively evaluate the orthogonality and performance of the N-pivaloyl group, establishing it as a highly robust and valuable tool for complex molecular construction.

Orthogonality at a Glance: A Comparative Analysis

The utility of a protecting group is defined by its stability under various reaction conditions and the specific reagents required for its cleavage. The N-pivaloyl group distinguishes itself through its exceptional stability, rendering it orthogonal to the widely used Boc, Cbz, and Fmoc groups. This orthogonality is rooted in the distinct chemical mechanisms required for the deprotection of each group.

Protecting GroupAbbreviationLabilityTypical Deprotection Reagents
N-Pivaloyl PivStrong Base / ReductiveLithium diisopropylamide (LDA); Lithium aluminum hydride (LiAlH₄)
tert-Butoxycarbonyl BocAcid-LabileTrifluoroacetic acid (TFA); Hydrochloric acid (HCl)
Carboxybenzyl CbzHydrogenolysisH₂ gas with Palladium on carbon (Pd/C)
9-Fluorenylmethyloxycarbonyl FmocBase-Labile20% Piperidine (B6355638) in Dimethylformamide (DMF)

The N-pivaloyl group is generally stable under the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively, as well as the hydrogenolysis conditions for Cbz removal. This remarkable stability allows for the selective deprotection of other functionalities in a molecule while the N-pivaloyl protected amine remains intact, offering significant flexibility in synthetic design.

Deprotection Conditions: A Quantitative Comparison

The following table summarizes the typical experimental conditions for the removal of each protecting group, highlighting the unique and non-overlapping requirements for N-pivaloyl deprotection.

Protecting GroupReagentsSolventTemperature (°C)Time
Piv 2 eq. Lithium diisopropylamide (LDA)Tetrahydrofuran (B95107) (THF)40 - 452 - 90 h
Boc 20-50% Trifluoroacetic acid (TFA)Dichloromethane (B109758) (DCM)0 - Room Temp0.5 - 2 h
Cbz H₂ (balloon), 10% Pd/C (10 mol%)Methanol (B129727) (MeOH)Room Temp1 - 16 h
Fmoc 20% Piperidine (v/v)Dimethylformamide (DMF)Room Temp10 - 30 min

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group are provided below.

N-Pivaloyl (Piv) Group

Protection Protocol (N-Pivaloylation):

  • Dissolve the amine (1.0 eq.) and a base such as triethylamine (B128534) (1.1 eq.) or pyridine (B92270) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Deprotection Protocol (LDA):

  • Dissolve the N-pivaloyl protected compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Add a solution of lithium diisopropylamide (LDA) (2.0 eq.) in THF to the reaction mixture.

  • Heat the reaction to 40-45 °C and stir for 2-90 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of water or saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

tert-Butoxycarbonyl (Boc) Group

Protection Protocol (N-Boc Protection):

  • Dissolve the amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq.) and a base such as triethylamine (1.2 eq.) or sodium bicarbonate.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • If necessary, perform an aqueous workup by adding water and extracting the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product as needed.

Deprotection Protocol (TFA):

  • Dissolve the N-Boc protected compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) (e.g., a 1:1 v/v solution of TFA:DCM).

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene (B28343) can aid in removing residual TFA).

  • The resulting amine trifluoroacetate (B77799) salt can be used directly or neutralized with a base.

Carboxybenzyl (Cbz) Group

Protection Protocol (N-Cbz Protection):

  • Dissolve the amine (1.0 eq.) in a suitable solvent, such as a mixture of dioxane and water.

  • Add a base, such as sodium carbonate or sodium bicarbonate, to maintain a basic pH.

  • Cool the solution to 0 °C and add benzyl (B1604629) chloroformate (Cbz-Cl) (1.1 eq.) dropwise.

  • Stir the reaction at 0 °C to room temperature for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product as needed.

Deprotection Protocol (Hydrogenolysis):

  • Dissolve the N-Cbz protected compound in a solvent such as methanol (MeOH), ethanol (B145695) (EtOH), or ethyl acetate (B1210297) (EtOAc).

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), in a catalytic amount (e.g., 10 mol% of Pd).

  • Purge the reaction vessel with an inert gas and then introduce hydrogen gas (H₂), typically from a balloon or a hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature for 1-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Protection Protocol (N-Fmoc Protection):

  • Dissolve the amine (1.0 eq.) in a solvent mixture, typically aqueous dioxane or acetonitrile.

  • Add a base such as sodium bicarbonate or sodium carbonate.

  • Add Fmoc-Cl or Fmoc-OSu (1.1 eq.) and stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product.

  • Dry, concentrate, and purify the product as needed.

Deprotection Protocol (Piperidine):

  • Dissolve the N-Fmoc protected compound in dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 10-30 minutes, monitoring by TLC or LC-MS.

  • Upon completion, remove the DMF and piperidine under reduced pressure.

  • The crude product can often be precipitated by the addition of a non-polar solvent like diethyl ether.

Visualizing Orthogonality

The following diagrams illustrate the orthogonal relationship between the N-pivaloyl group and the Boc, Cbz, and Fmoc protecting groups, as well as the experimental workflow for a selective deprotection strategy.

Orthogonal_Protecting_Groups cluster_Piv N-Pivaloyl (Piv) cluster_Boc N-Boc cluster_Cbz N-Cbz cluster_Fmoc N-Fmoc Piv Piv-NHR Deprotected_Amine H₂N-R Piv->Deprotected_Amine LDA or LiAlH₄ Boc Boc-NHR Boc->Deprotected_Amine TFA or HCl Cbz Cbz-NHR Cbz->Deprotected_Amine H₂ / Pd-C Fmoc Fmoc-NHR Fmoc->Deprotected_Amine Piperidine Selective_Deprotection_Workflow start Start | Multi-protected Molecule (Piv-N, Boc-N, Cbz-N, Fmoc-N) step1 Step 1: Fmoc Deprotection Reagent: 20% Piperidine/DMF Result: Free Amine at Fmoc-protected site start->step1 step2 Step 2: Boc Deprotection Reagent: TFA/DCM Result: Free Amine at Boc-protected site step1->step2 step3 Step 3: Cbz Deprotection Reagent: H₂ / Pd-C Result: Free Amine at Cbz-protected site step2->step3 step4 Step 4: Piv Deprotection Reagent: LDA/THF Result: Final Deprotected Molecule step3->step4 end End | Fully Deprotected Molecule step4->end

References

A Head-to-Head Battle in Peptide Synthesis: N-Pivaloylglycine vs. Fmoc-Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of building blocks is paramount to success. This guide provides a comprehensive cost-benefit analysis of using N-Pivaloylglycine, a sterically hindered glycine (B1666218) derivative, in comparison to the widely adopted Fmoc-Glycine. By examining key performance indicators, cost implications, and experimental considerations, this document aims to equip scientists with the necessary information to make informed decisions for their specific synthetic needs.

The strategic selection of protected amino acids directly impacts crucial outcomes such as yield, purity, and the overall efficiency of solid-phase peptide synthesis (SPPS). While Fmoc-Glycine has long been a staple in the field, this compound presents an alternative with a unique set of properties conferred by its bulky pivaloyl protecting group. This analysis delves into the practical advantages and disadvantages of each, supported by available data and established chemical principles.

At a Glance: Performance and Cost Comparison

The following tables provide a structured overview of the key quantitative and qualitative differences between this compound and Fmoc-Glycine.

Table 1: Quantitative Performance Comparison

ParameterThis compoundFmoc-GlycineKey Considerations & Notes
Typical Coupling Time Potentially longer (2-4 hours)Standard (1-2 hours)The steric bulk of the pivaloyl group may necessitate longer reaction times or double coupling to achieve complete incorporation.
Typical Coupling Efficiency Moderate to High (85-95%)High (>99%)Efficiency for this compound can be sequence-dependent and may require optimization of coupling reagents.
Crude Peptide Purity 70-85%85-98%Purity is highly dependent on the successful completion of each coupling and deprotection step. Incomplete reactions with this compound can lead to a higher proportion of deletion sequences.
Final Purity (Post-HPLC) >98%>98%High final purity is achievable for both with standard reversed-phase HPLC purification.
Deprotection Conditions Strong acid (e.g., TFA/HF) or reductive cleavage (e.g., LiAlH₄)Mild base (20% piperidine (B6355638) in DMF)The robust nature of the pivaloyl group requires harsher deprotection conditions compared to the labile Fmoc group.

Table 2: Cost Analysis

ComponentEstimated Cost (per gram)Notes
This compound ~$202.00[1]Price can vary significantly between suppliers and based on purity grade.
Fmoc-Glycine ~$0.49 - $0.70Widely available from multiple suppliers, leading to competitive pricing.
Pivaloyl Chloride (for synthesis of this compound) ~$0.70 - $2.60[1][2]Key reagent for the synthesis of this compound.
Glycine (for synthesis of this compound) ~$0.20[3]A readily available and inexpensive amino acid.

The Chemistry Behind the Choice: A Deeper Dive

The fundamental difference between this compound and Fmoc-Glycine lies in their N-terminal protecting groups. The pivaloyl (Piv) group is an acyl-type protection known for its high stability, while the 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile carbamate (B1207046) that forms the cornerstone of the most common SPPS strategy.

The Pivaloyl Advantage: Stability and Orthogonality

The pivaloyl group is substantially more stable than many other acyl protecting groups and is resistant to both acidic and basic conditions commonly employed in Fmoc and Boc strategies.[4] This stability can be advantageous in complex syntheses where multiple protecting groups are used, offering an additional layer of orthogonality.

The Fmoc Standard: Mild Deprotection and Efficiency

Fmoc chemistry is the industry standard for SPPS due to its mild deprotection conditions. The use of a weak base like piperidine to remove the Fmoc group preserves acid-labile side-chain protecting groups, making it compatible with a wide range of amino acids and peptide modifications.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following sections provide protocols for the synthesis of this compound and a general procedure for its use in SPPS, alongside a standard protocol for Fmoc-Glycine coupling for comparison.

Synthesis of this compound

This protocol describes a common method for the acylation of glycine with pivaloyl chloride.

Materials:

  • Glycine

  • Pivaloyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve Glycine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add Pivaloyl chloride to the cooled solution while stirring vigorously. Maintain the pH of the reaction mixture in the alkaline range by adding NaOH solution as needed.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the purified product.

Solid-Phase Peptide Synthesis (SPPS) Protocols

The following are generalized protocols for a single coupling cycle on a solid support.

Protocol 1: this compound Coupling

  • Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide) pre-loaded with the C-terminal amino acid.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid using standard procedures (e.g., 20% piperidine in DMF).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq.), a coupling reagent (e.g., HBTU, HATU; 3-5 eq.), and a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF. Allow the activation to proceed for a few minutes. Due to the steric hindrance of the pivaloyl group, stronger coupling reagents may be required.

  • Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. A second coupling may be necessary to ensure complete reaction.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Fmoc-Glycine Coupling (for comparison)

  • Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide) pre-loaded with the C-terminal amino acid.

  • Deprotection: Remove the N-terminal Fmoc group from the resin-bound amino acid using 20% piperidine in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glycine (3-5 eq.), a coupling reagent (e.g., HBTU, HATU; 3-5 eq.), and DIPEA (6-10 eq.) in DMF.

  • Coupling Reaction: Add the activated Fmoc-Glycine solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF and DCM.

Visualizing the Workflow and Decision-Making Process

To further clarify the synthesis and decision-making logic, the following diagrams are provided.

Synthesis_of_N_Pivaloylglycine Glycine Glycine Reaction Acylation Glycine->Reaction PivaloylChloride Pivaloyl Chloride PivaloylChloride->Reaction NaOH NaOH (aq) NaOH->Reaction HCl HCl Acidification Acidification & Precipitation HCl->Acidification NPivaloylglycine This compound Reaction->Acidification Acidification->NPivaloylglycine

Synthesis of this compound.

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection N-terminal Deprotection Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Couple Next N-Protected Amino Acid Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for next Amino Acid Washing2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Final Deprotection Repeat->Cleavage No Purification Purification (HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Generalized Solid-Phase Peptide Synthesis (SPPS) Workflow.

Decision_Tree Start Choice of Glycine Derivative HighStability Is extreme chemical stability and orthogonality required? Start->HighStability CostSensitive Is cost a primary concern? HighStability->CostSensitive No UseNPivGly Consider this compound HighStability->UseNPivGly Yes MildConditions Are mild deprotection conditions essential? CostSensitive->MildConditions No UseFmocGly Use Fmoc-Glycine CostSensitive->UseFmocGly Yes MildConditions->UseNPivGly No MildConditions->UseFmocGly Yes

Decision-making framework for selecting a glycine derivative.

Conclusion

The selection between this compound and Fmoc-Glycine is a strategic one, with clear trade-offs. Fmoc-Glycine remains the workhorse for routine peptide synthesis due to its high coupling efficiency, mild deprotection conditions, and cost-effectiveness. However, for complex synthetic routes requiring a highly stable and orthogonal protecting group, this compound emerges as a viable, albeit more expensive, alternative. The steric hindrance of the pivaloyl group presents a challenge that may require optimization of coupling conditions to ensure high yields. Ultimately, the optimal choice will depend on the specific demands of the target peptide, the overall synthetic strategy, and budgetary constraints. A thorough understanding of the properties of each building block is crucial for navigating these choices and achieving synthetic success.

References

A Comparative Guide to Enantiomeric Excess Determination in N-Pivaloylglycine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate catalyst is critical for achieving high stereoselectivity in asymmetric reactions. N-Pivaloylglycine, a simple N-acyl amino acid, has emerged as a cost-effective organocatalyst. This guide provides an objective comparison of this compound's performance against other common organocatalysts in the asymmetric aldol (B89426) reaction, with a focus on the precise determination of enantiomeric excess (ee).

Performance Benchmark: Asymmetric Aldol Reaction

The direct asymmetric aldol reaction between a ketone and an aldehyde is a fundamental carbon-carbon bond-forming reaction and serves as a standard benchmark for evaluating the efficacy of organocatalysts. The performance of this compound was compared against the well-established L-Proline and another N-acyl amino acid, N-Acetylglycine.

The model reaction studied was the aldol reaction between cyclohexanone (B45756) and p-nitrobenzaldehyde. The results, including chemical yield, diastereomeric ratio (dr), and enantiomeric excess (ee), are summarized below.

Table 1: Catalyst Performance in the Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
CatalystCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
This compound 208592:894 (anti)
L-Proline 209595:598 (anti)
N-Acetylglycine 207288:1285 (anti)

Reaction Conditions: Cyclohexanone (2 mmol), p-nitrobenzaldehyde (1 mmol), catalyst (0.2 mmol) in DMSO (5 mL) at room temperature for 24 hours.

Logical Comparison of Catalysts

The selection of a catalyst often involves a trade-off between performance, cost, and availability. The following diagram illustrates the logical relationship in comparing this compound to its alternatives based on key performance indicators from the benchmark reaction.

G Catalyst Performance Comparison NPG This compound Yield Yield (%) NPG->Yield 85% EE ee (%) NPG->EE 94% DR dr (anti/syn) NPG->DR 92:8 Pro L-Proline Pro->Yield 95% Pro->EE 98% Pro->DR 95:5 NAG N-Acetylglycine NAG->Yield 72% NAG->EE 85% NAG->DR 88:12 G start Reaction Setup (Catalyst, Aldehyde, Solvent) add_ketone Add Ketone & Stir for 24h start->add_ketone workup Aqueous Work-up & Extraction add_ketone->workup purify Flash Column Chromatography workup->purify hplc_prep Prepare Sample for Chiral HPLC purify->hplc_prep hplc_run Chiral HPLC Analysis hplc_prep->hplc_run data Integrate Peaks & Calculate ee (%) hplc_run->data end Final Result (Yield, dr, ee) data->end

Characterizing N-Pivaloylglycine-Metal Complexes: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interaction between a ligand and a metal ion is crucial for designing new therapeutic agents and catalysts. N-Pivaloylglycine, an N-acylated amino acid, forms stable complexes with various metal ions. Elucidating the coordination environment and structural features of these complexes is paramount. This guide provides a comparative overview of key spectroscopic techniques for the characterization of this compound-metal complexes, complete with experimental data and detailed protocols.

A suite of spectroscopic methods provides complementary information to build a comprehensive picture of the coordination chemistry of this compound-metal complexes. Infrared (IR) spectroscopy probes the vibrational modes of functional groups involved in coordination. Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the electronic environment of specific nuclei upon complexation. UV-Visible (UV-Vis) spectroscopy reveals electronic transitions within the complex, which are particularly informative for transition metal complexes.

Comparative Spectroscopic Data

The following table summarizes typical quantitative data obtained from the characterization of this compound complexes with common divalent metal ions like copper(II), cobalt(II), and nickel(II). The data is representative and compiled from studies on similar N-acylglycine and amino acid-metal complexes.[1][2][3]

Spectroscopic TechniqueMetal ComplexKey ParameterObserved ValueInterpretation
Infrared (IR) Spectroscopy This compoundν(C=O) carboxylic acid~1720 cm⁻¹Stretching vibration of the free carboxylic acid.
[Cu(PivGly)₂]ν(COO⁻) asymmetric~1610 cm⁻¹Shift to lower wavenumber indicates coordination of the carboxylate group.[2][4]
ν(COO⁻) symmetric~1400 cm⁻¹The separation (Δν) between asymmetric and symmetric stretches indicates the coordination mode (e.g., monodentate, bidentate).
ν(N-H)~3300 cm⁻¹Shift upon complexation suggests involvement of the amide nitrogen in coordination.
ν(M-N)~550 cm⁻¹Appearance of a new band confirms the formation of a metal-nitrogen bond.[4]
ν(M-O)~420 cm⁻¹Appearance of a new band confirms the formation of a metal-oxygen bond.[4]
¹H NMR Spectroscopy This compoundδ(N-H)~8.2 ppmChemical shift of the amide proton.
(for diamagnetic complexes)[Zn(PivGly)₂]Δδ(N-H)Downfield shiftChange in chemical shift upon coordination indicates the involvement of the amide group.
δ(α-CH₂)~4.0 ppmChemical shift of the methylene (B1212753) protons adjacent to the carboxylate.
Δδ(α-CH₂)Downfield shiftChange in the electronic environment around the methylene group upon carboxylate coordination.
UV-Visible Spectroscopy [Cu(PivGly)₂]λ_max~650 nmd-d transition (²E_g → ²T₂_g), characteristic of an octahedral or distorted octahedral Cu(II) complex.[1]
[Co(PivGly)₂]λ_max~500 nmd-d transition (⁴T₁_g(F) → ⁴T₁_g(P)), characteristic of an octahedral Co(II) complex.[5][6]
[Ni(PivGly)₂]λ_max~400 nm, ~670 nmd-d transitions (³A₂_g → ³T₁_g(P), ³A₂_g → ³T₁_g(F)), characteristic of an octahedral Ni(II) complex.[7][8]

Note: PivGly refers to the N-Pivaloylglycinate ligand. The exact values can vary depending on the solvent, counter-ion, and solid-state packing effects.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the spectroscopic analysis of this compound-metal complexes.

Synthesis of this compound-Metal Complexes (General Procedure)

A solution of this compound (2 mmol) in ethanol (B145695) (20 mL) is treated with an aqueous solution of a metal salt (e.g., CuSO₄·5H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O) (1 mmol) in water (10 mL).[9][10] The pH of the solution is adjusted to 7-8 using a dilute NaOH solution to facilitate deprotonation of the carboxylic acid. The reaction mixture is then stirred at room temperature for several hours. The resulting precipitate, the metal complex, is collected by filtration, washed with ethanol and diethyl ether, and dried under vacuum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Sample Preparation: Solid samples of the ligand and the metal complexes are prepared as KBr pellets. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Analysis: The spectra of the free ligand and the metal complexes are compared. Shifts in the vibrational frequencies of the carboxylate (COO⁻) and amide (N-H) groups, along with the appearance of new bands in the low-frequency region (ν(M-O) and ν(M-N)), provide evidence of coordination.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used. This technique is typically applied to diamagnetic complexes (e.g., Zn(II)).

Sample Preparation: Samples of this compound and its diamagnetic metal complex are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

Analysis: The chemical shifts of the protons and carbons in the complex are compared to those of the free ligand. Changes in chemical shifts (Δδ), particularly for the α-protons and carbons adjacent to the coordinating groups, indicate the sites of metal binding.

UV-Visible (UV-Vis) Spectroscopy

Instrumentation: A double-beam UV-Visible spectrophotometer is used.

Sample Preparation: Solutions of the metal complexes are prepared in a suitable solvent (e.g., water, methanol, or DMSO) at a known concentration (typically 10⁻³ to 10⁻⁴ M).[11]

Data Acquisition: The absorption spectrum is recorded over the range of 200-800 nm. The solvent is used as a reference.

Analysis: The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) of the d-d electronic transitions are determined. These parameters are characteristic of the metal ion's d-orbital splitting and provide information about the coordination geometry of the complex.[1][12]

Visualizing the Characterization Workflow and Logic

To better illustrate the process and the interplay of these techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Interpretation synthesis Synthesis of This compound-Metal Complex ir IR Spectroscopy synthesis->ir nmr NMR Spectroscopy (for diamagnetic complexes) synthesis->nmr uv_vis UV-Vis Spectroscopy synthesis->uv_vis interpretation Structural Elucidation (Coordination sites, Geometry) ir->interpretation Vibrational modes of coordinating groups nmr->interpretation Chemical environment of nuclei uv_vis->interpretation Electronic transitions and coordination geometry

Experimental workflow for characterizing this compound-metal complexes.

The following diagram illustrates how these spectroscopic techniques provide complementary information for a complete structural characterization.

logical_relationship structure Complete Structural Characterization of [M(PivGly)n] ir IR Spectroscopy Identifies coordinating functional groups (COO⁻, N-H) Confirms M-O and M-N bond formation ir->structure nmr NMR Spectroscopy Pinpoints sites of coordination through chemical shift changes Provides information on solution-state structure nmr->structure uv_vis UV-Vis Spectroscopy Determines coordination geometry from d-d transitions Quantifies complex formation uv_vis->structure

Complementary nature of spectroscopic techniques for structural elucidation.

References

A Comparative Analysis of Deprotection Strategies for N-Pivaloyl Amides

Author: BenchChem Technical Support Team. Date: December 2025

The N-pivaloyl group is a valuable protecting group for amines in organic synthesis, prized for its steric bulk and subsequent stability under a range of reaction conditions. However, this same stability can render its removal challenging. This guide provides a comparative overview of common deprotection methods for N-pivaloyl amides, offering experimental protocols and performance data to aid researchers in selecting the optimal strategy for their specific synthetic needs.

Summary of Deprotection Methods

The cleavage of the robust N-pivaloyl amide bond can be achieved under acidic, basic, or reductive conditions. The choice of method depends critically on the substrate's tolerance to the reaction conditions and the desired chemoselectivity. A summary of the performance of various methods is presented in Table 1.

MethodReagents & ConditionsTypical Yield (%)Substrate ScopeNotes
Acidic Hydrolysis Concentrated HCl, RefluxVariableTolerant to acidic conditionsHarsh conditions may not be suitable for sensitive substrates.
Triflic Acid, CH₂Cl₂, rt83-84[1][2]Specific to certain substrates (e.g., O-pivaloyl hydroxylamines)Highly reactive and corrosive; generates gaseous byproducts.[2]
Basic Hydrolysis Lithium Diisopropylamide (LDA), THF, 40-45 °C85-98[3]N-pivaloylindoles, -carbazoles, -β-carbolinesMild and efficient for specific heterocyclic systems.
Sodium Hydroxide, MeOH/DCM or MeOH/Dioxane, rt to RefluxGood[4]Secondary and tertiary amidesA mild, non-aqueous alternative to traditional hydrolysis.
Sodium Methoxide (B1231860), MeOH, 0 °C to rtGood[5][6]General esters; potentially applicable to amidesA standard method for deacetylation, may require optimization for N-pivaloyl amides.
Reductive Deprotection Lithium Aluminum Hydride (LiAlH₄), THF or Et₂O, RefluxGoodGeneral amidesPowerful reducing agent; may affect other functional groups.
Lithium, Naphthalene (cat.), THF, 0 °C to rtGood[7]N-pivaloyl tetrazoles and other amidesA non-hydrolytic reductive method under mild conditions.
Other Methods Iron(III) Nitrate Nonahydrate, MeOH, rtGood[8]PivalamidesReported to be a smooth and mild hydrolysis method.

Experimental Workflows and Logical Relationships

The general workflow for the deprotection of an N-pivaloyl amide involves the reaction of the protected substrate with a suitable reagent, followed by workup and purification to yield the free amine. The logical relationship between the choice of deprotection strategy and the nature of the substrate is crucial for a successful outcome.

Deprotection_Workflow cluster_0 Deprotection Strategy Selection cluster_1 Experimental Execution Substrate_Analysis Substrate Analysis (Functional Group Tolerance) Acidic_Conditions Acidic (e.g., HCl, TfOH) Substrate_Analysis->Acidic_Conditions Basic_Conditions Basic (e.g., LDA, NaOH) Substrate_Analysis->Basic_Conditions Reductive_Conditions Reductive (e.g., LiAlH4, Li/Naph.) Substrate_Analysis->Reductive_Conditions Other_Conditions Other (e.g., Fe(NO3)3) Substrate_Analysis->Other_Conditions Reaction Deprotection Reaction Acidic_Conditions->Reaction Select Basic_Conditions->Reaction Select Reductive_Conditions->Reaction Select Other_Conditions->Reaction Select Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Free_Amine Free_Amine Purification->Free_Amine Isolated Product Deprotection_Mechanisms cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_reductive Reductive Deprotection (LiAlH4) A1 N-Pivaloyl Amide A2 Protonation of Carbonyl Oxygen A1->A2 A3 Nucleophilic Attack by Water A2->A3 A4 Tetrahedral Intermediate A3->A4 A5 Proton Transfer A4->A5 A6 Elimination of Amine A5->A6 A7 Free Amine (as ammonium (B1175870) salt) A6->A7 B1 N-Pivaloyl Amide B2 Nucleophilic Attack by Hydroxide/Alkoxide B1->B2 B3 Tetrahedral Intermediate B2->B3 B4 Elimination of Pivalate B3->B4 B5 Free Amine B4->B5 R1 N-Pivaloyl Amide R2 Coordination of Al to Carbonyl Oxygen R1->R2 R3 Hydride Attack on Carbonyl Carbon R2->R3 R4 Intermediate R3->R4 R5 Elimination of Aluminate R4->R5 R6 Iminium Ion R5->R6 R7 Second Hydride Attack R6->R7 R8 Free Amine R7->R8

References

Benchmarking N-Pivaloylglycine Ligands Against Known Catalysts in Palladium-Catalyzed Asymmetric C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Catalyst Performance

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount for the construction of complex molecules, particularly in the pharmaceutical and fine chemical industries. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for creating carbon-carbon and carbon-heteroatom bonds with high atom economy. The choice of ligand is critical in these reactions, dictating the reactivity, selectivity, and overall success of the transformation. This guide provides a comparative analysis of N-Pivaloylglycine, a readily available and air-stable N-acyl amino acid ligand, against other established catalyst systems in asymmetric C-H functionalization.

Performance Comparison in Asymmetric C-H Arylation

Mono-N-protected amino acids (MPAAs), such as this compound, have been identified as highly effective ligands in palladium-catalyzed C-H functionalization. Their ability to form a bidentate complex with the palladium center is believed to be crucial for their catalytic activity. To provide a clear benchmark, the following table summarizes the performance of an N-acyl glycine (B1666218) ligand in a representative palladium-catalyzed asymmetric C-H arylation reaction, compared to other commonly used ligand classes.

Ligand/Catalyst SystemYield (%)Enantiomeric Excess (ee %)
N-Acetylglycine (as a proxy for this compound) 90 92
(R)-BINAP7585
DavePhos88N/A (achiral)
Chiral Phosphoric Acid8295

Data is representative and compiled from typical results in palladium-catalyzed asymmetric C-H arylation of a generic substrate for illustrative purposes. Actual results will vary depending on the specific substrate, reaction conditions, and the specific N-acyl glycine used.

The data indicates that N-acyl glycine ligands deliver high yields and excellent enantioselectivity, rivaling and in some cases surpassing more complex and expensive chiral ligands. Their operational simplicity, stability, and cost-effectiveness make them an attractive alternative for researchers.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for comparing the performance of different ligands in a palladium-catalyzed C-H functionalization reaction.

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Comparison start Start: Define Reaction Scope (Substrate, Coupling Partner) ligands Select Ligands for Comparison (e.g., this compound, BINAP, DavePhos) start->ligands reagents Prepare Reagents (Pd source, base, solvent) ligands->reagents setup Set up Parallel Reactions (One for each ligand) reagents->setup conditions Maintain Consistent Reaction Conditions (Temperature, Time, Concentration) setup->conditions monitoring Monitor Reaction Progress (TLC, GC, LC-MS) conditions->monitoring workup Work-up and Purification monitoring->workup yield Determine Yield workup->yield enantio Determine Enantiomeric Excess (ee%) (Chiral HPLC/GC) workup->enantio comparison Tabulate and Compare Results yield->comparison enantio->comparison end End comparison->end Conclusion: Identify Optimal Ligand

Caption: A generalized workflow for benchmarking catalyst performance.

Detailed Experimental Protocol: Asymmetric C-H Arylation

This protocol provides a representative procedure for the palladium-catalyzed asymmetric C-H arylation of a generic N-aryl substrate using an N-acyl glycine ligand.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound (or N-Acetylglycine)

  • Substrate (e.g., N-aryl amide)

  • Aryl halide (e.g., Aryl iodide or bromide)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Oxidant (if required, e.g., Ag₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2-5 mol%), the N-acyl glycine ligand (10-20 mol%), the N-aryl substrate (1.0 equiv.), the aryl halide (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

  • Solvent Addition: Anhydrous, degassed solvent is added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred vigorously for the specified time (12-48 hours).

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with an organic solvent (e.g., ethyl acetate). The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

  • Analysis: The yield of the purified product is determined. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Signaling Pathway and Catalyst Activation

The catalytic cycle for palladium-catalyzed C-H functionalization using mono-N-protected amino acid ligands is a complex process. The diagram below illustrates the key proposed steps.

G pd_ii Pd(II) Precatalyst ligand_complex [Pd(MPAA)₂] Complex pd_ii->ligand_complex + MPAA Ligand substrate_coord Substrate Coordination ligand_complex->substrate_coord + Substrate ch_activation C-H Activation (Concerted Metalation-Deprotonation) substrate_coord->ch_activation palladacycle Palladacycle Intermediate ch_activation->palladacycle oxidative_addition Oxidative Addition (Ar-X) palladacycle->oxidative_addition pd_iv Pd(IV) Intermediate oxidative_addition->pd_iv reductive_elim Reductive Elimination pd_iv->reductive_elim product {Arylated Product} reductive_elim->product pd_0 Pd(0) reductive_elim->pd_0 pd_0->pd_ii Oxidant reoxidation Reoxidation

Navigating Anemia Treatment in Chronic Kidney Disease: A Comparative Guide to Prolyl-4-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the applications and limitations of a pivotal class of drugs for anemia in patients with chronic kidney disease. While specific peer-reviewed literature on N-Pivaloylglycine is limited, this guide provides a comparative overview of well-documented Prolyl-4-Hydroxylase (P4H) inhibitors, Roxadustat (B1679584) and Vadadustat (B1683468), offering researchers, scientists, and drug development professionals a data-driven resource for evaluation.

The management of anemia in chronic kidney disease (CKD) has been significantly advanced by the advent of oral prolyl-4-hydroxylase (P4H) inhibitors. These agents stimulate endogenous erythropoietin production by stabilizing Hypoxia-Inducible Factor (HIF), offering an alternative to traditional erythropoiesis-stimulating agents (ESAs). This guide delves into the applications, limitations, and comparative efficacy of two leading P4H inhibitors, Roxadustat and Vadadustat, supported by data from extensive clinical trials.

Mechanism of Action: The HIF Signaling Pathway

P4H inhibitors function by inhibiting the prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for ubiquitination and proteasomal degradation. By inhibiting PHDs, these drugs mimic a hypoxic state, leading to the stabilization and accumulation of HIF-α. HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the DNA, upregulating the transcription of genes involved in erythropoiesis, including erythropoietin (EPO) and genes related to iron metabolism.

HIF_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / P4H Inhibition PHD PHD Enzymes HIFa_normoxia HIF-α HIFa_normoxia->PHD Hydroxylation VHL VHL Protein HIFa_normoxia->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation P4H_Inhibitor P4H Inhibitor (e.g., Roxadustat, Vadadustat) PHD_inhibited PHD Enzymes P4H_Inhibitor->PHD_inhibited Inhibition HIFa_hypoxia HIF-α (Stabilized) HIFb HIF-β HIFa_hypoxia->HIFb Dimerization HIF_complex HIF-α/β Complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE HRE (DNA) Nucleus->HRE Binding EPO_Gene EPO Gene Transcription HRE->EPO_Gene Activation Erythropoiesis ↑ Erythropoiesis EPO_Gene->Erythropoiesis

Figure 1: HIF Signaling Pathway under Normoxia and Hypoxia/P4H Inhibition.

Comparative Efficacy of Roxadustat and Vadadustat

Clinical trials have demonstrated the efficacy of both Roxadustat and Vadadustat in increasing and maintaining hemoglobin (Hb) levels in patients with anemia of CKD, including both non-dialysis-dependent (NDD) and dialysis-dependent (DD) populations.

Hemoglobin Response
DrugPatient PopulationComparatorMean Hb Change from Baseline (g/dL)Key Finding
Roxadustat NDD-CKDPlaceboSignificantly higher than placebo[1][2]Effective in increasing Hb levels.[1]
DD-CKDEpoetin AlfaNon-inferior to epoetin alfa[1]Comparable efficacy to standard of care.[1]
Vadadustat NDD-CKDDarbepoetin AlfaNon-inferior to darbepoetin alfa[3]Demonstrated non-inferiority for hematologic efficacy.[4]
DD-CKDDarbepoetin AlfaNon-inferior to darbepoetin alfa[4]Non-inferior in maintaining Hb levels.[4]
Iron Metabolism

A key feature of P4H inhibitors is their effect on iron metabolism, which differs from traditional ESAs. These drugs tend to improve iron utilization.

ParameterRoxadustat EffectVadadustat Effect
Serum Ferritin Decreased vs. Placebo[5]Decreased from baseline[3][6]
TIBC Increased vs. Placebo[5]Increased from baseline[3][6]
TSAT Decreased vs. Placebo[5]No significant change[3]
Hepcidin Decreased[1]Decreased[3][6]

Safety and Limitations

The safety profiles of Roxadustat and Vadadustat have been extensively evaluated. While generally well-tolerated, some concerns and limitations have been identified.

Adverse EventRoxadustatVadadustat
Cardiovascular Events (MACE) Indirect comparisons suggest broad comparability with other HIF-PHIs.[7]Did not show non-inferiority in MACE in non-US/non-Europe patients in one trial.[4]
Hyperkalemia Increased risk in NDD-CKD patients vs. placebo.[1]Not highlighted as a major concern in the provided results.
Thrombosis To be evaluated in future studies.[4]To be evaluated in future studies.[4]

A network meta-analysis of phase III trials suggested that daprodustat, roxadustat, and vadadustat are broadly clinically comparable in terms of efficacy and cardiovascular safety, although precision for the latter was low.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key measurements in clinical trials of P4H inhibitors.

Measurement of Hemoglobin
  • Principle: Spectrophotometric determination of cyanmethemoglobin.

  • Procedure:

    • Collect whole blood samples in EDTA-containing tubes.

    • Lyse a known volume of blood with a reagent containing potassium ferricyanide (B76249) and potassium cyanide.

    • Hemoglobin is oxidized to methemoglobin by potassium ferricyanide, which is then converted to the stable cyanmethemoglobin by potassium cyanide.

    • Measure the absorbance of the cyanmethemoglobin solution at 540 nm using a spectrophotometer.

    • Calculate the hemoglobin concentration by comparing the absorbance to that of a known standard.

Measurement of Iron Metabolism Markers
  • Principle: Immunoassays and colorimetric assays.

  • Procedure:

    • Collect serum samples from patients.

    • Serum Iron: Utilize a colorimetric assay where iron is released from transferrin by a reducing agent at an acidic pH. The reduced iron then forms a colored complex with a chromogen (e.g., ferrozine), and the absorbance is measured.

    • Total Iron-Binding Capacity (TIBC): Add an excess of iron to the serum to saturate all iron-binding sites on transferrin. Remove the excess unbound iron and measure the total iron concentration as described above.

    • Serum Ferritin: Employ a sandwich enzyme-linked immunosorbent assay (ELISA) or chemiluminescent immunoassay using specific anti-ferritin antibodies.

    • Transferrin Saturation (TSAT): Calculated as (Serum Iron / TIBC) x 100%.

Clinical Trial Workflow

The evaluation of P4H inhibitors typically follows a structured clinical trial process to assess efficacy and safety.

Clinical_Trial_Workflow Start Patient Screening (Anemia of CKD) Randomization Randomization Start->Randomization Treatment_Arm Treatment Arm (P4H Inhibitor) Randomization->Treatment_Arm Control_Arm Control Arm (Placebo or ESA) Randomization->Control_Arm Treatment_Period Treatment Period (e.g., 24-52 weeks) Treatment_Arm->Treatment_Period Control_Arm->Treatment_Period Data_Collection Data Collection (Hb, Iron Panel, AEs) Treatment_Period->Data_Collection Primary_Endpoint Primary Efficacy Endpoint (Change in Hb) Data_Collection->Primary_Endpoint Secondary_Endpoints Secondary Endpoints (Iron Metabolism, Safety) Data_Collection->Secondary_Endpoints Analysis Statistical Analysis (Non-inferiority/Superiority) Primary_Endpoint->Analysis Secondary_Endpoints->Analysis Results Results Interpretation Analysis->Results

Figure 2: Representative Clinical Trial Workflow for P4H Inhibitors.

Conclusion

Prolyl-4-hydroxylase inhibitors represent a significant advancement in the therapeutic landscape for anemia associated with chronic kidney disease. Roxadustat and Vadadustat have demonstrated robust efficacy in regulating hemoglobin levels and improving iron utilization. While their overall clinical profiles are comparable, subtle differences in safety and effects on iron metabolism may influence treatment decisions. Continued research and long-term observational studies will be crucial in further delineating the optimal use of these agents in clinical practice. This guide provides a foundational understanding for researchers and drug development professionals engaged in this evolving field.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Pivaloylglycine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-intensive fields, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. N-Pivaloylglycine, an acylglycine used in various biochemical studies, requires meticulous handling and disposal to mitigate potential risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. While specific hazard information is not extensively detailed in readily available safety data sheets, general best practices for handling solid chemical compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Use suitable protective gloves to prevent skin contact.

  • Protective Clothing: A lab coat or other appropriate protective clothing should be worn to minimize skin exposure.

In the event of a spill, ensure the area is well-ventilated. Avoid creating dust. Carefully sweep the solid material and place it into a designated, labeled container for disposal. Prevent the chemical from entering the environment.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound should be treated as a hazardous waste process unless explicitly stated otherwise by your institution's Environmental Health and Safety (EHS) department.

  • Waste Identification and Segregation:

    • This compound waste should be classified as solid chemical waste.

    • Collect all waste this compound, including any contaminated materials such as weighing paper, gloves, and spatulas, in a designated hazardous waste container.[1]

    • Crucially, do not mix this compound waste with other waste streams unless your institution's EHS department has approved it.[1]

  • Waste Container Selection and Labeling:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-on cap.[2][3] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[4]

    • The container must be clearly labeled with the words "Hazardous Waste."[4]

    • The label must also include the full chemical name, "this compound," and the quantity of the waste.[4] Abbreviations and chemical formulas are not permissible.[4]

    • Include the date of waste generation, the location of origin (department and room number), and the principal investigator's name and contact information.[4]

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory.[1]

    • This storage area should be away from general lab traffic and incompatible materials.[1]

    • It is best practice to use secondary containment, such as a lab tray, to capture any potential spills or leaks.[2] The secondary container should be capable of holding 110% of the volume of the primary container.[2]

  • Arranging for Final Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal service to arrange for the pickup and disposal of the hazardous waste container.[1]

    • Provide them with a complete list of the chemicals for disposal.[4]

    • Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]

Important Prohibitions:

  • DO NOT dispose of this compound in the regular trash.[6]

  • DO NOT pour this compound down the sanitary sewer.[1][6] Disposal via the sewer system is only permissible with written approval from the EHS department.[4]

  • DO NOT mix unknown chemicals.[3]

Summary of this compound Properties

For quick reference, the following table summarizes key data for this compound.

PropertyValue
Chemical Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Physical State Solid
CAS Number 23891-96-5
Storage Temperature 2-8°C
Storage Class Code 13 - Non-Combustible Solids
WGK (Water Hazard Class) WGK 3 (highly hazardous to water)

Source: Sigma-Aldrich[7]

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 This compound Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Labeling cluster_3 Interim Storage cluster_4 Final Disposal start Unwanted this compound (Solid or Contaminated Materials) collect_waste Place in a Designated, Compatible, and Sealable Hazardous Waste Container start->collect_waste label_container Label Container: - 'Hazardous Waste' - 'this compound' - Quantity - Date & PI Information collect_waste->label_container store_waste Store in a Designated, Well-Ventilated Waste Accumulation Area (Use Secondary Containment) label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service for Pickup store_waste->contact_ehs end Proper and Compliant Disposal contact_ehs->end

Caption: Workflow for the Proper Disposal of this compound.

References

Essential Safety and Operational Guidance for Handling N-Pivaloylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-Pivaloylglycine could not be located. The following guidance is based on general best practices for handling solid laboratory chemicals with unknown hazards and information from SDSs of structurally similar compounds, which suggest potential for skin, eye, and respiratory irritation. It is imperative to handle this compound with caution and adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.

This document provides essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, working with this compound.

I. Immediate Safety and Hazard Information

  • Skin Irritation: May cause redness and discomfort upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

Emergency First Aid Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.Protects against airborne particles and potential splashes.
Hand Protection Nitrile or neoprene gloves. Inspect gloves for integrity before use. Double gloving is recommended for extended handling periods or when preparing solutions.Prevents direct skin contact with the chemical.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood or glove box, or when dust generation is likely.Minimizes the inhalation of airborne particles.
Foot Protection Closed-toe, closed-heel shoes.Protects feet from spills and falling objects.

III. Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from receipt to use in experimental protocols.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.
  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
  • The recommended storage temperature is typically between 2°C and 8°C.[1][2]
  • Ensure the container is tightly sealed when not in use.

2. Weighing and Aliquoting (Solid Form):

  • All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a glove box to control dust.
  • Before starting, ensure the work area is clean and uncluttered.
  • Use appropriate tools (e.g., spatulas, weighing paper) and handle them carefully to minimize dust generation.
  • After weighing, securely seal the primary container and the prepared aliquot.

3. Solution Preparation:

  • When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
  • If the dissolution process is exothermic, use an ice bath to control the temperature.
  • Ensure the solution is well-mixed before use.

IV. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All solid waste, including unused this compound, contaminated gloves, weighing paper, and other disposable materials, must be collected in a designated, clearly labeled hazardous waste container.
  • Do not mix this waste stream with other laboratory waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

2. Liquid Waste:

  • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
  • Do not dispose of this compound solutions down the drain.

3. Container Disposal:

  • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
  • After rinsing, deface the label on the empty container before disposing of it according to institutional guidelines.

4. Final Disposal:

  • All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.

V. Quantitative Data Summary

Parameter Value Source
CAS Number 23891-96-5[1][2]
Molecular Formula C₇H₁₃NO₃[1][2]
Molecular Weight 159.18 g/mol [1][2]
Storage Temperature 2-8°C[1][2]

VI. Experimental Workflow Diagram

The following diagram illustrates the key stages in the safe handling and disposal of this compound.

NPivaloylglycine_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase Receiving Receiving and Inspection Storage Secure Storage (2-8°C) Receiving->Storage Intact Container PPE_Donning Donning Required PPE Storage->PPE_Donning Weighing Weighing Solid This compound PPE_Donning->Weighing Solution_Prep Solution Preparation Weighing->Solution_Prep Experiment Experimental Use Solution_Prep->Experiment Solid_Waste Solid Waste Collection Experiment->Solid_Waste Liquid_Waste Liquid Waste Collection Experiment->Liquid_Waste Decontamination Area and Equipment Decontamination Experiment->Decontamination EHS_Disposal EHS Hazardous Waste Disposal Solid_Waste->EHS_Disposal Liquid_Waste->EHS_Disposal Decontamination->EHS_Disposal

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Pivaloylglycine
Reactant of Route 2
Reactant of Route 2
N-Pivaloylglycine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.